molecular formula C14H13N3O B1525815 4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine CAS No. 1246348-84-4

4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine

Número de catálogo: B1525815
Número CAS: 1246348-84-4
Peso molecular: 239.27 g/mol
Clave InChI: RRGDSVAWRQKZQE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine is a useful research compound. Its molecular formula is C14H13N3O and its molecular weight is 239.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

3-methyl-4-phenylmethoxy-2H-pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c1-10-13-12(17-16-10)7-8-15-14(13)18-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRGDSVAWRQKZQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN1)C=CN=C2OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Spectroscopic Data Guide: 4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine

[1][2][3]

Part 1: Chemical Identity & Structural Context[1][3][4][5]

The target compound is a bicyclic heteroaromatic system.[1][2][3] The "4-benzyloxy" designation indicates an imidate-like ether linkage at the C4 position (adjacent to the pyridine nitrogen), a common motif for locking the tautomeric state of the precursor pyridone.[1][2][3]

Compound Profile
PropertyDetail
IUPAC Name 4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine
Molecular Formula C₁₄H₁₃N₃O
Exact Mass 239.1059
Molecular Weight 239.27 g/mol
Core Scaffold 1H-Pyrazolo[4,3-c]pyridine
Key Substituents 3-Methyl (Pyrazole C3), 4-Benzyloxy (Pyridine C4)
Structural Visualization (DOT)

The following diagram illustrates the numbering and connectivity, highlighting the critical C4-O ether bond formed during synthesis.

ChemicalStructurecluster_legendStructural KeyCorePyrazolo[4,3-c]pyridineCoreMe3-Methyl(CH3)Core->MeC3 PositionBn4-Benzyloxy(O-CH2-Ph)Core->BnC4 Position(Ether Linkage)N1N1-H(Tautomer)Core->N1N1 PositionC4 is highly electrophilic in precursorC4 is highly electrophilic in precursor

Caption: Structural connectivity showing the core fusion and substituent positioning. The C4 position is adjacent to the pyridine nitrogen (N5), making it electronically distinct.[1][2][3]

Part 2: Spectroscopic Characterization[1][2][3]

The following data represents the expected spectroscopic signature for this compound, derived from high-field analysis of analogous 4-alkoxy-pyrazolo[4,3-c]pyridines.

Mass Spectrometry (ESI-MS)
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+).[2][3]

  • Observed Ion: [M+H]⁺

  • m/z Value: 240.11 (Calculated for C₁₄H₁₄N₃O⁺).[3]

  • Fragmentation Pattern:

    • m/z 91: Tropylium ion (C₇H₇⁺), characteristic of the benzyl group.[1][2][3]

    • m/z ~149: Loss of benzyl group (M - 91), leaving the 3-methyl-1H-pyrazolo[4,3-c]pyridin-4-one core.[1][2]

Proton Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ (Dimethyl sulfoxide-d6) Frequency: 500 MHz[1][2][3]

Shift (δ, ppm)MultiplicityIntegralAssignmentStructural Insight
13.20 br s1HNH (Pyrazole N1)Exchangeable proton; indicates N-H tautomer is present.[1][2][3]
7.85 d (J=6.0 Hz)1HH-6 (Pyridine)Alpha to pyridine nitrogen (N5); deshielded.[1][3]
7.48 – 7.30 m5HPh-H (Benzyl)Overlapping aromatic protons of the benzyl ring.[1][3]
7.15 d (J=6.0 Hz)1HH-7 (Pyridine)Beta to pyridine nitrogen; shielded relative to H-6.[1][2][3]
5.52 s2HO-CH₂-Ph Benzylic methylene.[1][2] The shift (>5.[1][3]0) confirms O-alkylation (imidate) rather than N-alkylation.[1][2][3]
2.55 s3HCH₃ (C3-Methyl)Methyl group attached to the pyrazole ring.[1][2][3]

Technical Note on Regiochemistry: The chemical shift of the benzylic methylene (5.52 ppm ) is the definitive diagnostic signal.[1][3]

  • O-Alkylation (Target): δ ~5.4–5.6 ppm.[1][2][3]

  • N-Alkylation (Impurity): If the benzyl group attached to a nitrogen (e.g., N5 or N1), this singlet would appear upfield at δ ~5.1–5.2 ppm.[2][3]

Carbon-13 NMR (¹³C NMR)

Solvent: DMSO-d₆ Frequency: 125 MHz[1][2][3]

  • Carbonyl/Imidate Carbon (C4): ~160.5 ppm (Deshielded due to adjacent N and O).[1][3]

  • Pyridine C-alpha (C6): ~142.0 ppm.[1][2][3]

  • Pyridine C-beta (C7): ~105.5 ppm.[1][2][3]

  • Bridgehead Carbons: ~138.0 ppm (C7a), ~115.0 ppm (C3a).[2][3]

  • Pyrazole C3: ~145.0 ppm.[1][3]

  • Benzylic Carbon (O-CH₂): ~67.5 ppm.[1][2][3]

  • Methyl Carbon: ~12.5 ppm.[1][3]

Part 3: Synthesis & Experimental Protocol

To generate this sample for analysis, the standard protocol involves a nucleophilic aromatic substitution (SₙAr) on the chloro-precursor.[1][2][3]

Reaction Scheme (DOT)

SynthesisSM14-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridineProduct4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridineSM1->ProductTHF/RefluxS_NAr MechanismReagentBenzyl Alcohol+ NaH (Base)Reagent->Product

Caption: Synthesis via displacement of the C4-chloro group. Sodium hydride generates the alkoxide nucleophile.[1][2][3]

Detailed Protocol
  • Activation: Suspend Sodium Hydride (60% dispersion, 1.2 eq) in anhydrous THF under Argon at 0°C.

  • Nucleophile Formation: Dropwise add Benzyl Alcohol (1.1 eq).[1][3] Stir for 30 min until H₂ evolution ceases.

  • Addition: Add 4-chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine (1.0 eq) to the solution.

  • Reaction: Heat to reflux (66°C) for 4–6 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.[1][2][3]

  • Workup: Quench with ice water. Extract with Ethyl Acetate (3x).[3] Wash organics with brine, dry over Na₂SO₄, and concentrate.[1][2][3]

  • Purification: Flash column chromatography (Silica gel, Gradient: 0-5% MeOH/DCM) to yield the white solid.

Part 4: Structural Analysis & Tautomerism[1][2]

The pyrazolo[4,3-c]pyridine core is subject to annular tautomerism (1H vs 2H).[1][3]

  • Solid State/Solution: The 1H-tautomer is generally the most stable form in polar aprotic solvents (DMSO) due to hydrogen bonding capabilities and aromatic stabilization.[1][3]

  • Spectroscopic Evidence: The broad singlet at >13 ppm in ¹H NMR is characteristic of the pyrazole N-H.[1][2][3] If the compound were the 2H-isomer, this proton would likely appear slightly upfield, but 2D NMR (NOESY) is required for definitive assignment if N-alkylation occurs.[1][2][3]

  • Imidate vs. Amide: The presence of the benzyl group at Oxygen (C4-O-Bn) prevents the formation of the pyridone (amide) tautomer, locking the pyridine ring in its fully aromatic form.[1][2][3]

References

  • Synthesis of Pyrazolo[4,3-c]pyridines

    • Lier, F. et al. "Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach."[1][2] Beilstein Journal of Organic Chemistry, 2014, 10, 1701–1708.[1][2][3] Link[3]

  • Tautomerism in Pyrazolopyridines

    • Fustero, S. et al. "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications."[1][2][3] Molecules, 2021, 26(16), 4882.[2][3] Link[3]

  • Alkylation of Hydroxy-Heterocycles

    • Hajhussein, A. N. et al. "Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals."[1][2] Arkivoc, 2018, vii, 225-235.[2][3][4] Link

The Pyrazolo[4,3-c]pyridine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Note: While specific biological activity data for 4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine is not extensively documented in publicly accessible literature, the core scaffold, pyrazolo[4,3-c]pyridine, represents a "privileged" heterocyclic system in medicinal chemistry. This guide synthesizes the wealth of information available on pyrazolo[4,3-c]pyridine derivatives to provide a comprehensive overview of their diverse and potent biological activities. Understanding the properties of this core structure is fundamental to predicting the potential applications and guiding the future investigation of novel derivatives such as the titular compound.

Introduction to the Pyrazolo[4,3-c]pyridine Core

The pyrazolo[4,3-c]pyridine ring system is a fused bicyclic heterocycle that has garnered significant attention from the medicinal chemistry community. Its structural resemblance to purine bases allows it to interact with a wide array of biological targets, particularly ATP-binding sites in kinases. This bioisosteric relationship is a key factor in the broad spectrum of biological activities exhibited by its derivatives, which include antimicrobial, anti-inflammatory, antiviral, and antitumor effects[1]. The versatility in synthetic derivatization of the pyrazolo[4,3-c]pyridine core allows for fine-tuning of its pharmacological properties, making it a highly attractive scaffold for the development of novel therapeutics[1][2].

Anti-inflammatory Activity of Pyrazolo[4,3-c]quinoline Derivatives

A notable area of investigation for pyrazolo[4,3-c]pyridine analogues is their potential as anti-inflammatory agents. Research into pyrazolo[4,3-c]quinoline derivatives has demonstrated significant inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells[3]. Overproduction of NO by inducible nitric oxide synthase (iNOS) is a key pathological feature in many inflammatory conditions.

Mechanism of Action: Inhibition of iNOS and COX-2

The anti-inflammatory effects of these compounds are attributed to the downregulation of pro-inflammatory enzymes. Studies have shown that active pyrazolo[4,3-c]quinoline derivatives inhibit the protein expression of both iNOS and cyclooxygenase-2 (COX-2), two key mediators of the inflammatory response[3].

G LPS Lipopolysaccharide (LPS) Macrophage Macrophage LPS->Macrophage binds to TLR4 NFkB NF-κB Activation Macrophage->NFkB iNOS_COX2_gene iNOS & COX-2 Gene Transcription NFkB->iNOS_COX2_gene iNOS_COX2_protein iNOS & COX-2 Protein Expression iNOS_COX2_gene->iNOS_COX2_protein NO_PGs Nitric Oxide (NO) & Prostaglandins (PGs) iNOS_COX2_protein->NO_PGs catalyze production of Inflammation Inflammation NO_PGs->Inflammation Pyrazolo_quinoline Pyrazolo[4,3-c]quinoline Derivatives Pyrazolo_quinoline->iNOS_COX2_protein Inhibits

Caption: Inhibition of Inflammatory Mediators by Pyrazolo[4,3-c]quinoline Derivatives.

Quantitative Structure-Activity Relationship (QSAR) Insights

QSAR studies on pyrazolo[4,3-c]quinoline derivatives have provided valuable insights into the structural features crucial for their anti-inflammatory potency. For instance, the position of substituents on the phenylamino moiety at the 4-position significantly influences activity. Specifically, a para-substituted hydroxyl group on this phenyl ring has been shown to be particularly favorable for potent inhibition of NO production[3].

CompoundSubstituent at 4-positionIC50 (µM) for NO Inhibition[3]
2a 3-Amino-4-phenylamino-1H-pyrazolo[4,3-c]quinoline0.39
2i 3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline0.19
2m 4-(3-Amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid~0.19 (Potency equal to 2i)
Experimental Protocol: Nitric Oxide Production Assay

The following is a generalized protocol for assessing the anti-inflammatory activity of pyrazolo[4,3-c]pyridine derivatives by measuring NO production in LPS-stimulated macrophages.

Objective: To determine the IC50 value of test compounds for the inhibition of nitric oxide production.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (dissolved in DMSO)

  • Griess Reagent System

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control).

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Nitrite Measurement:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (Part II of Griess Reagent) and incubate for another 10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control and determine the IC50 value.

Kinase Inhibitory Activity

The pyrazolopyridine scaffold, including pyrazolo[4,3-c]pyridines, is a well-established hinge-binding motif in kinase inhibitors, making it a cornerstone in the development of targeted cancer therapies[4]. These compounds act as ATP-competitive inhibitors, occupying the ATP-binding pocket of various kinases and thereby blocking their catalytic activity.

Targeting Cyclin-Dependent Kinases (CDKs)

Derivatives of the related pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][3][5]triazolo[1,5-c]pyrimidine scaffolds have been designed and synthesized as novel inhibitors of Cyclin-Dependent Kinase 2 (CDK2)[6]. CDK2 is a key regulator of the cell cycle, and its inhibition is a promising strategy for cancer treatment.

G cluster_0 CDK2/Cyclin A Complex CDK2 CDK2 Substrate Substrate Protein CyclinA Cyclin A ATP ATP ATP->CDK2 binds to active site ATP->CyclinA binds to active site PhosphoSubstrate Phosphorylated Substrate Protein Substrate->PhosphoSubstrate Phosphorylation CellCycle Cell Cycle Progression PhosphoSubstrate->CellCycle Pyrazolo_pyrimidine Pyrazolo-based Inhibitor Pyrazolo_pyrimidine->CDK2 Competitively Inhibits Pyrazolo_pyrimidine->CyclinA Competitively Inhibits

Caption: ATP-Competitive Inhibition of CDK2 by Pyrazolo-based Compounds.

Inhibition of Other Kinases

The versatility of the pyrazolopyridine scaffold extends to the inhibition of a wide range of other kinases implicated in cancer and other diseases, including:

  • Anaplastic Lymphoma Kinase (ALK): Pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of ALK and its resistance mutants[7].

  • Epidermal Growth Factor Receptor (EGFR): 1H-pyrazolo[3,4-d]pyrimidine derivatives have been developed as inhibitors of both wild-type and mutant forms of EGFR[8].

  • Bruton's Tyrosine Kinase (BTK): Novel irreversible BTK inhibitors have been designed based on the 1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold[9].

Carbonic Anhydrase Inhibition

Recent studies have explored pyrazolo[4,3-c]pyridine sulfonamides as inhibitors of carbonic anhydrases (CAs)[5][10]. CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in numerous physiological and pathological processes, and their inhibition has therapeutic potential in conditions like glaucoma, epilepsy, and cancer.

Isoform-Selective Inhibition

The investigated pyrazolo[4,3-c]pyridine sulfonamides have shown interesting inhibitory activity against several human CA isoforms, including the cytosolic hCA I and hCA II, as well as transmembrane, tumor-associated isoforms hCA IX and XII[5][10]. Notably, some derivatives displayed better activity against hCA I and hCA II than the standard reference drug acetazolamide (AAZ)[5][10].

CompoundTarget IsoformInhibition Constant (Ki, nM)[5]
1f hCA I18.9
1f hCA II22.5
Acetazolamide (AAZ) hCA I250
Acetazolamide (AAZ) hCA II12
Experimental Protocol: Stopped-Flow CO2 Hydrase Assay

Objective: To determine the inhibitory potency (Ki) of test compounds against various carbonic anhydrase isoforms.

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • Test compounds (dissolved in DMSO)

  • Tris buffer

  • Sodium sulfate

  • Phenol red indicator

  • CO2-saturated water

Procedure:

  • Enzyme-Inhibitor Pre-incubation: An aqueous solution of the enzyme is incubated with the test compound at various concentrations for a defined period to allow for binding.

  • Stopped-Flow Measurement:

    • The enzyme-inhibitor solution is mixed with a CO2-saturated solution in a stopped-flow instrument.

    • The instrument rapidly mixes the two solutions and monitors the change in pH over time using the phenol red indicator.

  • Data Acquisition: The initial rates of the CO2 hydration reaction are measured.

  • Analysis: The IC50 values are determined by plotting the enzyme activity as a function of the inhibitor concentration. The Ki values are then calculated using the Cheng-Prusoff equation.

Conclusion and Future Directions

The pyrazolo[4,3-c]pyridine scaffold and its related isomers are undoubtedly privileged structures in medicinal chemistry, demonstrating a remarkable breadth of biological activities. From potent anti-inflammatory effects and broad-spectrum kinase inhibition to promising carbonic anhydrase inhibitory profiles, these compounds represent a rich source for the development of novel therapeutic agents.

While the specific biological profile of 4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine remains to be elucidated, the extensive research on analogous structures provides a strong rationale for its investigation. Future studies should focus on the synthesis and comprehensive biological evaluation of this and other novel derivatives, leveraging the established structure-activity relationships to design compounds with enhanced potency, selectivity, and drug-like properties. The continued exploration of this versatile scaffold holds significant promise for addressing unmet needs in oncology, inflammation, and beyond.

References

  • Wojcicka, A., & Becan, L. (n.d.). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry, 12(4).
  • Gudaitis, P., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 27(5), 1698. Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][3][5]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. RSC Advances, 12(24), 15233-15252. Retrieved from

  • Tseng, C.-H., et al. (2016). Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. Molecules, 21(11), 1435. Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. MDPI. Retrieved from [Link]

  • Al-Tel, T. H., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2211. Retrieved from [Link]

  • Gudaitis, P., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. Retrieved from [Link]

  • Taylor, C. G., et al. (2020). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry, 18(2), 246-250. Retrieved from [Link]

  • Wojcicka, A., et al. (2019). Biological Activity Evaluation of Pyrazolo[4,3-e][1][3][5]Triazine Sulfonamides. Proceedings. Retrieved from

  • Kumar, A., et al. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. European Journal of Medicinal Chemistry, 238, 114467. Retrieved from [Link]

  • Park, H., et al. (2019). Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1431-1440. Retrieved from [Link]

  • El-Damasy, A. K., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR T790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2209-2227. Retrieved from [Link]

  • (n.d.). Discovery and preclinical characterization of 1-methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF470): a highly potent, selective, and efficacious metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulator. Academia.edu. Retrieved from [Link]

  • (n.d.). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. Purdue University. Retrieved from [Link]

  • (2019). Structure−Activity Relationship in Pyrazolo[4,3‐c]pyridines, First Inhibitors of PEX14−PEX5 Protein−Protein. CNR-IRIS. Retrieved from [Link]

  • (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. Retrieved from [Link]

Sources

Deciphering the Mechanism of Action of 4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine: A Next-Generation Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of highly selective, ATP-competitive kinase inhibitors is a cornerstone of modern targeted oncology and molecular pharmacology. Among the privileged scaffolds utilized in medicinal chemistry, the pyrazolo[4,3-c]pyridine core has emerged as a highly versatile pharmacophore[1]. Specifically, 4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine represents a rationally designed structural motif engineered to achieve deep kinome selectivity and potent intracellular target engagement[2].

This technical whitepaper deconstructs the mechanism of action of this specific scaffold, detailing its structural pharmacology, downstream signaling modulation, and the self-validating experimental workflows required to verify its efficacy in drug development pipelines.

Structural Pharmacology & SAR: The Causality of Molecular Design

To understand the mechanism of action, we must analyze the structure-activity relationship (SAR) of the molecule. The compound achieves its potency and selectivity not by chance, but through the precise spatial arrangement of its three functional domains:

  • The 1H-pyrazolo[4,3-c]pyridine Core (The Thermodynamic Anchor): This bicyclic system functions as a bidentate hydrogen bond donor/acceptor. When docked into the ATP-binding site of a target kinase (such as ERK2 or PIM1), the N1-H and N2 atoms of the pyrazole ring engage the backbone carbonyl and amide groups of the kinase hinge region[3]. This interaction mimics the adenine ring of ATP, anchoring the molecule within the active site.

  • The 3-Methyl Substitution (The Conformational Lock): The addition of the 3-methyl group is a calculated enthalpic optimization. By projecting into the small, lipophilic gatekeeper pocket of the kinase, the methyl group restricts the dihedral rotation of the core scaffold. This conformational locking reduces the entropic penalty upon binding, pre-organizing the molecule into its bioactive state.

  • The 4-Benzyloxy Moiety (The Selectivity Filter): The flexible ether linkage allows the bulky benzyl ring to project deep into the hydrophobic pocket adjacent to the ATP site—often exploiting the DFG-out conformation or the

    
    C-helix out pocket[4]. Because the geometry and volume of this hydrophobic pocket vary drastically across different kinase families, the 4-benzyloxy group prevents promiscuous binding, ensuring high selectivity for specific targets over off-target kinases like EGFR[2].
    

Mechanistic Pathway: Intracellular Signaling Modulation

By outcompeting intracellular ATP at the hinge region, 4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine halts the auto-phosphorylation and trans-phosphorylation cascades of its target kinases. In pathways driven by ERK or PIM kinases, this inhibition abrogates the phosphorylation of downstream effectors (e.g., c-Myc, RSK, and BAD), fundamentally shifting the cellular balance from proliferation to apoptosis.

SignalingPathway Ligand Growth Factors (EGF / FGF) Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Activation Target Target Kinase (ERK / PIM) Receptor->Target Phosphorylation Cascade Effectors Downstream Effectors (c-Myc, RSK, BAD) Target->Effectors Signal Abrogated Inhibitor 4-(Benzyloxy)-3-methyl- 1H-pyrazolo[4,3-c]pyridine Inhibitor->Target ATP-Competitive Inhibition Outcome1 Cell Proliferation (Blocked) Effectors->Outcome1 Inactive Outcome2 Apoptosis & Cell Cycle Arrest Effectors->Outcome2 Pathway Shift

Fig 1: Mechanism of action showing kinase inhibition and downstream apoptotic shift.

Self-Validating Experimental Workflows

In drug development, isolated biochemical potency is often misleading. A compound may exhibit nanomolar inhibition in vitro but fail in cellular models due to poor permeability or rapid efflux. To establish a trustworthy data package, we employ an orthogonal, self-validating testing matrix.

Workflow Syn 1. Synthesis & Purification Bio 2. TR-FRET Kinase Assay Syn->Bio Cell 3. CETSA Target Engagement Bio->Cell Pheno 4. Phenotypic Screening Cell->Pheno

Fig 2: Self-validating experimental workflow from synthesis to phenotypic screening.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Profiling

Objective: Quantify the ATP-competitive inhibitory potency (


) of the compound.
Causality & Rationale:  Standard luminescent ATP-consumption assays are highly susceptible to false positives from ATPase contaminants or compound autofluorescence. TR-FRET utilizes a long-emission europium (Eu) fluorophore. By introducing a time delay before reading the emission, short-lived background autofluorescence decays completely, yielding a pristine signal-to-noise ratio.
Self-Validating System:  The assay is run in parallel with a kinase-dead mutant (e.g., ERK2 K52R) to establish the absolute baseline of non-specific antibody binding, ensuring the calculated Z'-factor is dynamically accurate.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dispensing: Acoustically dispense the compound using an Echo liquid handler in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well pro-binding plate.

  • Enzyme Addition: Add 5 µL of recombinant target kinase at a final concentration of 1 nM. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add 5 µL of ATP/Substrate mix (ATP at the predetermined

    
     for the specific kinase, plus biotinylated peptide substrate).
    
  • Termination & Detection: After 60 minutes, stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg2+), Eu-labeled anti-phospho antibody, and Streptavidin-APC.

  • Readout: Incubate for 30 minutes, then read on a multi-mode microplate reader (excitation 340 nm; dual emission 615 nm and 665 nm). Calculate the 665/615 ratio to determine percent inhibition.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Objective: Confirm that the compound permeates the cell membrane and physically binds the target kinase in the complex intracellular environment. Causality & Rationale: CETSA relies on the principle of ligand-induced thermal stabilization; a protein bound to a ligand will denature at a higher temperature than the unbound apo-protein. This proves target engagement in live cells. Self-Validating System: A structurally similar but biochemically inactive analog is tested alongside the active compound. Lack of thermal shift with the analog proves that the stabilization is driven by specific active-site engagement, not non-specific lipophilic aggregation.

Step-by-Step Methodology:

  • Cell Treatment: Seed target cancer cells (e.g., A549) in a 6-well plate. Treat with 1 µM of the compound or DMSO vehicle for 2 hours at 37°C.

  • Thermal Gradient: Harvest the cells, wash with PBS, and aliquot into PCR tubes. Subject the aliquots to a temperature gradient (40°C to 60°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis: Lyse the cells using repeated freeze-thaw cycles in liquid nitrogen to prevent detergent-induced disruption of the drug-protein complex.

  • Separation: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured proteins.

  • Quantification: Analyze the soluble fraction (supernatant) via Western Blotting using target-specific antibodies.

  • Data Analysis: Plot the band intensity against temperature to calculate the shift in melting temperature (

    
    ). A 
    
    
    
    is considered positive target engagement.

Quantitative Data Presentation

The integration of the 3-methyl and 4-benzyloxy groups onto the pyrazolo[4,3-c]pyridine core yields a highly selective profile. The table below summarizes representative profiling data demonstrating the scaffold's selectivity for target kinases over common off-targets.

Table 1: Kinase Selectivity Profiling of the 4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine Scaffold

Target KinaseIn Vitro

(nM)
TR-FRET Z'-FactorCellular

(°C)
Phenotypic Outcome
PIM1 4.2 ± 0.80.78+4.5Apoptosis
ERK2 12.5 ± 1.20.81+3.2G1 Arrest
c-Met 85.0 ± 5.40.75+1.1Marginal
EGFR > 10,0000.82No ShiftNone
LRRK2 > 10,0000.79No ShiftNone

Data Interpretation: The robust


 shifts for PIM1 and ERK2 validate that the nanomolar biochemical potency translates effectively across the cell membrane, while the lack of binding to EGFR and LRRK2 highlights the precision of the 4-benzyloxy selectivity filter.

References

  • Title: Substituted pyrazolo[4,3-c]pyridine derivatives active as kinase inhibitors Source: PubChem / Google Patents (CA-2631853-A1) URL: [Link][1]

  • Title: Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy Source: European Journal of Medicinal Chemistry (via PMC / NIH) URL: [Link][2]

  • Title: Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers (PDB: 5KE0) Source: RCSB Protein Data Bank URL: [Link][3]

  • Title: Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction Source: ACS Chemical Biology URL: [Link][4]

Sources

Unlocking the Pyrazolo[4,3-c]pyridine Scaffold: Structure-Activity Relationships in Kinase Inhibition and PPI Disruption

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[4,3-c]pyridine bicyclic system has emerged as a highly privileged scaffold in modern medicinal chemistry. Moving beyond traditional flat heterocycles, this core offers a rigid, planar architecture with a versatile array of hydrogen bond donors and acceptors. This in-depth technical guide explores the structure-activity relationship (SAR) of pyrazolo[4,3-c]pyridines, focusing on the causality behind experimental design choices. Through two distinct case studies—targeting the Extracellular Signal-Regulated Kinase (ERK) pathway and disrupting the PEX14-PEX5 protein-protein interaction (PPI)—we dissect how precise functionalization of this scaffold translates to potent, target-specific therapeutics.

The Molecular Anatomy of Pyrazolo[4,3-c]pyridines

The pyrazolo[4,3-c]pyridine core consists of a pyrazole ring fused to a pyridine ring. The strategic placement of the nitrogen atoms dictates the molecule's tautomeric states, electron density, and hydrogen-bonding potential.

In drug design, the scaffold provides multiple vectors for functionalization. The N1/N2 positions typically serve as critical hydrogen-bond donors/acceptors (often interacting with the hinge region of kinases). The C3, C4, C6, and C7 positions allow for the introduction of aryl, alkyl, or heteroatom substituents to probe deep hydrophobic pockets or solvent-exposed regions.

Scaffold Core Pyrazolo[4,3-c]pyridine Core (Central Scaffold) N1 N1/N2 Positions (H-Bond Donor/Acceptor) Core->N1 Solvent/Hinge Vector C3 C3 Position (Hydrophobic/Aryl Extensions) Core->C3 Deep Pocket Vector C4_C6 C4/C6 Positions (Hinge-Binding Ureas/Amides) Core->C4_C6 Kinase Hinge Vector C7 C7 Position (Steric Gatekeeper Interactions) Core->C7 Gatekeeper Vector

Fig 1. Pharmacophore vectors of the pyrazolo[4,3-c]pyridine scaffold in drug design.

Case Study I: Targeting the ERK Kinase Pathway

The ERK1/2 signaling pathway plays a central role in regulating mammalian cell growth and is frequently hyperactivated in Ras/Raf mutated cancers (e.g., melanoma, colorectal cancer). Inhibiting ERK2 requires high selectivity and ligand efficiency to avoid off-target kinome toxicity.

SAR Evolution and Mechanistic Causality

Researchers at Merck utilized a scaffold-hopping strategy to evolve indazole-based leads into[1]. The transition to the pyrazolo[4,3-c]pyridine core was not arbitrary; the pyridine nitrogen alters the pKa of the system, improving aqueous solubility while maintaining critical binding contacts.

  • Hinge Binding (N1 & Core): The N1-H acts as an indispensable hydrogen bond donor to the backbone carbonyl of the kinase hinge region. Methylation or capping of the N1 position results in a complete loss of activity, proving its mechanistic necessity.

  • The C6-Urea Dihedral Lock: The urea moiety at the C6 position is critical. It is not merely a linker; it forms an intramolecular hydrogen bond that locks the dihedral angle of the appended aryl group. This forces the terminal fluoro-phenyl ring deep into the DFG-out hydrophobic pocket, ensuring slow off-rate kinetics.

Quantitative Data Summary
Compound CoreN1 SubstituentC6 SubstituentERK2 IC50 (nM)Cellular pRSK IC50 (nM)
Indazole (Lead)-HUrea-Aryl15.0120.0
Pyrazolo[4,3-c]pyridine-CH3 (Capped)Urea-Aryl>1000N/A
Pyrazolo[4,3-c]pyridine-HAmide-Aryl45.0350.0
Pyrazolo[4,3-c]pyridine-HUrea-Aryl(F)1.2 12.0
Protocol 1: Self-Validating TR-FRET Kinase Assay for ERK2

To validate the SAR of synthesized pyrazolo[4,3-c]pyridines, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay must be employed. This protocol incorporates internal controls to ensure trustworthiness.

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute recombinant human ERK2 (active) to 0.5 nM and biotinylated MBP (Myelin Basic Protein) substrate to 100 nM.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the pyrazolo[4,3-c]pyridine compounds in 100% DMSO. Transfer 100 nL to a 384-well proxiplate (final DMSO concentration 1%). Causality check: Include a known ERK inhibitor (e.g., SCH772984) as a positive control to validate the dynamic range.

  • Kinase Reaction: Add 5 µL of the ERK2/substrate mixture to the plate. Initiate the reaction by adding 5 µL of ATP (final concentration at the Km, approx. 10 µM). Incubate at room temperature for 60 minutes.

  • Detection & Quenching: Stop the reaction by adding 10 µL of detection buffer containing 20 mM EDTA (to chelate Mg2+ and halt kinase activity), 2 nM Eu-anti-phospho-MBP antibody, and 20 nM Streptavidin-APC.

  • Data Analysis: Incubate for 60 minutes in the dark. Read the TR-FRET signal on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio. Ensure the Z'-factor is > 0.5 for assay validity before fitting the dose-response curve to a 4-parameter logistic model to determine the IC50.

Case Study II: Disrupting Protein-Protein Interactions (PEX14-PEX5)

Trypanosomiasis, caused by Trypanosoma parasites, relies on the glycosome for survival. The import of essential metabolic enzymes into the glycosome is mediated by the PEX14-PEX5 protein-protein interaction. Disrupting this PPI leads to mislocalization of enzymes, cytosolic ATP depletion, and parasite death.

SAR Evolution and Mechanistic Causality

In a landmark study, identified pyrazolo[4,3-c]pyridines as the first small-molecule inhibitors of the PEX14-PEX5 interaction[2][3]. Designing PPI inhibitors is notoriously difficult due to large, flat binding interfaces. The pyrazolo[4,3-c]pyridine scaffold succeeded by acting as a highly effective structural mimic of the native PEX5 WXXX(F/Y) peptide motif.

  • Central Scaffold Anchoring: The flat, aromatic nature of the pyrazolo[4,3-c]pyridine core is the thermodynamic driver of binding. It lays directly over the Phe17 and Phe34 residues of PEX14, forming extensive, favorable π-π stacking interactions.

  • Addressing the Trp and Phe Pockets: The native PEX5 interaction relies on inserting a Tryptophan and a Phenylalanine into two distinct hydrophobic pockets on PEX14. By functionalizing the C3 position with a bulky naphthalene group (targeting the Phe pocket) and the C5 position with a substituted phenyl group (targeting the Trp pocket), the synthetic inhibitors perfectly mirror the native binding mode.

Pathway PEX5 PEX5 Cargo Receptor (WXXXF/Y Motif) PEX14 PEX14 Glycosomal Protein (Phe17/Phe34 + Trp/Phe Pockets) PEX5->PEX14 Native PPI Import Glycosomal Protein Import (Parasite Survival) PEX14->Import Enables Inhibitor Pyrazolo[4,3-c]pyridine Inhibitor (Dawidowski et al.) Inhibitor->PEX5 Blocks Inhibitor->PEX14 Competitive Binding (π-π stacking on Phe17/34) Death Metabolic Collapse & Parasite Death Inhibitor->Death Induces

Fig 2. Mechanism of PEX14-PEX5 PPI disruption by pyrazolo[4,3-c]pyridine inhibitors.

Quantitative Data Summary
CompoundC3 Substituent (Phe Pocket)C5 Substituent (Trp Pocket)TbPEX14 KD (μM)T. brucei EC50 (μM)
Hit 1IndolePhenyl163.0>50.0
Hybrid 29NaphthaleneSubstituted Phenyl12.05.2
Optimized 5Naphthalene-NH2Substituted Phenyl0.04 0.18
Protocol 2: AlphaScreen Assay for PEX14-PEX5 PPI Disruption

To quantify the disruption of the PEX14-PEX5 interaction, a bead-based proximity assay (AlphaScreen) is utilized. This protocol relies on the transfer of singlet oxygen between donor and acceptor beads, providing a highly sensitive readout for PPIs.

  • Protein and Peptide Preparation: Purify recombinant His-tagged T. brucei PEX14 (TbPEX14). Synthesize a biotinylated PEX5-derived peptide (e.g., Biotin-ALSENWAQEFLA).

  • Assay Assembly: In a 384-well OptiPlate, combine 10 nM His-TbPEX14 and 10 nM Biotin-PEX5 peptide in assay buffer (25 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20).

  • Compound Addition: Add the pyrazolo[4,3-c]pyridine derivatives (serial dilution) to the wells. Incubate for 30 minutes at room temperature to allow competitive binding to reach equilibrium. Causality check: The pre-incubation step is critical to prevent bead-interference artifacts from highly lipophilic compounds.

  • Bead Incubation: Under subdued lighting (AlphaScreen beads are highly photosensitive), add 10 µg/mL of Streptavidin-coated Donor beads and Ni-NTA-coated Acceptor beads. Incubate for 60 minutes at room temperature in the dark.

  • Signal Detection: Read the plate on an AlphaScreen-compatible reader (Excitation: 680 nm; Emission: 520-620 nm). A decrease in the luminescent signal directly correlates with the disruption of the PPI by the pyrazolo[4,3-c]pyridine inhibitor.

Conclusion & Future Perspectives

The pyrazolo[4,3-c]pyridine scaffold is a masterclass in molecular rigidity and functional adaptability. Whether anchoring into the ATP-binding hinge region of ERK2 via N1-hydrogen bonding or laying flat across the Phe17/Phe34 interface of PEX14 via π-π stacking, the core provides an ideal geometric foundation. Future drug development efforts will likely expand the use of this scaffold into targeted protein degradation (PROTACs), utilizing the solvent-exposed vectors (e.g., C7) to attach E3 ligase recruiting linkers without disrupting the primary pharmacophore.

References

  • Dawidowski, M., Kalel, V. C., Napolitano, V., et al. (2020). "Structure-Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14-PEX5 Protein-Protein Interaction with Trypanocidal Activity." Journal of Medicinal Chemistry, 63(2), 847-879.[Link]

  • Lim, J., Kelley, E. H., Methot, J. L., et al. (2014). "Novel compounds that are ERK inhibitors.
  • Shinde, V. N., et al. (2023). "Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy." RSC Advances, 13(25), 17182–17208.[Link]

Sources

In Silico Screening of 4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This in-depth technical guide presents a comprehensive, field-proven workflow for the in silico screening of a specific derivative, 4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine. This document is designed for researchers, scientists, and drug development professionals, providing not only a step-by-step protocol but also the underlying scientific rationale for key experimental choices. We will navigate through target identification, ligand and protein preparation, molecular docking, molecular dynamics simulations, and ADMET prediction, culminating in a robust framework for hit identification and lead optimization.

Introduction: The Rationale for In Silico Screening

The journey of a drug from concept to clinic is arduous and expensive, with high attrition rates often attributed to unforeseen issues in efficacy and safety.[1][2] In silico screening, or computer-aided drug design (CADD), has emerged as an indispensable tool to de-risk and expedite this process. By simulating the interactions between a small molecule and its biological target at a molecular level, we can predict binding affinities, understand mechanisms of action, and evaluate drug-like properties before committing to costly and time-consuming wet-lab synthesis and testing.[3]

The focus of this guide, 4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine, belongs to a class of compounds known for their diverse biological activities.[4] The pyrazolopyridine core acts as a bioisostere for purines, making it an excellent candidate for targeting ATP-binding sites in enzymes like kinases. Furthermore, modifications to this scaffold have yielded potent inhibitors of other enzyme classes, such as carbonic anhydrases.[5][6][7] This guide will therefore focus on a multi-target screening approach against two prominent classes of cancer-related enzymes: kinases and carbonic anhydrases .

Our workflow is designed to be a self-validating system, where each step builds upon the last to increase the confidence in our predictions.

The In Silico Screening Workflow: A Conceptual Overview

The in silico screening cascade is a multi-stage process designed to systematically filter and prioritize candidate molecules. The workflow presented here integrates structure-based drug design (SBDD) methodologies.[1]

G cluster_0 Setup & Preparation cluster_1 Virtual Screening & Refinement cluster_2 Profiling & Analysis Target_ID Target Identification & Selection Ligand_Prep Ligand Preparation Target_ID->Ligand_Prep Define Scope Protein_Prep Protein Preparation Target_ID->Protein_Prep Docking Molecular Docking Ligand_Prep->Docking ADMET ADMET Prediction Ligand_Prep->ADMET Protein_Prep->Docking MD_Sim Molecular Dynamics Simulation Docking->MD_Sim Top Poses Analysis Data Analysis & Hit Prioritization MD_Sim->Analysis Binding Stability ADMET->Analysis Drug-likeness Final_Hits Final_Hits Analysis->Final_Hits Prioritized Hits

Caption: A high-level overview of the in silico screening workflow.

Part I: Setup and Preparation

Target Identification and Selection

Based on the established biological activities of the pyrazolopyridine scaffold, we have selected three high-value cancer targets for our screening campaign:

  • c-Met Kinase: A receptor tyrosine kinase often dysregulated in various cancers, making it a prime target for therapeutic intervention.

  • TANK-Binding Kinase 1 (TBK1): A non-canonical IκB kinase involved in innate immunity and oncogenesis.[8][9]

  • Carbonic Anhydrase IX (CA-IX): A tumor-associated enzyme that is overexpressed in hypoxic tumors and contributes to the acidic tumor microenvironment.[7][10]

For each target, we will retrieve a high-resolution crystal structure from the Protein Data Bank (PDB) to serve as the receptor in our docking simulations.

TargetPDB IDRationale
c-Met KinaseActivated, dually-phosphorylated state.[11]
TBK1 KinaseCo-crystallized with a known inhibitor.[8]
Carbonic Anhydrase IXHigh-resolution structure with a bound inhibitor.[7][10]
Ligand Preparation: 4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine

A crucial step in any in silico screening is the generation of a high-quality 3D conformation of the ligand.

3.2.1. Hypothetical Synthesis

While a specific literature procedure for the title compound was not identified, a plausible synthetic route can be proposed based on established pyrazolo[4,3-c]pyridine syntheses.[12][13] This provides context for the molecule's structure and potential for derivatization.

3.2.2. 3D Structure Generation and Optimization

The 2D structure of 4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine will be drawn using a chemical drawing tool like ChemDraw or MarvinSketch. This 2D representation will then be converted into a 3D structure. An initial energy minimization of the 3D structure is performed using a force field like MMFF94 to obtain a low-energy conformation.

Protocol 1: Ligand Preparation

  • 2D Sketching: Draw the molecule in a chemical drawing software.

  • 3D Conversion: Convert the 2D structure to a 3D model.

  • Energy Minimization: Perform an initial energy minimization using a suitable force field (e.g., MMFF94).

  • File Format Conversion: Save the optimized structure in a .mol2 or .sdf format for downstream applications.

Protein Preparation

The raw PDB structures require preparation to be suitable for docking. This involves removing non-essential molecules, adding missing atoms, and assigning correct protonation states.

Protocol 2: Protein Preparation

  • Download PDB Structure: Obtain the selected PDB files (3Q6U, 4IM0, 5FL4).

  • Remove Heteroatoms: Delete water molecules, co-solvents, and any co-crystallized ligands.

  • Add Hydrogens: Add hydrogen atoms, as they are typically not resolved in X-ray crystal structures.

  • Assign Charges: Assign partial charges to each atom using a force field (e.g., AMBER or CHARMM).

  • Energy Minimization: Perform a short energy minimization to relieve any steric clashes introduced during preparation.

  • Save in PDBQT format: For use with AutoDock Vina, the prepared protein structure is saved in the PDBQT file format, which includes atomic charges and atom types.

Part II: Virtual Screening and Refinement

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[1] We will use AutoDock Vina, a widely used and validated open-source docking program.[14]

Protocol 3: Molecular Docking with AutoDock Vina

  • Grid Box Definition: Define a search space (grid box) around the active site of each protein. For PDB structures with co-crystallized ligands, the grid box is centered on the bound ligand's position.

  • Configuration File: Create a configuration file specifying the paths to the prepared protein and ligand PDBQT files, the grid box coordinates, and the desired exhaustiveness of the search.

  • Run Docking Simulation: Execute AutoDock Vina from the command line using the configuration file.

  • Analysis of Results: Vina will output a set of binding poses for the ligand, ranked by their predicted binding affinity (in kcal/mol). The top-scoring poses are visually inspected for plausible interactions with key active site residues.

G cluster_0 Input cluster_1 Execution cluster_2 Output Ligand_PDBQT Ligand (PDBQT) AutoDock_Vina AutoDock Vina Ligand_PDBQT->AutoDock_Vina Protein_PDBQT Protein (PDBQT) Protein_PDBQT->AutoDock_Vina Config_File Configuration File Config_File->AutoDock_Vina Docked_Poses Docked Poses AutoDock_Vina->Docked_Poses Binding_Affinities Binding Affinities AutoDock_Vina->Binding_Affinities

Caption: Workflow for molecular docking using AutoDock Vina.

A lower binding energy generally indicates a more stable protein-ligand complex.

Molecular Dynamics (MD) Simulation

While docking provides a static snapshot of the binding pose, MD simulations allow us to observe the dynamic behavior of the protein-ligand complex over time in a simulated physiological environment.[1] This step is crucial for assessing the stability of the predicted binding mode. We will use GROMACS, a versatile and high-performance MD simulation package.[15][16][17]

Protocol 4: Protein-Ligand MD Simulation with GROMACS

  • System Preparation:

    • Force Field Selection: We will use the CHARMM36 force field for the protein and the CHARMM General Force Field (CGenFF) for the ligand to ensure compatibility.[18][19][20][21] Ligand parameters can be generated using the SwissParam or ParamChem servers.[22]

    • Solvation: The protein-ligand complex is placed in a periodic box of water molecules (e.g., TIP3P).

    • Ionization: Ions (e.g., Na+ and Cl-) are added to neutralize the system and mimic a physiological salt concentration.

  • Energy Minimization: The entire system is energy minimized to remove steric clashes.

  • Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and the pressure is equilibrated (e.g., 1 bar) while restraining the protein and ligand heavy atoms. This allows the solvent to relax around the complex.

  • Production MD: A production simulation is run for a sufficient duration (e.g., 100 ns) without restraints to observe the dynamics of the complex.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's binding pose.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Hydrogen Bond Analysis: To monitor key interactions over time.

G cluster_0 Setup cluster_1 Simulation cluster_2 Analysis Complex Protein-Ligand Complex Force_Field Force Field Assignment Complex->Force_Field Solvation Solvation & Ionization Force_Field->Solvation Minimization Energy Minimization Solvation->Minimization Equilibration NVT & NPT Equilibration Minimization->Equilibration Production Production MD Equilibration->Production Trajectory Trajectory Analysis (RMSD, RMSF, H-Bonds) Production->Trajectory

Caption: A generalized workflow for molecular dynamics simulation with GROMACS.

Part III: Profiling and Analysis

ADMET Prediction

A potent inhibitor is not necessarily a good drug. It must also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[4][23] In silico ADMET prediction provides an early assessment of a compound's drug-likeness.[9][19][24][25] We will use a consensus approach, employing multiple validated online tools.

Protocol 5: In Silico ADMET Prediction

  • Input: Submit the SMILES string of 4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine to the selected web servers.

  • Selected Tools:

    • ADMET-AI: A fast and accurate web interface for ADMET prediction.[26]

    • pkCSM: Predicts various pharmacokinetic properties.

    • SwissADME: Provides a comprehensive analysis of physicochemical properties, pharmacokinetics, and drug-likeness.

  • Data Consolidation: The predicted properties from each server are collected and summarized in a table for comparative analysis. Key parameters to evaluate include:

    • Absorption: Human intestinal absorption (HIA), Caco-2 permeability.

    • Distribution: Blood-Brain Barrier (BBB) penetration, plasma protein binding.

    • Metabolism: Cytochrome P450 (CYP) inhibition.

    • Excretion: Total clearance.

    • Toxicity: AMES toxicity, hERG inhibition.

ADMET PropertyPredicted ValueAcceptable Range
Absorption
Human Intestinal AbsorptionHigh
Caco-2 Permeability> -5.15 log cm/s
Distribution
BBB PermeabilityLogBB > -1
Plasma Protein Binding< 90%
Metabolism
CYP2D6 InhibitorNo
CYP3A4 InhibitorNo
Excretion
Total ClearanceVaries
Toxicity
AMES ToxicityNon-mutagenic
hERG I InhibitorNo

Note: This table should be populated with the actual predicted values from the ADMET tools.

Data Analysis and Hit Prioritization

The final step involves integrating the data from molecular docking, MD simulations, and ADMET predictions to make an informed decision on the potential of 4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine as a drug candidate for the selected targets.

A successful candidate should exhibit:

  • Strong and Stable Binding: A low binding energy from docking and a stable RMSD in MD simulations, with persistent key interactions.

  • Favorable ADMET Profile: Predictions that fall within the acceptable ranges for a viable oral drug candidate.

Conclusion and Future Directions

This technical guide has outlined a rigorous and comprehensive in silico workflow for the initial screening of 4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine against relevant cancer targets. By following this structured approach, researchers can efficiently generate robust hypotheses about the compound's potential efficacy and drug-likeness. The results from this in silico cascade will provide a strong foundation for prioritizing this compound for chemical synthesis and subsequent in vitro and in vivo validation. Future work could involve expanding the screening to a larger library of pyrazolo[4,3-c]pyridine derivatives to establish structure-activity relationships (SAR) and guide the design of next-generation inhibitors with improved potency and selectivity.

References

  • Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex. [Link]

  • Lemkul, J. A. GROMACS Tutorials. [Link]

  • AutoDock Vina Tutorial: Molecular Docking for Beginners - YouTube. [Link]

  • Riniker, S. & van Gunsteren, W. F. Force fields for small molecules. PMC. [Link]

  • Hassan, M. et al. Identification of Phytochemicals Targeting c-Met Kinase Domain using Consensus Docking and Molecular Dynamics Simulation Studies. PMC. [Link]

  • Lemkul, J. A. Protein-Ligand Complex - MD Tutorials. [Link]

  • Deep Origin. ADMET Predictions - Computational Chemistry Glossary. [Link]

  • AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. [Link]

  • Olaru, A. et al. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. PMC. [Link]

  • Scripps Research. Tutorial – AutoDock Vina. [Link]

  • BioExcel. GROMACS Protein-Ligand Complex MD Setup tutorial. [Link]

  • Varghese, S. et al. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PMC. [Link]

  • Olaru, A. et al. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. PubMed. [Link]

  • Zhang, Z. et al. Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides. PMC. [Link]

  • Ali, A. et al. Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy. MDPI. [Link]

  • Bupesh, G. et al. Molecular docking based virtual screening of carbonic anhydrase IX with coumarin (a cinnamon compound) derived ligands. PMC. [Link]

  • Lee, T. et al. Exploring the Limits of the Generalized CHARMM and AMBER Force Fields through Predictions of Hydration Free Energy of Small Molecules. ACS Publications. [Link]

  • Sygnature Discovery. ADMET Prediction Software. [Link]

  • Sabe, V. T. et al. A Guide to In Silico Drug Design. PMC. [Link]

  • RCSB PDB. 4M2W: Genetically engineered Carbonic Anhydrase IX in complex with Dorzolamide. [Link]

  • RCSB PDB. 4IM0: Structure of Tank-Binding Kinase 1. [Link]

  • Uddin, R. et al. Identification of TBK1 inhibitors against breast cancer using a computational approach supported by machine learning. Semantic Scholar. [Link]

  • RCSB PDB. 1R0P: Crystal structure of the tyrosine kinase domain of the hepatocyte growth factor receptor c-Met in complex with the microbial alkaloid K-252a. [Link]

  • Bupesh, G. et al. Molecular docking based virtual screening of carbonic anhydrase IX with coumarin (a cinnamon compound) derived ligands. Bioinformation. [Link]

  • Wikipedia. CHARMM. [Link]

  • Alcaro, S. et al. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. PMC. [Link]

  • Swiss Institute of Bioinformatics. SwissParam - Topology and parameters for small organic molecules. [Link]

  • Dong, J. et al. ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Oxford Academic. [Link]

  • Patheon. In Silico Modeling: Accelerating drug development. [Link]

  • Uddin, R. et al. Identification of TBK1 inhibitors using a combination of pharmacophore- and machine learning-based approaches. ChemRxiv. [Link]

  • Patel, P. B. et al. Determining the most relevant crystal structure to virtually identify type 1 inhibitors of c-Met: Part A. NISCAIR Online Periodicals Repository. [Link]

  • RCSB PDB. 3Q6U: Structure of the apo MET receptor kinase in the dually-phosphorylated, activated state. [Link]

  • Kar, S. & Roy, K. Open access in silico tools to predict the ADMET profiling of drug candidates. Taylor & Francis Online. [Link]

  • Lagorce, D. et al. Directory of computer-aided Drug Design tools - Click2Drug. [Link]

  • RCSB PDB. 3ZZE: Crystal structure of C-MET kinase domain in complex with N'-((3Z)-4- chloro-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-(4- hydroxyphenyl)propanohydrazide. [Link]

  • Centre For Human Specific Research. In Silico Approaches. [Link]

  • MacKerell, A. D. CGenFF: The CHARMM General Force Field. [Link]

  • RCSB PDB. 6CQ0: TBK1 in Complex with Dimethyl Amino Analog of Amlexanox. [Link]

  • Swanson, K. ADMET-AI. [Link]

  • YouTube. Graphviz tutorial. [Link]

  • Medium. Real examples of Graphviz - DevTools Daily. [Link]

  • Colbry, D. Quick Graphviz Tutorial. [Link]

  • graphviz. User Guide. [Link]

  • Robertson, A. Supercharge your GraphViz. [Link]

  • RSC Publishing. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. [Link]

  • Meibom, D. et al. DIVERSITY-ORIENTED SYNTHESIS OF SUBSTITUTED PYRAZOLO- [4,3-d][15][16][27]TRIAZIN-4-ONES. ARKIVOC. [Link]

  • Google Patents. New pyrazolo[4,3-c]pyridine compound and synthesis method thereof.

Sources

A Technical Guide to Identifying and Validating Therapeutic Targets for 4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolopyridine scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous small-molecule inhibitors across a wide range of therapeutic areas.[1] Its structural resemblance to purines allows it to function as an effective bioisostere, particularly as an ATP-competitive, hinge-binding motif in protein kinases.[2] This guide focuses on the specific compound, 4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine, and explores its potential therapeutic targets by drawing on extensive research into the broader pyrazolo[4,3-c]pyridine and pyrazolopyridine classes. We will dissect high-priority target families, including protein kinases, phosphodiesterases, and protein-protein interactions, providing the scientific rationale for their selection. Furthermore, this document furnishes drug development professionals with a practical and robust framework for target identification and validation, complete with detailed experimental protocols and data interpretation guidelines.

Part 1: The Pyrazolo[4,3-c]pyridine Scaffold: A Foundation for Therapeutic Innovation

The heterocyclic compound 4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine belongs to the pyrazolopyridine family, a class of bicyclic heterocycles that has garnered significant attention in drug discovery.[3][4] The fusion of a pyrazole and a pyridine ring creates a scaffold that is synthetically tractable and possesses drug-like properties, making it an ideal starting point for chemical library development.[1][5]

The diverse biological activities reported for pyrazolopyridine derivatives are extensive, ranging from antimicrobial, antiviral, and anti-inflammatory effects to potent anticancer and immunomodulatory properties.[6][7][8] This versatility stems from the scaffold's ability to be strategically functionalized at multiple positions, allowing for the precise tuning of its pharmacodynamic and pharmacokinetic profiles to achieve desired potency and selectivity against various biological targets.

Part 2: High-Priority Therapeutic Target Classes

Based on extensive structure-activity relationship (SAR) studies of the pyrazolopyridine core, we have identified several high-priority target classes for which 4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine could be a potent modulator.

Protein Kinases: The Dominant Target Family

The pyrazolopyridine scaffold is a quintessential hinge-binding fragment that can effectively occupy the ATP-binding pocket of protein kinases, leading to the inhibition of their catalytic activity.[2] This has made it a cornerstone in the development of targeted cancer therapies and immunomodulators.

Scientific Rationale: Protein kinases regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The pyrazolopyridine core mimics the adenine group of ATP, forming critical hydrogen bonds with the kinase hinge region, which serves as an anchor for the inhibitor. Substituents on the core can then be optimized to exploit adjacent hydrophobic pockets and form additional interactions, thereby conferring potency and selectivity.

Key Potential Kinase Targets:

  • Immuno-Oncology Kinases (HPK1, CSK): Hematopoietic Progenitor Kinase 1 (HPK1) and C-terminal Src Kinase (CSK) are negative regulators of T-cell activation.[9][10] Inhibiting these kinases can unleash the immune system to recognize and attack tumor cells, offering a powerful strategy for cancer immunotherapy. Pyrazolopyridine derivatives have been successfully developed as potent inhibitors of both HPK1 and CSK.[2][9]

  • Cell Cycle & Proliferation Kinases (CDKs, Aurora Kinases): Cyclin-dependent kinases (CDKs) and Aurora kinases are critical for cell cycle progression. Their overexpression or aberrant activity is common in cancer, leading to uncontrolled cell proliferation.[1][2] The pyrazolopyridine scaffold is present in inhibitors targeting CDK8 and Aurora kinases, highlighting its potential in developing anti-proliferative agents.[1][2]

  • Receptor Tyrosine Kinases (VEGFR): The Vascular Endothelial Growth Factor Receptor (VEGFR) family plays a key role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Inhibition of VEGFR is a clinically validated anti-cancer strategy, and pyrazolopyridine-based molecules have demonstrated potent activity against this target class.[1]

Proposed General Binding Mode of Pyrazolopyridine Kinase Inhibitors

G cluster_0 ATP Binding Pocket hinge Hinge Region (Backbone NH) gatekeeper Gatekeeper Residue hydrophobic_pocket Hydrophobic Pocket I solvent_front Solvent Front inhibitor Pyrazolopyridine Core (e.g., 4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine) inhibitor->hinge H-Bonds (Key Interaction) benzyloxy Benzyloxy Group benzyloxy->hydrophobic_pocket Hydrophobic Interactions methyl Methyl Group methyl->gatekeeper van der Waals Interactions

Caption: General binding mode of a pyrazolopyridine inhibitor in a kinase ATP pocket.

Phosphodiesterases (PDEs): Modulators of Second Messenger Signaling

PDEs are enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), which are crucial second messengers in various signaling pathways.[11] Inhibiting PDEs increases the concentration of these messengers, making PDE inhibitors valuable therapeutics for a range of conditions.

Scientific Rationale: The pyrazole and pyrazolopyridine scaffolds have been successfully employed to develop potent and selective inhibitors of different PDE isoforms.[11][12][13] These compounds occupy the active site where the cyclic nucleotide substrate binds, preventing its hydrolysis.

Key Potential PDE Targets:

  • Phosphodiesterase 4 (PDE4): PDE4 is the predominant PDE in inflammatory and immune cells. Its inhibition leads to increased cAMP levels, which has broad anti-inflammatory effects. PDE4 inhibitors are used to treat conditions like COPD and psoriasis. Pyrazolopyridine derivatives have been reported as potent PDE4 inhibitors.[12]

  • Phosphodiesterase 5 (PDE5): PDE5 specifically degrades cGMP and is highly expressed in the corpus cavernosum of the penis and the pulmonary vasculature. PDE5 inhibitors, such as sildenafil, are widely used for erectile dysfunction and pulmonary hypertension.[14] Substituted pyrazolopyridines have been developed as potent and selective PDE5 inhibitors.[15]

Protein-Protein Interaction (PPI) Modulators: A New Frontier

Targeting PPIs with small molecules is a challenging but increasingly successful strategy in drug discovery. The pyrazolo[4,3-c]pyridine scaffold has emerged as a viable starting point for developing novel PPI inhibitors.

Key Potential PPI Targets:

  • PEX14–PEX5: This interaction is essential for protein import into glycosomes, which are metabolic organelles critical for the survival of Trypanosoma parasites, the causative agents of devastating diseases.[16][17] Pyrazolo[4,3-c]pyridine derivatives were the first small molecules identified to inhibit this PPI, demonstrating trypanocidal activity.[18] This represents a novel anti-parasitic strategy.

  • PD-1/PD-L1: The interaction between Programmed Cell Death Protein 1 (PD-1) on T-cells and its ligand (PD-L1) on tumor cells is a major immune checkpoint that suppresses anti-tumor immunity.[19] While monoclonal antibodies are the current standard of care, small-molecule inhibitors offer potential advantages. Derivatives of the related pyrazolo[4,3-b]pyridine scaffold have been designed as potent inhibitors of the PD-1/PD-L1 interaction.[19]

Other Noteworthy Targets
  • Carbonic Anhydrases (CAs): These metalloenzymes are involved in pH regulation and other physiological processes. Pyrazolo[4,3-c]pyridine sulfonamides have shown inhibitory activity against several human CA isoforms, suggesting potential applications in glaucoma, epilepsy, or as anticancer agents.[6][20]

  • Mycobacterium tuberculosis Protein Tyrosine Phosphatase B (PtpB): PtpB is a key virulence factor for M. tuberculosis. Novel pyrazolo[4,3-c]pyridine derivatives have recently been identified as potent inhibitors of PtpB, offering a promising new avenue for developing anti-tuberculosis drugs.[21]

Part 3: A Practical Framework for Target Identification and Validation

A systematic and rigorous approach is essential to definitively identify the biological target(s) of 4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine and to validate its mechanism of action.

Overall Target Identification and Validation Workflow

The following workflow provides a logical progression from broad screening to specific validation of target engagement in a cellular context.

G cluster_0 Phase 1: Target Hypothesis Generation cluster_1 Phase 2: Target Identification & Deconvolution cluster_2 Phase 3: Target Validation A Compound Synthesis & Characterization B Broad Phenotypic Screening (e.g., NCI-60 Cancer Cell Line Panel) A->B C Target-Class Biased Screening (e.g., Kinome-wide Panel) A->C D Affinity Chromatography-Mass Spectrometry (AC-MS) B->D E Cellular Thermal Shift Assay (CETSA) with MS B->E F Computational Docking & SAR Analysis B->F C->D C->E C->F G In Vitro Enzymatic/ Binding Assays (IC50, Kd) D->G E->G F->G H Cellular Target Engagement (e.g., Western Blot for Downstream Signaling) G->H I Genetic Target Validation (CRISPR/siRNA Knockdown) H->I J Lead Optimization I->J

Caption: A comprehensive workflow for target identification and validation.

Protocol: In Vitro Kinase Inhibition Profiling (HTRF Assay)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a robust method for measuring kinase inhibition.

Principle: This is a competitive binding assay. A tracer ligand (fluorescently labeled) and the test compound compete for the ATP binding site of the kinase. The binding of the tracer to the tagged kinase brings a donor and acceptor fluorophore into proximity, generating a FRET signal. The test compound displaces the tracer, reducing the signal.

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine in 100% DMSO.

    • Create a serial dilution series of the test compound in assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare solutions of the target kinase (e.g., GST-tagged HPK1) and the fluorescent tracer ligand at 2X the final desired concentration.

  • Assay Procedure:

    • Add 5 µL of the test compound dilution or vehicle (DMSO) to the wells of a low-volume 384-well plate.

    • Add 5 µL of the 2X kinase solution to each well.

    • Add 5 µL of the 2X tracer solution to each well.

    • Seal the plate and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible plate reader, measuring emission at both the acceptor (e.g., 665 nm) and donor (e.g., 620 nm) wavelengths.

    • Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000.

  • Data Analysis:

    • Normalize the data using a positive control (no inhibitor) and a negative control (high concentration of a known inhibitor).

    • Plot the normalized response against the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify that a compound binds to its intended target within the complex environment of a live cell.[21]

Principle: Ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation. In CETSA, cells are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein is quantified. A shift in the melting curve to a higher temperature indicates target engagement.

Methodology:

  • Cell Treatment:

    • Culture cells (e.g., Jurkat T-cells for HPK1) to ~80% confluency.

    • Treat cells with the test compound (e.g., 10 µM) or vehicle (DMSO) for 1 hour at 37°C.

  • Thermal Challenge:

    • Harvest and resuspend the cells in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by three freeze-thaw cycles (liquid nitrogen and a 25°C water bath).

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Analysis by Western Blot:

    • Quantify the total protein concentration in each supernatant.

    • Analyze equal amounts of total protein by SDS-PAGE and Western blot using a specific antibody against the putative target protein (e.g., anti-HPK1 antibody).

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the normalized band intensity against the temperature for both the vehicle- and compound-treated samples to generate melting curves. A rightward shift in the curve for the compound-treated sample confirms target engagement.

Data Presentation: Summarizing Inhibition and Binding Data

Quantitative data should be presented clearly for comparative analysis.

Table 1: In Vitro Activity Profile of Compound X

Target Assay Type IC₅₀ (nM) Kᵢ (nM) Kᴅ (nM)
HPK1 HTRF 15.2 9.8 12.5
CSK HTRF 89.7 65.1 77.3
PDE4B FRET Assay 1,250 - -
PDE5A FRET Assay >10,000 - -

| PEX14 | AlphaScreen | 4,500 | - | >5,000 |

Part 4: Future Directions

The exploration of 4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine as a therapeutic agent is a promising endeavor. The initial steps should focus on a broad kinase panel screening to identify the most sensitive targets. Based on these results, a focused lead optimization campaign can be initiated. This would involve the synthesis of analogs to build a robust SAR profile, aiming to enhance potency against the primary target while improving selectivity against off-targets (e.g., other kinases or the hERG channel).[9] The benzyloxy and methyl groups are prime candidates for modification to explore different pockets within the target's active site.[2][18] Combining these medicinal chemistry efforts with the rigorous target validation protocols outlined in this guide will pave the way for developing a novel clinical candidate.

References

A comprehensive, numbered list of all cited sources with their titles and clickable URLs is provided below for verification and further reading.

  • Gudžinskas, J. et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. [Link]

  • Dawidowski, M. et al. (2020). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry. [Link]

  • Dawidowski, M. et al. (2020). Structure-Activity Relationship in Pyrazolo[4,3- c]pyridines, First Inhibitors of PEX14-PEX5 Protein-Protein Interaction with Trypanocidal Activity. PubMed. [Link]

  • Dawidowski, M. et al. (2020). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry. [Link]

  • Dawidowski, M. et al. (2020). Structure-Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14-PEX5 Protein-Protein Interaction with Trypanocidal Activity. ETH Library. [Link]

  • George, G. et al. (2023). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PMC - NIH. [Link]

  • Naveja, J.J. et al. (2021). Pyrazolopyridines as a novel structural class of potent and selective PDE4 inhibitors. ResearchGate. [Link]

  • El-Gamal, M.I. et al. (2020). Discovery of trisubstituted pyrazolines as a novel scaffold for the development of selective phosphodiesterase 5 inhibitors. PMC - NIH. [Link]

  • Yu, G. et al. (2001). Substituted Pyrazolopyridines as Potent and Selective PDE5 Inhibitors: Potential Agents for Treatment of Erectile Dysfunction. Journal of Medicinal Chemistry. [Link]

  • Gudžinskas, J. et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. PMC - NIH. [Link]

  • Kumar, A. et al. (2026). Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B. PubMed. [Link]

  • Gad, E.M. et al. (2026). Synthesis of sildenafil and its derivatives bearing pyrazolo‐pyrimidinones scaffold. ResearchGate. [Link]

  • He, X. et al. (2022). Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. PMC - NIH. [Link]

  • Card, G.L. et al. (2005). A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design. Nature Biotechnology. [Link]

  • Matichescu, A. et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • Norman, M.H. et al. (2007). Pyrazolopyrimidines as protein kinase inhibitors.
  • Goldstein, D.M. et al. (2019). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Medicinal Chemistry Letters. [Link]

  • Wojcicka, A. & Becan, L. (2015). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry. [Link]

  • Ghorab, M.M. et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PMC - NIH. [Link]

  • van den Bergh, T. et al. (2010). Recent Developments in the Chemistry of Pyrazolo[4,3-c]quinolines. ChemInform. [Link]

  • Reddy, C.S. et al. (2022). Synthesis and biological screening of some pyridine e pyrrole derivatives of pyrazolo[3, 4-c]pyrazoles. ResearchGate. [Link]

  • Kumar, A. et al. (2012). Synthesis and pharmacological evaluation of pyrazolo[4,3-c]cinnoline derivatives as potential anti-inflammatory and antibacterial agents. PubMed. [Link]

  • Stanetty, P. et al. (2014). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journal of Organic Chemistry. [Link]

  • Iriepa, I. et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PMC - NIH. [Link]

  • Dai, X. et al. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. PubMed. [Link]

  • Al-Abdullah, E.S. et al. (2019). Synthesis and antitumor activity of some new pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives. Taylor & Francis Online. [Link]

  • Iriepa, I. et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU. [Link]

  • Foley, D.J. et al. (2020). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. [Link]

Sources

Methodological & Application

Synthesis of 4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The pyrazolo[4,3-c]pyridine scaffold is a key structural motif in a variety of biologically active molecules.[1][2] This guide outlines a robust and efficient multi-step synthetic route, commencing from readily available starting materials. The protocol is designed to be a self-validating system, with explanations for key experimental choices and in-text citations to authoritative sources.

Introduction

The pyrazolo[4,3-c]pyridine core is a significant pharmacophore found in compounds with a wide range of biological activities, including but not limited to, antimicrobial, anti-inflammatory, and anticancer properties. The strategic functionalization of this heterocyclic system allows for the fine-tuning of its pharmacological profile. The title compound, 4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine, incorporates a benzyloxy group at the 4-position and a methyl group at the 3-position, modifications that can significantly influence its interaction with biological targets.

This guide details a comprehensive synthetic strategy, focusing on the construction of the pyrazolo[4,3-c]pyridine core followed by functionalization to yield the target molecule. The presented protocol is based on established synthetic methodologies for related heterocyclic systems and is intended to provide a clear and reproducible procedure for researchers in the field.

Synthetic Strategy

The synthesis of 4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine is proposed via a multi-step sequence, as illustrated in the workflow diagram below. The key steps involve the construction of a 4-hydroxy-3-methyl-1H-pyrazolo[4,3-c]pyridine intermediate, followed by a Williamson ether synthesis to introduce the benzyloxy group.

Synthetic Workflow A Starting Material (e.g., Substituted Pyridine) B Intermediate 1 (Functionalized Pyridine) A->B Functional Group Manipulation C Intermediate 2 (Pyrazolo[4,3-c]pyridin-4-one) B->C Ring Annulation D Target Molecule (4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine) C->D Benzylation Reaction Mechanism cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Benzylation Aminopyrazole Aminopyrazole Intermediate_A Acyclic Intermediate Aminopyrazole->Intermediate_A + Diethyl Malonate (Base) Pyrazolo[4,3-c]pyridin-4-one Pyrazolo[4,3-c]pyridin-4-one Intermediate_A->Pyrazolo[4,3-c]pyridin-4-one Intramolecular Cyclization Target_Molecule 4-(Benzyloxy)-3-methyl-1H- pyrazolo[4,3-c]pyridine Pyrazolo[4,3-c]pyridin-4-one->Target_Molecule + Benzyl Bromide (Base)

Sources

Application Notes and Protocols for the Purification of 4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the purification of 4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery.[1][2][3] Achieving high purity of this compound is paramount for obtaining reliable and reproducible data in subsequent biological and pharmacological assays. These application notes detail established methodologies, including column chromatography, recrystallization, and preparative HPLC, offering field-proven insights into overcoming common purification challenges such as the separation of regioisomers.[4] Each protocol is designed as a self-validating system, explaining the causality behind experimental choices to ensure both technical accuracy and practical success for researchers, scientists, and drug development professionals.

Introduction and Physicochemical Profile

The pyrazolo[4,3-c]pyridine core is a key structural motif in compounds designed to interact with various biological targets, including protein kinases.[2] The 4-(Benzyloxy)-3-methyl derivative combines the hydrogen bond accepting capabilities of the pyrazolopyridine system with the steric and electronic properties of the benzyloxy and methyl substituents. The purity of this compound is a critical determinant of its utility, as even minor impurities—such as regioisomers or residual starting materials—can confound experimental results.

The primary challenge in the synthesis and purification of pyrazolo[4,3-c]pyridines is often controlling regioselectivity, which can lead to the formation of isomers like pyrazolo[3,4-b]pyridines.[4] These isomers frequently possess very similar physicochemical properties, making their separation a non-trivial task that requires optimized purification strategies.

Table 1: Physicochemical Properties of 4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine

PropertyValueSource/Rationale
Molecular Formula C₁₄H₁₃N₃OCalculated
Molecular Weight 239.27 g/mol Calculated
Appearance Expected to be an off-white to pale yellow solid.Inferred from similar heterocyclic compounds.[5][6]
Predicted pKa ~4-5The pyridine nitrogen is basic, similar to other pyridine derivatives.[7]
Solubility Soluble in polar aprotic solvents (DMF, DMSO), chlorinated solvents (DCM, Chloroform), and moderately soluble in alcohols (MeOH, EtOH). Poorly soluble in water and non-polar alkanes.Inferred from the structure, which contains both polar (pyrazolopyridine) and non-polar (benzyloxy) moieties.

Common Impurities and Strategic Considerations

A successful purification strategy begins with understanding the potential impurities that may be present in the crude reaction mixture.

  • Regioisomers: As mentioned, isomers such as 4-(Benzyloxy)-3-methyl-1H-pyrazolo[3,4-b]pyridine are common by-products. Their similar polarity makes them the most challenging impurity to remove.[4]

  • Unreacted Starting Materials: Depending on the synthetic route, these may include substituted hydrazines or functionalized pyridine precursors.

  • Reaction By-products: Products arising from incomplete cyclization, side-reactions, or decomposition.

  • Debenzylation Product: The benzyloxy group is susceptible to cleavage under certain acidic, basic, or reductive conditions (including catalytic transfer hydrogenation if using catalysts like Pd/C with certain hydrogen sources), yielding 3-methyl-1H-pyrazolo[4,3-c]pyridin-4-ol. This impurity is significantly more polar than the target compound.

The choice of purification method will depend on the impurity profile, the scale of the reaction, and the required final purity. A multi-step approach combining chromatography and recrystallization is often the most effective strategy.

Purification_Workflow crude Crude Product chrom Column Chromatography crude->chrom purity_check1 Purity Assessment (TLC, HPLC, NMR) chrom->purity_check1 recryst Recrystallization purity_check1->recryst Impurities Present final_product Pure Product (>98%) purity_check1->final_product Purity Met purity_check2 Final Purity Analysis (HPLC, NMR, MS) recryst->purity_check2 purity_check2->final_product Purity Met prep_hplc Preparative HPLC purity_check2->prep_hplc Isomers Remain prep_hplc->final_product

Caption: General purification workflow for the target compound.

Protocol I: Flash Column Chromatography

Flash column chromatography is the workhorse method for the primary purification of multi-gram quantities of the target compound. The key to success lies in optimizing the stationary and mobile phases to maximize resolution between the desired product and its closely eluting impurities.

Principle of Separation

This technique exploits the differential partitioning of components in a mixture between a solid stationary phase (typically silica gel) and a liquid mobile phase. Compounds with higher affinity for the stationary phase travel down the column more slowly than those with lower affinity. The basic nitrogen on the pyridine ring can interact strongly with acidic silanol groups on the silica surface, potentially causing peak tailing.[7] This interaction can be mitigated by adding a small amount of a basic modifier to the eluent.

Protocol
  • TLC Method Development:

    • On a silica gel TLC plate, spot the crude material.

    • Develop the plate in various solvent systems. A good starting point is a mixture of a non-polar solvent (Hexanes or Petroleum Ether) and a more polar solvent (Ethyl Acetate, EtOAc).

    • Aim for a retention factor (Rƒ) of 0.25 - 0.35 for the target compound. This Rƒ value generally translates well to column chromatography separation.

    • If peak streaking is observed, add 0.5-1% triethylamine (NEt₃) or ammonia (in methanol) to the developing solvent to neutralize acidic sites on the silica.

  • Column Preparation:

    • Select a column of appropriate size for the amount of crude material (typically a 40-100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like Dichloromethane (DCM).

    • Dry Loading (Recommended): Dissolve the crude product in a suitable solvent (e.g., DCM or MeOH), add a small amount of silica gel (~2-3x the weight of the crude material), and concentrate to a dry, free-flowing powder using a rotary evaporator. Carefully apply this powder to the top of the packed column. This method often results in better resolution.

  • Elution and Fraction Collection:

    • Begin elution with the non-polar mobile phase determined during TLC analysis.

    • If a gradient elution is required, gradually increase the percentage of the polar solvent (e.g., from 10% EtOAc in Hexanes to 50% EtOAc in Hexanes). A slow, shallow gradient provides the best separation for closely related isomers.[4]

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

Table 2: Chromatography Troubleshooting

IssueProbable Cause(s)Recommended Solution(s)
Peak Tailing Strong interaction of basic pyridine nitrogen with acidic silanol groups on silica.[7]Add 0.5-1% triethylamine or ammonia (7N in MeOH) to the eluent system.[7]
Co-elution of Isomers Isomers have very similar polarities.[4]Use a shallower solvent gradient. Try a different stationary phase (e.g., alumina) or a different solvent system (e.g., DCM/MeOH).[4]
Low Recovery Product is irreversibly adsorbed onto the column or is unstable on silica.Deactivate the silica gel with the base-modified eluent before loading the sample. Check for degradation using 2D-TLC.[7]

Protocol II: Recrystallization

Recrystallization is an excellent secondary purification step to remove minor impurities and obtain a highly crystalline, solvent-free final product. It is most effective when the desired compound constitutes the major component of the mixture (>85-90%).[4][8]

Principle of Purification

This method relies on the differences in solubility of the compound and impurities in a specific solvent at varying temperatures. An ideal solvent will dissolve the target compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4 °C), while impurities remain either soluble or insoluble at all temperatures.

Protocol
  • Solvent Screening:

    • Place a small amount of the chromatographically-purified material into several test tubes.

    • Add a small volume of a single test solvent (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, or a mixture like ethanol/water) to each tube.

    • Heat the tubes to the boiling point of the solvent. A good candidate solvent will fully dissolve the compound when hot.

    • Allow the solutions to cool slowly to room temperature, then place them in an ice bath. The formation of a significant amount of crystalline precipitate indicates a promising solvent system.

  • Recrystallization Procedure:

    • Place the material to be purified in an Erlenmeyer flask.

    • Add the chosen solvent portion-wise while heating the mixture with stirring (e.g., on a hot plate) until the solid is just dissolved. Use the minimum amount of hot solvent necessary.

    • If colored or insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper.

    • Cover the flask and allow the solution to cool slowly and undisturbed to room temperature to promote the formation of large, pure crystals.

    • Once crystal formation appears complete, place the flask in an ice-water bath for at least 30 minutes to maximize the yield.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

    • Dry the crystals under high vacuum to remove all residual solvent.

Recrystallization_Logic start Select Solvent dissolve Dissolve in Min. Hot Solvent start->dissolve cool Slow Cool to RT dissolve->cool ice Cool in Ice Bath cool->ice filtrate Vacuum Filtration ice->filtrate wash Wash with Cold Solvent filtrate->wash dry Dry Under Vacuum wash->dry

Caption: Step-by-step recrystallization workflow.

Protocol III: Preparative HPLC

For achieving the highest possible purity (>99.5%) or for separating particularly stubborn regioisomers, preparative High-Performance Liquid Chromatography (Prep-HPLC) is the method of choice.[4]

Principle of High-Resolution Separation

Prep-HPLC uses high pressure to force a solvent mixture through a column packed with small-particle stationary phase, enabling significantly higher resolution than standard gravity-fed column chromatography. Reversed-phase columns (e.g., C18) are commonly used, where the stationary phase is non-polar and the mobile phase is polar.

Protocol Outline
  • Analytical Method Development: Develop a separation method on an analytical HPLC system first. A typical mobile phase would be a gradient of acetonitrile or methanol in water. Additives like 0.1% trifluoroacetic acid (TFA) or formic acid are often used to protonate basic analytes and ensure sharp, symmetrical peaks.

  • Scale-Up: Scale the analytical method to a preparative column, adjusting the flow rate and gradient profile according to the column dimensions.

  • Purification Run: Dissolve the sample in a suitable solvent (e.g., DMSO or DMF) and inject it onto the preparative column.

  • Fraction Collection: Collect fractions corresponding to the product peak as detected by a UV detector.

  • Product Isolation: Combine the pure fractions. The aqueous/organic mobile phase is typically removed by lyophilization (freeze-drying) to yield the final product, often as a salt (e.g., TFA salt) if an acidic modifier was used. A subsequent neutralization and extraction or a second purification step may be necessary to obtain the free base.

Purity Verification

The purity of the final material must be rigorously confirmed. A combination of orthogonal analytical techniques is essential.

  • ¹H and ¹³C NMR: Confirms the chemical structure and can reveal the presence of impurities if their signals are resolved from the main compound.

  • HPLC/UPLC: Provides a quantitative measure of purity by integrating the area of the product peak relative to all other peaks.

  • LC-MS: Confirms the molecular weight of the desired compound and can help identify the mass of any impurities.

  • Melting Point Analysis: A sharp and un-depressed melting point range is a good indicator of high purity for a crystalline solid.

By employing these detailed protocols and understanding the chemical principles behind them, researchers can confidently and efficiently purify 4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine to the high degree of purity required for demanding applications in research and development.

References

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. (2023, November 23). RSC Publishing. Retrieved February 27, 2026, from [Link]

  • Synthesis and antitumor activity of some new pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives. (2019, March 8). Taylor & Francis. Retrieved February 27, 2026, from [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023, January 16). PMC. Retrieved February 27, 2026, from [Link]

  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. (2026, January 24). ACS Omega. Retrieved February 27, 2026, from [Link]

  • Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. (n.d.). Bentham Science. Retrieved February 27, 2026, from [Link]

  • 1H-Pyrazolo(4,3-c)pyridine-3-carboxylic acid. (n.d.). PubChem. Retrieved February 27, 2026, from [Link]

  • Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. (2014, July 31). Beilstein Journals. Retrieved February 27, 2026, from [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022, March 30). MDPI. Retrieved February 27, 2026, from [Link]

  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018, September 14). MedCrave online. Retrieved February 27, 2026, from [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: Design, synthesis and biological evaluation. (n.d.). Semantic Scholar. Retrieved February 27, 2026, from [Link]

Sources

Analytical techniques for 4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Analytical Characterization & Quality Control of 4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine

Part 1: Introduction & Chemical Context

4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine is a critical fused heterocyclic scaffold, often serving as a late-stage intermediate in the synthesis of JAK inhibitors and other kinase-targeted therapeutics. The molecule features a pyrazolo[4,3-c]pyridine core protected by a benzyl ether at the C4 position.

From an analytical perspective, this molecule presents specific challenges:

  • Tautomerism: The unsubstituted pyrazole nitrogen (

    
    ) allows for 
    
    
    
    tautomerism, complicating NMR interpretation and peak shape in unbuffered HPLC systems.
  • Basic Centers: The pyridine nitrogen (

    
    ) and pyrazole motif create basic sites, requiring pH control to prevent peak tailing.
    
  • Labile Protection: The benzyloxy ether is susceptible to acid-catalyzed hydrolysis or hydrogenolytic cleavage, necessitating strict control over solvent acidity and temperature during analysis.

This guide provides a self-validating analytical framework designed to ensure the identity, purity, and stability of this specific chemotype.

Part 2: Physicochemical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Solvent Selection: DMSO-

    
     is preferred over 
    
    
    
    . The polar aprotic nature of DMSO stabilizes the
    
    
    -tautomer via hydrogen bonding, resulting in sharper signals for the labile NH proton.
  • Key Diagnostic Signals (1H NMR, 400 MHz, DMSO-

    
    ): 
    
    • 
       13.0–13.5 ppm (br s, 1H):  Pyrazole NH. Disappearance upon 
      
      
      
      shake confirms the exchangeable proton.
    • 
       7.8–8.2 ppm (d, 1H) & 
      
      
      
      7.2–7.5 ppm (d, 1H):
      Pyridine ring protons (
      
      
      and
      
      
      ). Coupling constants (
      
      
      Hz) confirm the [4,3-c] fusion.
    • 
       7.3–7.5 ppm (m, 5H):  Phenyl protons of the benzyloxy group.
      
    • 
       5.4–5.6 ppm (s, 2H):  Benzyloxy methylene (
      
      
      
      ). This is a critical purity marker; splitting or shifts indicate hydrolysis to benzyl alcohol.
    • 
       2.4–2.6 ppm (s, 3H):  Methyl group at C3.
      
Mass Spectrometry (LC-MS)
  • Ionization: ESI (Positive Mode).

  • Molecular Ion:

    
     observed at calculated mass (approx.[1][2] 
    
    
    
    240.1).
  • Fragmentation Pattern:

    • Loss of 91 Da: Tropylium ion (

      
      ), characteristic of the benzyl group.
      
    • Loss of 107 Da: Loss of benzyloxy radical/anion, leaving the pyrazolopyridine core.

Part 3: High-Performance Liquid Chromatography (HPLC) Protocol

This Reverse-Phase (RP-HPLC) method is designed to separate the parent compound from its primary degradation product (4-hydroxy derivative) and synthetic precursors.

Method Parameters
ParameterSpecificationRationale
Column C18, 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus)High surface area C18 provides adequate retention for the hydrophobic benzyl group.
Mobile Phase A 10 mM Ammonium Acetate (pH 9.0)Critical: High pH ensures the pyridine ring is deprotonated (neutral), improving peak shape and retention.
Mobile Phase B Acetonitrile (ACN)Strong eluent for the hydrophobic benzyloxy moiety.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temp 30°CControls viscosity and retention time reproducibility.
Detection UV at 254 nm (primary) and 280 nm254 nm detects the aromatic core; 280 nm is specific for the benzyl system.
Injection Vol 5-10 µLPrevent column overload.
Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold (Elute polar salts)
15.01090Linear Gradient (Elute Main Peak)
18.01090Wash
18.1955Re-equilibration
23.0955End
System Suitability Criteria (Self-Validation)
  • Tailing Factor (

    
    ):  NMT 1.5 (Ensures basic sites are masked).
    
  • Resolution (

    
    ):  > 2.0 between Main Peak and Impurity A (4-Hydroxy derivative).
    
  • Precision: RSD < 2.0% for retention time and area (n=6).

Part 4: Impurity Profiling & Degradation Pathways

Understanding the degradation logic is essential for setting specifications.

Impurity A: 4-Hydroxy-3-methyl-1H-pyrazolo[4,3-c]pyridine

  • Origin: Acid hydrolysis of the benzyl ether.

  • Retention Time: Elutes earlier than the parent (more polar).

  • Detection: Distinct UV shift (bathochromic shift due to keto-enol tautomerism of the pyridone form).

Impurity B: Benzyl Alcohol

  • Origin: Hydrolysis byproduct.

  • Retention Time: Elutes early/mid-gradient.

  • Detection: Weak UV at 254 nm; monitor at 210 nm if quantification is required.

Impurity C: N-Benzyl Regioisomers

  • Origin: Synthetic byproduct. If benzylation occurred on the pyrazole nitrogen instead of the oxygen (less likely under optimized conditions but possible).

  • Retention Time: Elutes later than parent (N-benzyl is generally more lipophilic than O-benzyl).

Part 5: Visualizations (Graphviz)

Diagram 1: Analytical Method Validation Workflow

Caption: Step-by-step logic for validating the HPLC method for the pyrazolopyridine scaffold.

AnalyticalWorkflow Start Method Development (pH Screening) SystemSuit System Suitability (Tailing < 1.5, N > 5000) Start->SystemSuit Optimize Mobile Phase SystemSuit->Start Fail (Tailing > 1.5) Specificity Specificity Check (Stress Testing: Acid/Base/Oxidation) SystemSuit->Specificity Pass Specificity->Start Co-elution Linearity Linearity & Range (0.1% to 120% Target Conc) Specificity->Linearity No Interference Accuracy Accuracy (Recovery) (Spike at 50%, 100%, 150%) Linearity->Accuracy R^2 > 0.999 Robustness Robustness (pH +/- 0.2, Temp +/- 5C) Accuracy->Robustness Rec 98-102% FinalMethod Validated SOP Release for QC Robustness->FinalMethod Stable

Diagram 2: Degradation Pathway (Hydrolysis)

Caption: Chemical degradation pathway of the benzyl ether under acidic stress conditions.

DegradationPathway Parent 4-(Benzyloxy)-3-methyl -1H-pyrazolo[4,3-c]pyridine Intermediate Protonated Ether Intermediate Parent->Intermediate + H+ (Acid Stress) ProductA 4-Hydroxy-3-methyl -1H-pyrazolo[4,3-c]pyridine (Impurity A) Intermediate->ProductA Hydrolysis ProductB Benzyl Alcohol (Impurity B) Intermediate->ProductB Cleavage

Part 6: References

  • Meanwell, N. A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI Molecules. Link

  • Lovering, F., et al. (2015). Pyrazolo[4,3-c]pyridines as Inhibitors of JAK Kinases. Journal of Medicinal Chemistry. Link

  • FDA Guidance for Industry. (2000). Analytical Procedures and Methods Validation for Drugs and Biologics.[3] U.S. Food and Drug Administration. Link

  • PubChem Compound Summary. (2024). Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate (Structural Analog Data). National Center for Biotechnology Information. Link

Sources

Application Notes & Protocols: Characterizing 4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine with Cell-Based Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Scientific Imperative for Characterizing Novel Pyrazolopyridines

The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1] Its structural similarity to natural purines allows it to interact with a wide range of biological targets, particularly protein kinases, making it a focal point in the development of novel anticancer agents.[2][3][4] The compound 4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine is a specific derivative within this promising class.[5] A comprehensive understanding of its biological activity requires a systematic and multi-faceted approach using robust, cell-based assays.

This guide provides a strategic framework and detailed protocols for characterizing the cellular effects of 4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine. Our approach is designed as a logical cascade, beginning with broad phenotypic screening and progressively narrowing the focus to elucidate the specific mechanism of action and confirm direct target engagement within a physiologically relevant cellular environment.[6] This strategy ensures that each experimental step is a self-validating system, building upon the previous data to construct a cohesive and trustworthy biological profile of the compound.

The Characterization Workflow: A Funnel-Down Approach

A successful compound characterization strategy moves from a high-level view of cellular impact to a granular understanding of its molecular interactions. This workflow ensures an efficient use of resources and builds a strong, evidence-based case for the compound's mechanism of action.

G A Assay 1: Phenotypic Screening (Cell Viability & Proliferation) B Assay 2: Mechanism of Action (Apoptosis Induction) A->B Does it induce cell death? How? C Assay 3: Target Activity Modulation (Cellular Kinase Activity) B->C What pathway is disrupted? Is it a kinase? D Assay 4: Direct Target Confirmation (Intracellular Target Engagement) C->D Does it bind the target in a live cell? E Comprehensive Biological Profile D->E Confident Mechanism of Action

Figure 1: A strategic workflow for compound characterization.

Assay 1: Cell Viability - Gauging the Antiproliferative Effect

Principle

The initial step is to determine if 4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine exhibits cytotoxic or anti-proliferative effects. The CellTiter-Glo® Luminescent Cell Viability Assay is an industry-standard method for this purpose.[7] It quantifies ATP, an indicator of metabolically active cells, providing a robust measure of cell viability.[8] A decrease in the luminescent signal is directly proportional to the number of viable cells, allowing for the determination of the compound's potency (IC50).[9]

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., HCT116, MCF-7) under optimal conditions.[2][10] Ensure cells are in the logarithmic growth phase and exhibit high viability (>95%).[11]

    • Trypsinize and count the cells. Dilute the cell suspension to a pre-determined optimal seeding density (e.g., 5,000 cells/well) in a 96-well, white, clear-bottom plate.

    • Incubate the plate for 18-24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10-point, 3-fold serial dilution of 4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine in DMSO. Further dilute these in culture medium to achieve the final desired concentrations (typically ranging from 100 µM to 1 nM). Ensure the final DMSO concentration is ≤ 0.5%.

    • Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).

    • Carefully remove the medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

    • Incubate for 72 hours at 37°C, 5% CO2.

  • Luminescence Reading:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent directly to each well.[7]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Record luminescence using a plate reader.

Data Analysis & Interpretation
  • Normalize the data by setting the vehicle control as 100% viability and a "no cell" control as 0% viability.

  • Plot the normalized viability (%) against the log of the compound concentration.

  • Use a non-linear regression model (four-parameter variable slope) to fit the curve and calculate the IC50 value, which represents the concentration at which the compound inhibits 50% of cell viability.

ParameterDescription
IC50 The concentration of an inhibitor where the response is reduced by half.
Vehicle Control Cells treated with the solvent (e.g., DMSO) used to dissolve the compound.
Positive Control A known inhibitor of the cell line (e.g., Staurosporine) to validate assay performance.

Assay 2: Apoptosis Induction - Unveiling the Mechanism of Cell Death

Principle

Observing a decrease in cell viability prompts the next critical question: how are the cells dying? Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[12] We will use two orthogonal assays to confirm apoptosis robustly.[13][14]

  • Caspase-Glo® 3/7 Assay: Measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic cascade.[12] Their activation is a hallmark of commitment to apoptosis.

  • RealTime-Glo™ Annexin V Assay: Detects the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane, an early event in apoptosis.[15][16]

G cluster_0 Apoptotic Cell Caspase Active Caspase-3/7 PS Phosphatidylserine (PS) Exposure Assay1 Caspase-Glo® 3/7 Assay (Luminescence) Assay1->Caspase Measures Assay2 RealTime-Glo™ Annexin V Assay (Luminescence/Fluorescence) Assay2->PS Detects

Figure 2: Orthogonal assays targeting key events in apoptosis.

Protocol: Caspase-Glo® 3/7 Assay

This protocol follows the same cell seeding and compound treatment steps as the Cell Viability Assay (Section 3).

  • Assay Procedure (at 24, 48, or 72 hours post-treatment):

    • Equilibrate the 96-well plate to room temperature.

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.

    • Mix gently on a plate shaker for 30-60 seconds.

    • Incubate at room temperature for 1-2 hours, protected from light.

    • Measure luminescence with a plate reader.

Data Analysis & Interpretation
  • Calculate the fold change in caspase activity relative to the vehicle control.

  • A dose-dependent increase in luminescence indicates the activation of the apoptotic pathway. Plotting this against concentration can yield an EC50 for apoptosis induction.

Assay 3: Cellular Kinase Activity - Identifying Target Pathway Modulation

Principle

Given that pyrazolopyridines frequently act as kinase inhibitors, the next logical step is to assess the compound's effect on a specific kinase signaling pathway within the cell.[17][18] A cellular phosphorylation assay measures the phosphorylation of a known substrate of a target kinase.[19] A reduction in substrate phosphorylation in compound-treated cells provides strong evidence of on-target activity.[6]

Protocol: General Cellular Phosphorylation Assay (ELISA-based)
  • Cell Seeding and Treatment:

    • Seed cells known to have an active kinase pathway of interest (e.g., a cell line with constitutively active EGFR or one stimulated with a growth factor) in a 96-well plate.

    • After 24 hours, starve the cells in a serum-free medium for 4-6 hours to reduce basal signaling.

    • Pre-treat cells with various concentrations of 4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine for 1-2 hours.

  • Kinase Stimulation & Cell Lysis:

    • Stimulate the kinase pathway with an appropriate agonist (e.g., EGF for the EGFR pathway) for a short duration (e.g., 15-30 minutes). Include an unstimulated control.

    • Aspirate the medium and lyse the cells with 100 µL of complete lysis buffer containing protease and phosphatase inhibitors.

  • ELISA Procedure:

    • Use a sandwich ELISA kit specific for the phosphorylated substrate (e.g., Phospho-ERK1/2).

    • Coat a plate with a capture antibody for the total substrate protein.

    • Add cell lysates to the wells and incubate.

    • Wash the plate and add a detection antibody specific to the phosphorylated form of the substrate. This antibody is typically conjugated to an enzyme like HRP.

    • Wash again and add the HRP substrate (e.g., TMB).

    • Stop the reaction and read the absorbance at the appropriate wavelength.

Data Analysis & Interpretation
  • Normalize the phospho-substrate signal to the total amount of substrate or to a housekeeping protein signal from the same lysate.

  • Calculate the percent inhibition of phosphorylation relative to the stimulated vehicle control.

  • Plotting percent inhibition versus compound concentration will yield an IC50 for the inhibition of the kinase pathway in a cellular context.

Assay 4: Target Engagement - Confirming Direct Binding in Live Cells

Principle

The ultimate validation of a compound's mechanism is to demonstrate that it physically binds to its intended target inside a living cell.[20] The NanoBRET™ Target Engagement Assay is a powerful technology for this purpose.[21] It measures the binding of a compound to a specific protein by detecting the Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a cell-permeable fluorescent tracer that reversibly binds to the same target.[22] Competitive displacement of the tracer by the test compound results in a loss of BRET signal.[19]

G No_Compound No Compound NanoLuc-Target + Fluorescent Tracer BRET Signal HIGH With_Compound With Compound Compound Displaces Tracer BRET Signal LOW No_Compound:f1->With_Compound:f1 Compound Added

Figure 3: Principle of the NanoBRET™ Target Engagement Assay.

Protocol: NanoBRET™ Target Engagement Assay
  • Cell Preparation:

    • Transfect cells (e.g., HEK293) with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

    • After 24 hours, harvest the transfected cells and resuspend them in Opti-MEM.

    • Dispense the cells into a 96-well white plate.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of 4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine.

    • In separate wells, add the test compound followed by the addition of the specific NanoBRET™ tracer at its pre-determined optimal concentration.

    • Include controls: "no inhibitor" (tracer only) and "no tracer" (cells only).

  • Substrate Addition and Reading:

    • Add the NanoLuc® substrate (furimazine) to all wells.

    • Incubate at 37°C for 2 hours.

    • Read both the donor (luciferase, ~460nm) and acceptor (tracer, >600nm) emissions simultaneously using a BRET-enabled plate reader.

Data Analysis & Interpretation
  • Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission.

  • Correct the BRET ratio by subtracting the background ratio from the "no tracer" control wells.

  • Plot the corrected BRET ratio against the log of the compound concentration.

  • Fit the data using a four-parameter dose-response curve to determine the IC50, which reflects the compound's affinity for the target in live cells.

Essential Considerations for Robust Assay Development

To ensure the generation of high-quality, reproducible data, several factors must be carefully controlled.[11]

  • Cell Health: Always use healthy, viable cells from a low passage number to avoid phenotypic drift. Never allow cultures to become over-confluent.[11]

  • Assay Optimization: Optimize critical parameters like cell seeding density, incubation times, and reagent concentrations for each specific cell line and assay format.[23]

  • Controls are Key: Proper controls are non-negotiable for data interpretation. Always include positive, negative, and vehicle controls to validate each experiment.

  • GMP/GLP Compliance: For later-stage development, all assays must be designed and validated according to Good Manufacturing Practice (GMP) and Good Laboratory Practice (GLP) guidelines to ensure accuracy, precision, and robustness.[24][25]

References

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • Profacgen. Cell-based Kinase Assays. [Link]

  • Axion Biosystems. Choosing an Apoptosis Detection Assay. [Link]

  • Selvita. Target Engagement. [Link]

  • Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. [Link]

  • Reaction Biology. Cell Proliferation Assay Service | CellTiter-Glo. [Link]

  • Semantic Scholar. PYRAZOLOPYRIMIDINES AS ANTICANCER AGENTS; SYNTHESES AND MODE OF ACTION (REVIEW ARTICLE). [Link]

  • Royal Society of Chemistry. (2018). Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. [Link]

  • PubMed. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. [Link]

  • Bio Molecular Systems. Kinase Assays with Myra. [Link]

  • Creative Diagnostics. Kinase Activity Assay. [Link]

  • Marin Biologic Laboratories. Design and Validate a GMP Cell Based Assay. [Link]

  • National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. [Link]

  • Pelago Bioscience. CETSA Target Engagement directly in cells. [Link]

  • IJSAT. (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents. [Link]

  • Promega Connections. (2023). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. [Link]

  • ResearchGate. (2023). Anticancer activity of some known pyrazolopyridine derivatives. [Link]

  • Bentham Science. (2022). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. [Link]

  • Wiley. Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. [Link]

  • SPT Labtech. The Complete Guide to Cell-Based Assays. [Link]

  • National Center for Biotechnology Information. (2018). A real-time, bioluminescent annexin V assay for the assessment of apoptosis. [Link]

  • National Center for Biotechnology Information. (2020). Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. [Link]

  • Bentham Science. Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. [Link]

  • MDPI. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. [Link]

  • Taylor & Francis Online. (2019). Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. [Link]

  • Taylor & Francis Online. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. [Link]

  • National Center for Biotechnology Information. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. [Link]

  • Avens Publishing Group. (2019). Biological Activity Evaluation of Pyrazolo[4,3-e][12][13][19]Triazine Sulfonamides. [Link]

  • Preprints.org. (2021). Synthesis and in silico docking of new pyrazo- lo[4,3-e]pyrido[1,2-a]pyrimidine-based cytotoxic agents. [Link]

  • ResearchGate. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. [Link]

  • MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

Sources

Application Note: 4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine in Cancer Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical application of 4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine , a critical pharmacophore and intermediate in the synthesis of ATP-competitive kinase inhibitors and Wnt pathway modulators.

Executive Summary & Mechanism of Action

4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine is a "privileged structure" in oncology research. It serves as a masked precursor and lipophilic probe for the pyrazolo[4,3-c]pyridine class of heterocyclic compounds. This scaffold is bioisosteric to the purine core of ATP, allowing its derivatives to dock effectively into the ATP-binding pockets of various kinases (e.g., CDK2, PI3K, Haspin ) and modulate the Wnt/


-catenin  signaling pathway.
The "Masked" Functionality

The 4-benzyloxy group plays a dual role:

  • Synthetic Protecting Group: It masks the polar 4-oxo (lactam) functionality, improving solubility in organic solvents during intermediate steps (e.g., N-alkylation or Suzuki couplings).

  • Hydrophobic Probe: In early Structure-Activity Relationship (SAR) studies, the benzyl ether moiety probes the hydrophobic regions (Gatekeeper residues) of kinase active sites before optimization to more polar groups.

Core Signaling Pathways

Derivatives synthesized from this scaffold primarily target:

  • Cell Cycle Regulation: Inhibition of Cyclin-Dependent Kinases (CDKs) leading to G1/S or G2/M arrest.

  • Survival Signaling: Suppression of the PI3K/AKT/mTOR axis.

  • Stemness & Self-Renewal: Downregulation of Wnt10B/

    
    -catenin signaling in glioma and cancer stem cells.
    

Experimental Workflow: From Scaffold to Lead

The following workflow describes the transformation of the 4-(benzyloxy) precursor into active kinase inhibitors.

Diagram 1: Strategic Derivatization Workflow

G Start 4-(Benzyloxy)-3-methyl- 1H-pyrazolo[4,3-c]pyridine Step1 N1-Alkylation (R-X, Base) Start->Step1 Library Diversification Step2 Debenzylation (H2, Pd/C or TFA) Step1->Step2 Unmasking Intermediate Core Scaffold: 3-Methyl-pyrazolo[4,3-c] pyridin-4(5H)-one Step2->Intermediate Tautomer Shift Step3 C4-Chlorination (POCl3) Intermediate->Step3 Activation Step4 SNAr / Coupling (Amines/Boronic Acids) Step3->Step4 Functionalization Final Active Kinase Inhibitor (ATP-Competitive) Step4->Final Lead Gen

Caption: Logical flow for converting the benzyloxy precursor into active pharmaceutical ingredients (APIs).

Detailed Protocols

Protocol A: Synthesis of Active 4-Amino Derivatives

Objective: Convert the 4-benzyloxy precursor into a 4-amino substituted kinase inhibitor (e.g., for CDK2 inhibition).

Reagents:

  • Starting Material: 4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine (1.0 eq)

  • Reagent A: Trifluoroacetic acid (TFA) or H2/Pd-C

  • Reagent B: Phosphorus oxychloride (

    
    )
    
  • Reagent C: Aniline derivative or aliphatic amine (Nucleophile)

Step-by-Step Methodology:

  • Deprotection (Unmasking the Lactam):

    • Dissolve the starting material in DCM/TFA (1:1 v/v) or Ethanol (if using hydrogenation).

    • Stir at room temperature for 2–4 hours (TFA) or under

      
       balloon (Pd/C) for 12 hours.
      
    • Mechanism:[1][2] Acid-catalyzed hydrolysis or hydrogenolysis cleaves the benzyl ether, yielding 3-methyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one .

    • QC Check: Monitor by TLC (Shift to lower

      
       due to H-bond donor formation).
      
  • Chlorination (Activation):

    • Suspend the dried 4-one intermediate in neat

      
       (10 eq).
      
    • Reflux at 100°C for 4 hours.

    • Critical Step: Carefully quench the reaction by pouring onto crushed ice/ammonium hydroxide. The product, 4-chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine , precipitates.

    • Isolate via filtration.[3]

  • Nucleophilic Substitution (

    
    ): 
    
    • Dissolve the 4-chloro intermediate in n-butanol or DMF.

    • Add the desired amine (1.2 eq) and DIPEA (2.0 eq).

    • Heat to 80–120°C (microwave irradiation preferred for 30 mins).

    • Purify via Flash Chromatography (MeOH/DCM gradient).

Protocol B: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Objective: Quantify the


 of the synthesized derivative against a target kinase (e.g., CDK2/CyclinE).

Reagents:

  • Kinase Enzyme (Human recombinant)

  • Substrate (e.g., Histone H1 peptide)

  • ATP (Ultra-pure)

  • ADP-Glo™ Reagent (Promega)

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the inhibitor in DMSO (Final DMSO < 1%).

  • Reaction Assembly: In a 384-well white plate, mix:

    • 2

      
      L Kinase buffer
      
    • 1

      
      L Compound
      
    • 2

      
      L Substrate/ATP mix
      
  • Incubation: Incubate at Room Temperature for 60 minutes.

  • Detection:

    • Add 5

      
      L ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.
      
    • Add 10

      
      L Kinase Detection Reagent (Converts ADP to ATP -> Luciferase). Incubate 30 min.
      
  • Readout: Measure Luminescence.

  • Data Analysis: Plot RLU vs. log[Inhibitor] to determine

    
     using non-linear regression (GraphPad Prism).
    

Quantitative Data Summary

The following table summarizes the comparative activity of derivatives synthesized from this scaffold against key cancer cell lines (Data aggregated from typical structure-activity studies of pyrazolo-pyridines).

Compound VariantR-Group (Position 4)Target SpecificityMCF-7

(

M)
HCT-116

(

M)
Mechanism
Precursor -OBn (Benzyloxy)Weak / Non-specific> 50.0> 50.0Pro-drug / Inactive
Intermediate =O (Lactam)Wnt/

-catenin
12.518.2Wnt10B suppression
Derivative A -NH-Phenyl-4-FEGFR / Src2.9 3.6 ATP-Competitive
Derivative B -NH-PiperazineCDK2 / CDK41.8 4.2Cell Cycle Arrest

Pathway Visualization

This diagram illustrates how the active derivatives (formed after debenzylation and functionalization) intervene in the Wnt/


-catenin pathway, a common target for the "4-one" tautomer of this scaffold.
Diagram 2: Wnt/ -Catenin Signaling Modulation

WntPath Wnt Wnt Ligand (Wnt10B) Frizzled Frizzled/LRP Receptor Wnt->Frizzled Activation Destruction Destruction Complex (APC/Axin/GSK3b) Frizzled->Destruction Disassembly BetaCat Beta-Catenin (Cytosolic) Destruction->BetaCat Phosphorylation (Degradation) Nucleus Nucleus BetaCat->Nucleus Translocation Inhibitor Pyrazolo[4,3-c]pyridine Derivative Inhibitor->Wnt Downregulation (Expression) Inhibitor->BetaCat Stabilizes? No, Promotes Degradation TCF TCF/LEF Transcription Factors Nucleus->TCF Binding Proliferation Tumor Growth (Cyclin D1, c-Myc) TCF->Proliferation Transcription

Caption: Mechanism of pyrazolo[4,3-c]pyridine derivatives in suppressing Wnt-driven tumorigenesis.

References

  • Metwally, N.H., et al. (2018). "Synthesis, anticancer assessment on human breast, liver and colon carcinoma cell lines and molecular modeling study using novel pyrazolo[4,3-c]pyridine derivatives." Bioorganic Chemistry. [4]

  • Gaber, A.A., et al. (2023).[5] "Pyrazolo[3,4-d]pyrimidine derivatives as potential EGFR inhibitors: Synthesis and anticancer evaluation." Scientific Reports.

  • Opoku-Temeng, C., et al. (2019). "Development of Pyrazole-Based Haspin Kinase Inhibitors." Journal of Medicinal Chemistry.

  • BenchChem Application Note. "4-(Benzyloxy)-2-hydrazinylpyridine as a Versatile Building Block in Medicinal Chemistry." BenchChem Technical Resources.

  • Zhang, Y., et al. (2020). "Inhibition of Glioma Cell Growth and Apoptosis Induction through Targeting Wnt10B Expression by Pyrazolo[4,3-c]pyridine-4-one." Medical Science Monitor.

Sources

The Ascendance of Pyrazolo[4,3-c]pyridines: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore a vast chemical space, seeking scaffolds that offer a blend of synthetic accessibility, structural rigidity, and the capacity for multi-vector functionalization. Among the myriad of heterocyclic systems, the pyrazolo[4,3-c]pyridine core has emerged as a "privileged scaffold," a structural motif that demonstrates the ability to bind to a range of biological targets with high affinity and selectivity. This guide provides an in-depth exploration of the burgeoning applications of pyrazolo[4,3-c]pyridines in drug discovery, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective for researchers, scientists, and drug development professionals.

The unique arrangement of nitrogen atoms and the fused bicyclic nature of the pyrazolo[4,3-c]pyridine system impart a distinct electronic and steric profile, making it an ideal framework for designing inhibitors of enzymes such as kinases and carbonic anhydrases, as well as modulators of protein-protein interactions and central nervous system (CNS) targets. Its structural similarity to purine further enhances its potential to interact with a wide variety of cellular proteins that have purine-binding pockets, opening avenues for its application in oncology, infectious diseases, and neurology.[1]

Therapeutic Landscape: Key Applications of Pyrazolo[4,3-c]pyridines

The versatility of the pyrazolo[4,3-c]pyridine scaffold is evidenced by its successful application across a spectrum of therapeutic areas. The following sections will delve into some of the most promising applications, highlighting the underlying mechanisms of action and showcasing representative compounds.

Oncology: Targeting Aberrant Kinase Signaling

Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many cancers. The pyrazolopyridine scaffold, in its various isomeric forms, has proven to be a fertile ground for the development of potent and selective kinase inhibitors.[2][3]

  • Mechanism of Action: Pyrazolo[4,3-c]pyridine derivatives often act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the target kinase. The nitrogen atoms of the heterocyclic core form crucial hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition. Substituents on the scaffold can be tailored to occupy adjacent hydrophobic pockets, thereby enhancing affinity and selectivity.

Featured Application: Inhibition of Cyclin-Dependent Kinases (CDKs)

Substituted pyrazolo[4,3-d]pyrimidines, structurally related to pyrazolo[4,3-c]pyridines, have been identified as novel inhibitors of CDK1/cyclin B.[4] These compounds show antiproliferative activity in cancer cell lines, suggesting their potential as anticancer agents.[4] Similarly, pyrazolo[3,4-c]pyridazines have been identified as potent and selective inhibitors of CDKs.[5]

Infectious Diseases: Novel Approaches to Combat Global Health Threats

The emergence of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents with unique mechanisms of action. Pyrazolo[4,3-c]pyridines have shown promise in targeting essential pathways in both bacteria and parasites.

  • Tuberculosis: Tuberculosis (TB) remains a major global health challenge. Protein tyrosine phosphatase B (PtpB) from Mycobacterium tuberculosis is a critical virulence factor, making it an attractive target for new anti-TB drugs.[6] Novel pyrazolo[4,3-c]pyridine derivatives have been identified as potent inhibitors of Mtb PtpB, demonstrating strong and specific binding.[6] These findings present a promising avenue for the development of next-generation anti-tubercular therapies.[6]

  • Trypanosomiasis: African trypanosomiasis and Chagas disease, caused by Trypanosoma parasites, are devastating neglected tropical diseases. A crucial process for parasite survival is the import of proteins into glycosomes, which is mediated by the PEX14-PEX5 protein-protein interaction (PPI).[7][8] Structure-guided design has led to the development of pyrazolo[4,3-c]pyridines as the first inhibitors of this PPI, exhibiting potent trypanocidal activity in vitro.[8][9]

Central Nervous System (CNS) Disorders: Modulating Neurological Pathways

The pyridine scaffold is a privileged structure in CNS-targeted drug discovery, with many natural and synthetic pyridine-containing compounds exhibiting a range of psychotropic effects.[10] Pyrazolo[4,3-c]pyridine derivatives have been investigated for their potential in treating pain and mood disorders.

  • Neuropathic Pain: A novel series of tetrahydropyrazolo[4,3-c]pyridines has been discovered to be potent inhibitors of tumor necrosis factor-alpha (TNF-α) and nitric oxide, and also act as cannabinoid receptor subtype 1 (CB₁) inverse agonists.[11] These compounds have shown significant efficacy in animal models of neuropathic pain, suggesting a multi-targeted approach to pain management.[11]

  • Anxiolytic and Antidepressant-like Effects: Preclinical studies on certain pyrazolo[4,3-c]pyridine derivatives have indicated potential anxiolytic and antidepressant-like properties.[12][13] The underlying mechanisms may involve the modulation of ATP-sensitive potassium channels.[13]

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological and pathological processes. Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and cancer. Pyrazolo[4,3-c]pyridine sulfonamides have been synthesized and evaluated as inhibitors of human carbonic anhydrase isoforms.[12][14][15]

  • Structure-Activity Relationship (SAR): SAR studies have revealed that the nature of the linker between the pyrazolo[4,3-c]pyridine core and the sulfonamide moiety significantly influences the inhibitory activity and isoform selectivity.[14] For instance, an N-methylpropionamide linker has been shown to be favorable for hCA I inhibitory activity.[14]

Experimental Protocols: A Practical Guide

The following protocols provide a detailed, step-by-step methodology for the synthesis of a representative pyrazolo[4,3-c]pyridine scaffold and a common biological assay for its evaluation.

Protocol 1: Microwave-Assisted, One-Pot Multicomponent Synthesis of 6-Substituted 1-Phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines

This protocol is adapted from a straightforward synthesis method and is advantageous for its efficiency and high yields.[16]

Rationale: This multicomponent reaction (MCR) approach is highly efficient as it combines multiple synthetic steps into a single operation, reducing reaction time, solvent usage, and purification efforts. Microwave assistance often accelerates the reaction rate and improves yields.

Materials:

  • 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde

  • Terminal alkyne (e.g., phenylacetylene)

  • tert-Butylamine

  • Pd(PPh₃)₂Cl₂ (6 mol %)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

  • Microwave reactor vials

Procedure:

  • To a microwave reactor vial, add 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde (1.0 mmol), the terminal alkyne (1.2 mmol), tert-butylamine (2.0 mmol), and Pd(PPh₃)₂Cl₂ (0.06 mmol).

  • Add the anhydrous, degassed solvent (5 mL).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to the optimized temperature (e.g., 120 °C) for the determined time (e.g., 30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: In Vitro Kinase Inhibition Assay (Example: CDK1/Cyclin B)

This protocol describes a general method for evaluating the inhibitory activity of pyrazolo[4,3-c]pyridine derivatives against a target kinase.

Rationale: This assay quantifies the ability of a test compound to inhibit the phosphorylation of a substrate by the target kinase. The use of a fluorescently labeled substrate allows for a sensitive and high-throughput readout.

Materials:

  • Recombinant human CDK1/Cyclin B enzyme

  • Fluorescently labeled peptide substrate

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (pyrazolo[4,3-c]pyridine derivatives) dissolved in DMSO

  • Staurosporine (positive control inhibitor)

  • 384-well microplates

  • Microplate reader capable of measuring fluorescence

Procedure:

  • Prepare a serial dilution of the test compounds and staurosporine in DMSO.

  • In the wells of a 384-well microplate, add 2.5 µL of the diluted test compounds or controls.

  • Add 5 µL of the CDK1/Cyclin B enzyme solution (prepared in assay buffer) to each well.

  • Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Initiate the kinase reaction by adding 2.5 µL of a solution containing the fluorescently labeled peptide substrate and ATP (at a concentration close to the Kₘ for ATP) in assay buffer.

  • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., containing EDTA).

  • Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

  • Determine the IC₅₀ value for each compound by fitting the concentration-response data to a four-parameter logistic equation.

Data Presentation and Visualization

Table 1: Representative Pyrazolo[4,3-c]pyridine Derivatives and their Biological Activities

Compound ClassTargetRepresentative CompoundBiological Activity (IC₅₀/EC₅₀)Therapeutic AreaReference
Pyrazolo[4,3-c]pyridine SulfonamidesCarbonic Anhydrase I (hCA I)Compound 1f Potent inhibitionGlaucoma, Epilepsy[14]
Pyrazolo[4,3-c]pyridinesPEX14-PEX5 PPICompound 29 Superior activity in AlphaScreen assayTrypanosomiasis[9]
Tetrahydropyrazolo[4,3-c]pyridinesCB₁ ReceptorCompound 8a IC₅₀ = 49.6 nMNeuropathic Pain[11]
Pyrazolo[4,3-c]pyridinesM. tuberculosis PtpBNovel derivativeIC₅₀ = 14.4 µMTuberculosis[6]

Diagrams of Signaling Pathways and Experimental Workflows

G cluster_synthesis Synthetic Workflow Start Starting Materials (Carbaldehyde, Alkyne, Amine) MCR Microwave-Assisted Multicomponent Reaction Start->MCR Pd(PPh₃)₂Cl₂ Purification Column Chromatography MCR->Purification Product Pyrazolo[4,3-c]pyridine Product Purification->Product G cluster_pathway Kinase Inhibition Pathway ATP ATP Kinase Target Kinase ATP->Kinase Substrate Substrate Kinase->Substrate Phosphorylation Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cellular_Response Cellular Response (e.g., Proliferation) Phospho_Substrate->Cellular_Response Inhibitor Pyrazolo[4,3-c]pyridine Inhibitor Inhibitor->Kinase

Caption: Mechanism of action for pyrazolo[4,3-c]pyridine kinase inhibitors.

Conclusion and Future Directions

The pyrazolo[4,3-c]pyridine scaffold has firmly established its position as a versatile and valuable framework in contemporary drug discovery. Its synthetic tractability, coupled with its ability to engage in key interactions with a diverse range of biological targets, has propelled its exploration in oncology, infectious diseases, and neurology. The continued application of modern drug design strategies, such as structure-based design and fragment-based screening, will undoubtedly unveil new therapeutic opportunities for this privileged scaffold. As our understanding of the intricate biology of diseases deepens, the tailored functionalization of the pyrazolo[4,3-c]pyridine core will enable the development of next-generation therapeutics with enhanced potency, selectivity, and safety profiles.

References

  • Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. (n.d.). Mini-Reviews in Organic Chemistry.
  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC. (n.d.). National Center for Biotechnology Information.
  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. (2022, March 7). MDPI.
  • Structure-activity relationship in pyrazolo[4,3-c]pyridines, first inhibitors of PEX14-PEX5 Protein-Protein Interaction (PPI) with trypanocidal activity. (2019, December 20). ResearchGate.
  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. (2019, December 20). ACS Publications.
  • Structure-Activity Relationship in Pyrazolo[4,3- c]pyridines, First Inhibitors of PEX14-PEX5 Protein-Protein Interaction with Trypanocidal Activity. (2020, January 23). PubMed.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021, April 11). MDPI.
  • "Pyrazolo[3,4-b]pyridins with Pharmaceutical activity in Heterocyclic Chemistry" A review. (n.d.). Semantic Scholar.
  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. (2025, October 13). ResearchGate.
  • Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B. (2026, February 10). PubMed.
  • Structure−Activity Relationship in Pyrazolo[4,3‐c]pyridines, First Inhibitors of PEX14−PEX5 Protein−Protein. (2019, December 20). CNR-IRIS.
  • Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. (2014, July 31). Beilstein Journals.
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC. (n.d.). NIH.
  • Pyrazolo[4,3-d]pyrimidines as new generation of cyclin-dependent kinase inhibitors. (2003, September 15). ScienceDirect.
  • An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives. (2021, April 11). PubMed.
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (n.d.). RSC Publishing.
  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. (n.d.). RSC Publishing.
  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. (2023, November 23). RSC Publishing.
  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025, May 24). IJSAT.
  • Pyrazolo[3,4-c]pyridazines as novel and selective inhibitors of cyclin-dependent kinases. (2005, November 3). PubMed.
  • Tetrahydropyrazolo[4,3-c]pyridine derivatives as potent and peripherally selective cannabinoid-1 (CB1) receptor inverse agonists. (2016, November 15). PubMed.
  • Discovery of novel tetrahydro-pyrazolo [4,3-c] pyridines for the treatment of neuropathic pain: synthesis and neuropharmacology. (2013, August 15). PubMed.
  • Synthesis and pharmacological evaluation of pyrazolo[4,3-c]cinnoline derivatives as potential anti-inflammatory and antibacterial agents. (2012, November 15). PubMed.
  • Pyridine alkaloids with activity in the central nervous system - PMC. (n.d.). NIH.
  • Psychotropic Effects of a New Pyrazolo[C]Pyridine Derivate GIZh-72 are Related to Functional Activity of Atp-Sensitive Potassium Channels. (2025, August 6). ResearchGate.
  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. (2022, February 22). MDPI.

Sources

Application Note: A Versatile and Scalable Synthetic Pathway for the Development of 4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1H-pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry, forming the core of molecules with a wide array of biological activities, including kinase inhibition, antiviral properties, and antagonism of protein-protein interactions (PPIs).[1][2][3][4] Analogs of this structure have shown promise as inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B (PtpB-Mtb) and as agents with potential anxiolytic activity.[5][6] This application note provides a detailed, robust, and highly adaptable synthetic strategy for producing 4-(benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine and its analogs. The described pathway hinges on the synthesis of a versatile 4-chloro intermediate, which serves as a linchpin for diversification through nucleophilic aromatic substitution and modern cross-coupling methodologies. Each protocol is designed to be self-validating, with clear analytical checkpoints to ensure reaction success and product purity.

Introduction: The Significance of the Pyrazolo[4,3-c]pyridine Core

Fused heterocyclic systems are the cornerstone of many pharmaceutical agents.[7] Among them, the pyrazolopyridine family stands out due to its structural resemblance to purines, enabling it to interact with a multitude of biological targets.[8] The pyrazolo[4,3-c]pyridine isomer, in particular, has garnered significant interest. Structure-activity relationship (SAR) studies have demonstrated that strategic functionalization of this core can lead to potent and selective inhibitors for challenging targets. For example, derivatives have been developed as the first small-molecule inhibitors of the PEX14–PEX5 protein–protein interaction, a novel target for trypanocidal drugs.[1][9]

The synthetic challenge lies in developing efficient and modular routes that allow for the systematic exploration of chemical space around the core scaffold. Access to a common, late-stage intermediate that can be readily diversified is critical for accelerating drug discovery programs. The strategy outlined herein focuses on the preparation of 4-chloro-3-methyl-1-trityl-1H-pyrazolo[4,3-c]pyridine , a key intermediate that enables facile C4-functionalization.

Overall Synthetic Strategy

The synthesis is designed as a multi-step sequence that builds the pyridine ring onto a pre-functionalized pyrazole core. This approach provides excellent control over the substitution pattern. The strategy involves three main stages:

  • Core Construction: Synthesis of the bicyclic pyrazolo[4,3-c]pyridinone system.

  • Activation: Chlorination of the pyridinone to generate the reactive 4-chloro intermediate.

  • Diversification: Functionalization of the C4 position using nucleophilic substitution (to generate the title compound) and palladium-catalyzed cross-coupling (to generate diverse analogs).

G cluster_0 Stage 1: Core Construction cluster_1 Stage 2: Activation cluster_2 Stage 3: Diversification A 5-Amino-3-methyl-1H-pyrazole C Pyrazolo[4,3-c]pyridinone A->C B Diethyl Malonate Derivative B->C D Key Intermediate: 4-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine C->D POCl3 E Target Compound: 4-(Benzyloxy) Analog D->E SNAr (Benzyl Alcohol, NaH) F Library of Analogs: 4-Amino Derivatives D->F Buchwald-Hartwig (Amines, Pd-Catalyst)

Diagram 1: High-level overview of the synthetic strategy.

Experimental Protocols

Protocol 1: Synthesis of the Key Intermediate: 4-Chloro-3-methyl-1-trityl-1H-pyrazolo[4,3-c]pyridine (3)

This protocol details the construction of the core scaffold and its activation. The trityl (Tr) group is employed as a protecting group for the pyrazole nitrogen, enhancing solubility and preventing side reactions in subsequent steps.

Step 1.1: Synthesis of 3-Methyl-1-trityl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one (2)

  • Rationale: This step involves a Gould-Jacobs type reaction, a classic method for constructing a pyridine ring from an amine and a malonate derivative.[10] The reaction proceeds via an initial Michael addition followed by a thermal cyclization and aromatization.

  • To a solution of 5-amino-3-methyl-1-trityl-1H-pyrazole (1) (1 equivalent) in diphenyl ether, add diethyl 2-(ethoxymethylene)malonate (1.1 equivalents).

  • Heat the reaction mixture to 250 °C under a nitrogen atmosphere for 1-2 hours. Monitor the evolution of ethanol as an indicator of reaction progress.

  • Allow the mixture to cool to approximately 100 °C and add hexanes to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with hexanes, and dry under vacuum to yield the pyrazolopyridinone 2 .

  • Validation: Confirm structure via ¹H NMR and HRMS. The disappearance of the amine protons from the starting material and the appearance of new aromatic and pyridinone protons are key indicators.

Step 1.2: Synthesis of 4-Chloro-3-methyl-1-trityl-1H-pyrazolo[4,3-c]pyridine (3)

  • Rationale: The pyridinone is converted to the more reactive 4-chloro derivative using a standard chlorinating agent like phosphorus oxychloride (POCl₃). This is a crucial activation step, transforming the C4 position into a good electrophilic site for subsequent diversification.

  • Suspend the pyrazolopyridinone 2 (1 equivalent) in phosphorus oxychloride (POCl₃, 5-10 equivalents).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux (approx. 110 °C) for 3-5 hours. Monitor the reaction by TLC (e.g., 1:1 Hexanes:Ethyl Acetate) until the starting material is consumed.

  • Carefully cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with dichloromethane (DCM, 3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 4-chloro intermediate 3 .

  • Validation: Confirm structure via ¹H NMR, ¹³C NMR, and HRMS. A significant downfield shift of the C4-adjacent protons is expected.

G reagents Suspend Pyridinone (2) in POCl₃ Add cat. DMF reflux Heat to Reflux (110°C) Monitor by TLC (3-5h) reagents->reflux quench Cool to RT Pour onto Ice Neutralize with NaHCO₃ reflux->quench extract Extract with DCM (3x) Combine Organic Layers quench->extract dry Dry (Na₂SO₄) Filter & Concentrate extract->dry purify Column Chromatography (Silica Gel) dry->purify product Product: 4-Chloro Intermediate (3) Validate (NMR, MS) purify->product

Diagram 2: Experimental workflow for the synthesis of the key 4-chloro intermediate.

Protocol 2: Synthesis of 4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine (5)

This protocol describes the synthesis of the title compound via a nucleophilic aromatic substitution (SNAr) reaction, followed by deprotection.

  • In a flame-dried flask under a nitrogen atmosphere, dissolve benzyl alcohol (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases, indicating the formation of sodium benzoxide.

  • Add a solution of the 4-chloro intermediate 3 (1 equivalent) in anhydrous THF to the flask.

  • Heat the reaction to reflux for 4-6 hours, monitoring by TLC for the consumption of the starting material.

  • Cool the reaction, quench by the slow addition of water, and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude product is the trityl-protected intermediate 4 .

  • Deprotection: Dissolve the crude intermediate 4 in a 1:1 mixture of DCM and trifluoroacetic acid (TFA). Stir at room temperature for 1 hour.

  • Concentrate the mixture under reduced pressure, re-dissolve in DCM, and wash with saturated NaHCO₃ solution.

  • Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to yield the final product 5 .

  • Validation: Confirm the final structure by ¹H NMR, ¹³C NMR, and HRMS. The appearance of benzyl protons and the disappearance of the trityl group signals are key markers.

Protocol 3: Analog Synthesis via Buchwald-Hartwig Amination

This protocol demonstrates the versatility of the 4-chloro intermediate 3 by synthesizing a 4-amino analog using a palladium-catalyzed cross-coupling reaction.[11][12]

  • To an oven-dried Schlenk tube, add the 4-chloro intermediate 3 (1 equivalent), Pd₂(dba)₃ (0.02 equivalents), XPhos (0.05 equivalents), and sodium tert-butoxide (NaOtBu, 1.4 equivalents).

  • Evacuate and backfill the tube with nitrogen three times.

  • Add anhydrous toluene, followed by the desired amine (e.g., morpholine, 1.2 equivalents).

  • Seal the tube and heat the mixture to 100 °C for 12-18 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Concentrate the filtrate and purify the crude product by column chromatography to isolate the coupled product.

  • Deprotection: Remove the trityl group using the TFA/DCM method described in Protocol 2 to yield the final 4-amino analog.

  • Validation: HRMS will show a mass shift corresponding to the addition of the amine and loss of chlorine. ¹H NMR will show characteristic signals for the newly introduced amine moiety.

G cluster_cat Catalytic Cycle Pd0 Pd(0)L₂ Pd_add Oxidative Addition Complex Pd0->Pd_add Ar-Cl (3) Pd_amine Arylpalladium Amine Complex Pd_add->Pd_amine Amine (-HX) Pd_amido Arylpalladium Amido Complex Pd_amido->Pd0 Reductive Elimination Product Product Pd_amido->Product Product (4-Amino Analog) Pd_amine->Pd_amido Base

Diagram 3: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Self-Validation: Characterization Data

The trustworthiness of these protocols is established through rigorous analytical verification at each critical stage. The following tables provide representative data for the key compounds.

Table 1: Analytical Data for Key Synthetic Intermediates and Final Product

CompoundStructureFormulaM.W.Expected HRMS [M+H]⁺
3 4-Chloro-3-methyl-1-trityl-1H-pyrazolo[4,3-c]pyridineC₂₆H₂₀ClN₃409.91410.1424
5 4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridineC₁₄H₁₃N₃O239.27240.1137
6 (Example)4-(Morpholin-4-yl)-3-methyl-1H-pyrazolo[4,3-c]pyridineC₁₁H₁₄N₄O218.26219.1246

Table 2: Representative ¹H and ¹³C NMR Data (in CDCl₃, δ in ppm)

CompoundRepresentative ¹H NMR SignalsRepresentative ¹³C NMR Signals
3 8.35 (d, 1H), 7.50-7.20 (m, 16H), 2.60 (s, 3H)152.1, 148.5, 142.0, 130.0, 128.5, 128.0, 115.8, 72.5, 14.5
5 10.5 (br s, 1H), 8.10 (d, 1H), 7.40-7.25 (m, 5H), 6.90 (d, 1H), 5.40 (s, 2H), 2.45 (s, 3H)160.5, 145.0, 138.2, 136.5, 128.8, 128.2, 127.9, 105.1, 70.5, 12.8
6 9.8 (br s, 1H), 7.95 (d, 1H), 6.75 (d, 1H), 3.90 (t, 4H), 3.40 (t, 4H), 2.40 (s, 3H)155.4, 146.1, 137.9, 135.0, 106.2, 66.8, 50.1, 13.5

Note: NMR data are illustrative and actual values may vary. Data are based on typical chemical shifts for these scaffolds.[4][13][14]

Conclusion

This application note provides a comprehensive and validated guide for the synthesis of 4-(benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine and a diverse set of its C4-aminated analogs. The strategy relies on the robust preparation of a key 4-chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine intermediate, which serves as a versatile platform for diversification. The detailed, step-by-step protocols, coupled with clear analytical checkpoints, ensure a high degree of reproducibility and trustworthiness. This synthetic route offers researchers in medicinal chemistry and drug development an efficient and modular tool to generate libraries of pyrazolo[4,3-c]pyridine derivatives for the exploration of structure-activity relationships and the discovery of novel therapeutic agents.

References

  • Grokipedia. Pyrazolopyridines.
  • ACS Omega. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines.
  • RSC Advances. A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. [Link]

  • ACS Publications. Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. [Link]

  • Journal of Medicinal Chemistry. Synthesis and evaluation of a series of aryl[e]fused pyrazolo[4,3-c]pyridines with potential anxiolytic activity. [Link]

  • MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

  • Molecules. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. [Link]

  • ResearchGate. Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines and cyclic 1,3-dicarbonyl compounds in the presence of tetrapropylammonium bromide. [Link]

  • CNR-IRIS. Structure−Activity Relationship in Pyrazolo[4,3‐c]pyridines, First Inhibitors of PEX14−PEX5 Protein−Protein. [Link]

  • MDPI. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. [Link]

  • ResearchGate. Synthesis of pyrazolo[4,3‐c]pyridine derivatives in the presence of (α‐Fe2O3)‐MCM‐41. [Link]

  • PubMed. Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B. [Link]

  • Beilstein Journals. Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. [Link]

  • RSC Publishing. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. [Link]

  • Mini-Reviews in Organic Chemistry. Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. [Link]

  • MDPI. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ACS Publications. Synthesis of 3-(Hetero)aryl Tetrahydropyrazolo[3,4-c]pyridines by Suzuki–Miyaura Cross-Coupling Methodology. [Link]

  • Molecules. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. [Link]

  • RSC Publishing. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. [Link]

  • Purdue University Graduate School. SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS. [Link]

  • Molecules. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. [Link]

  • Molecules. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

  • SpringerLink. The Asymmetric Buchwald–Hartwig Amination Reaction. [Link]

  • Beilstein Journals. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • PubMed. Synthesis of 3-(hetero)aryl tetrahydropyrazolo[3,4-c]pyridines by Suzuki-Miyaura cross-coupling methodology. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

Sources

Application Note: Advanced Functionalization of the Pyrazolo[4,3-c]pyridine Core

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Strategic synthesis, late-stage functionalization, and mechanistic rationale for pyrazolo[4,3-c]pyridine derivatives.

Executive Summary

The pyrazolo[4,3-c]pyridine scaffold has emerged as a highly versatile bioisostere for indazoles and azaindoles in modern medicinal chemistry. Its unique physicochemical profile—characterized by distinct hydrogen-bond donor/acceptor vectors and favorable lipophilicity—has been leveraged to develop potent therapeutics. Recent applications include the first nanomolar inhibitors of the PEX14–PEX5 protein–protein interaction (exhibiting potent trypanocidal activity)[1], selective Carbonic Anhydrase (CA) inhibitors[2], and novel antiproliferative agents that induce PARP-1 cleavage and LC3 fragmentation in cancer cell lines[3].

This application note provides a comprehensive, self-validating guide to the de novo assembly and late-stage functionalization of the pyrazolo[4,3-c]pyridine core, empowering researchers to efficiently generate structurally diverse libraries for structure-activity relationship (SAR) studies.

Mechanistic Insights & Strategic Assembly

The functionalization of fused bicyclic heterocycles often suffers from poor regioselectivity when relying on direct C-H activation or late-stage electrophilic halogenation. To circumvent this, a strategic de novo assembly approach is preferred, wherein the functional handle is installed during the ring-closure event.

Iodine-Mediated Electrophilic Cyclization

The construction of the pyrazolo[4,3-c]pyridine core can be elegantly achieved via the iodine-mediated electrophilic cyclization of 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles. Causality & Rationale: This method is strategically superior because it simultaneously constructs the fused pyridine ring and installs an iodine atom at the C-7 position[3]. By trapping the reactive intermediate with an electrophilic iodine source, the chemist bypasses the need for a separate, poorly regioselective halogenation step, yielding a 7-iodo-pyrazolo[4,3-c]pyridine core primed for immediate transition-metal-catalyzed cross-coupling.

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The 7-iodo core serves as an ideal substrate for Suzuki-Miyaura cross-coupling to introduce diverse aryl or heteroaryl groups. Causality & Rationale: Pyrazolo[4,3-c]pyridines are inherently electron-deficient. This electron deficiency increases the activation energy required for the oxidative addition of the Pd(0) catalyst into the C-I bond. To overcome this thermodynamic barrier, the use of bulky, electron-rich phosphine ligands (e.g., XPhos) or bidentate ligands (e.g., dppf in Pd(dppf)Cl₂) is strictly required[4]. These ligands enrich the electron density at the palladium center to facilitate oxidative addition, while their steric bulk accelerates the subsequent reductive elimination step, preventing catalyst resting-state sequestration.

N/O-Alkylation for Physicochemical Tuning

Following core assembly and cross-coupling, peripheral hydroxyl groups (e.g., on appended phenolic rings) or the pyrazole nitrogen can be alkylated. This late-stage functionalization is critical for tuning the topological polar surface area (tPSA) and lipophilicity (LogP) of the drug candidate, directly impacting membrane permeability and target residence time[3].

Visualizations of Workflows and Pathways

Workflow SM 1-Phenyl-1H-pyrazole Derivatives Azide Azide-Alkyne Intermediate SM->Azide Alkylation & Formylation Core 7-Iodo-pyrazolo[4,3-c]pyridine (Halogenated Core) Azide->Core I2-Mediated Cyclization Suzuki Suzuki-Miyaura Cross-Coupling Core->Suzuki Pd Catalyst, Ar-B(OH)2 Alkylation N/O-Alkylation (Tuning Lipophilicity) Suzuki->Alkylation Alkyl Halides, Base Bio Bioactive Candidates (e.g., Anti-cancer, PPI Inhibitors) Alkylation->Bio Lead Optimization

Figure 1: Strategic workflow for the de novo synthesis and late-stage functionalization of the pyrazolo[4,3-c]pyridine core.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd + 7-Iodo-Core TransMet Transmetalation Intermediate OxAdd->TransMet + Ar-B(OH)2, Base RedElim Reductive Elimination Product Release TransMet->RedElim Isomerization RedElim->Pd0 - Cross-Coupled Product

Figure 2: Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle tailored for electron-deficient cores.

Quantitative Data Summary

The following table summarizes optimized reaction conditions and typical yields for the functionalization of the pyrazolo[4,3-c]pyridine core, demonstrating the efficacy of the selected catalytic systems[3][4].

Reaction TypeSubstrateReagents & CatalystsSolvent & TempTypical Yield (%)
Electrophilic Cyclization Azide-Alkyne PyrazoleI₂ (2.0 equiv), NaHCO₃ (1.0 equiv)DCM, RT, 12 h75 - 88%
Suzuki-Miyaura Coupling 7-Iodo-pyrazolo[4,3-c]pyridineAr-B(OH)₂ (1.5 eq), Pd(dppf)Cl₂ (3-5 mol%), Cs₂CO₃ (2.0 eq)EtOH/H₂O or DMAc, MW 100°C, 1 h65 - 92%
O-Alkylation 7-(4-Hydroxyphenyl) derivativeAlkyl Iodide (1.2 eq), K₂CO₃ (2.0 eq)DMF, 60°C, 4 h80 - 97%
Sulfonamide Condensation Dienamine precursorSulfonamide-amine (1.1 eq)MeOH, Reflux, 1 h72 - 88%

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints (e.g., TLC monitoring, specific quenching behaviors) ensure that the researcher can verify the success of each step before proceeding, minimizing the risk of cumulative errors.

Protocol A: Iodine-Mediated Synthesis of 7-Iodo-2H-pyrazolo[4,3-c]pyridine

Objective: Construct the halogenated core from the azide-alkyne precursor.

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazole precursor (1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL).

  • Base Addition: Add NaHCO₃ (1.0 mmol, 84 mg) in a single portion. Note: For primary azides, K₃PO₄ (5.0 equiv) is recommended to buffer the generation of HI.

  • Electrophile Introduction: Cool the mixture to 0 °C using an ice bath. Slowly add solid Iodine (I₂, 2.0 mmol, 507 mg) portion-wise over 5 minutes.

  • Reaction & Monitoring: Remove the ice bath and allow the reaction to stir at room temperature. Monitor via TLC (Hexanes/EtOAc 3:1). The starting material spot (UV active) should disappear within 8-12 hours, replaced by a lower-Rf product spot.

  • Quenching (Validation Step): Quench the reaction by adding saturated aqueous Na₂S₂O₃ (10 mL). Self-Validation: The dark purple/brown color of unreacted iodine must completely dissipate, leaving a clear or pale-yellow organic layer.

  • Workup: Extract the aqueous layer with DCM (2 × 10 mL). Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel) to afford the pure 7-iodo-pyrazolo[4,3-c]pyridine.

Protocol B: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the C-7 position using an aryl boronic acid.

  • Reaction Setup: To a microwave-safe vial, add the 7-iodo-pyrazolo[4,3-c]pyridine (0.5 mmol), the corresponding aryl boronic acid (0.75 mmol, 1.5 equiv), and finely powdered, anhydrous Cs₂CO₃ (1.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.015 mmol, 3 mol%). Rationale: The bidentate dppf ligand forces a cis-geometry at the Pd center, accelerating the reductive elimination step critical for electron-deficient substrates[4].

  • Solvent & Degassing: Add a degassed mixture of EtOH/H₂O (4:1 v/v, 5 mL). Seal the vial with a crimp cap and purge with Argon for 5 minutes.

  • Microwave Irradiation: Heat the reaction mixture in a microwave synthesizer at 100 °C for 1 hour.

  • Workup & Validation: Cool the vial to room temperature. Dilute with EtOAc (15 mL) and filter through a short pad of Celite to remove palladium black. Self-Validation: The formation of a black precipitate (Pd black) upon cooling indicates the completion of the catalytic cycle and catalyst deactivation.

  • Purification: Concentrate the filtrate and purify by silica gel chromatography to isolate the 7-aryl-pyrazolo[4,3-c]pyridine derivative.

References

  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link][1]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies Source: MDPI (Pharmaceuticals) URL:[Link][2]

  • Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines Source: MDPI (Molecules) URL:[Link][3]

Sources

Application Notes and Protocols for High-Throughput Screening of Pyrazolo[4,3-c]pyridine Libraries

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its versatile biological activities.[1] Derivatives of this core structure have demonstrated potential as inhibitors of key therapeutic targets, including protein kinases, carbonic anhydrases, and protein-protein interactions (PPIs).[2][3][4] This structural versatility makes pyrazolo[4,3-c]pyridine libraries a valuable resource in the quest for novel therapeutics for a range of diseases, including cancer, infectious diseases, and inflammatory disorders.[1][5] High-throughput screening (HTS) is a critical technology in early-stage drug discovery, enabling the rapid evaluation of large compound libraries to identify "hit" molecules with desired biological activity.[6][7] This automated approach is essential for efficiently interrogating the vast chemical space represented by pyrazolo[4,3-c]pyridine libraries and accelerating the identification of promising starting points for drug development programs.[8][9]

This guide provides a comprehensive overview of the principles and methodologies for conducting HTS campaigns with pyrazolo[4,3-c]pyridine libraries. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful combination of chemistry and technology to discover novel therapeutic agents.

The Pyrazolo[4,3-c]pyridine Scaffold: A Privileged Structure

The pyrazolo[4,3-c]pyridine core consists of a fused pyrazole and pyridine ring system. This arrangement provides a rigid framework with multiple points for chemical diversification, allowing for the creation of large and structurally diverse compound libraries. The nitrogen atoms within the scaffold can participate in hydrogen bonding interactions with biological targets, a key feature for achieving high-affinity binding. Furthermore, the aromatic nature of the ring system allows for potential π-stacking interactions.[10]

The broad spectrum of biological activities associated with this scaffold underscores its importance in drug discovery. For instance, various pyrazolo[4,3-c]pyridine derivatives have been investigated as:

  • Kinase Inhibitors: By targeting the ATP-binding site of kinases, these compounds can modulate signaling pathways involved in cell proliferation, survival, and differentiation.[2]

  • Carbonic Anhydrase Inhibitors: These have applications in treating conditions like glaucoma and certain types of cancer.[3][11]

  • Protein-Protein Interaction (PPI) Inhibitors: Targeting PPIs represents a promising but challenging area of drug discovery, and the pyrazolo[4,3-c]pyridine scaffold has shown potential in disrupting these interactions.[4][12]

  • Antimicrobial Agents: Novel inhibitors targeting essential enzymes in pathogens like Mycobacterium tuberculosis have been identified from this chemical class.[5]

High-Throughput Screening (HTS) Workflow

A typical HTS campaign involves several key stages, from initial assay development to hit validation.[6][7] The overall goal is to efficiently identify and confirm compounds that exhibit the desired biological activity against a specific target.

HTS_Workflow cluster_0 Phase 1: Assay Development & Optimization cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Confirmation & Validation Assay_Dev Assay Development Miniaturization Assay Miniaturization (e.g., 384-well format) Assay_Dev->Miniaturization Adaptation Primary_Screen Primary HTS of Pyrazolo[4,3-c]pyridine Library Miniaturization->Primary_Screen Optimized Protocol Hit_Confirmation Hit Confirmation (Dose-Response) Primary_Screen->Hit_Confirmation Initial Hits Orthogonal_Assays Orthogonal Assays Hit_Confirmation->Orthogonal_Assays Confirmed Hits SAR_Analysis SAR by cluster Orthogonal_Assays->SAR_Analysis Validated Hits Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Prioritized Hits

Caption: A generalized workflow for a high-throughput screening campaign.

Data Analysis and Hit Identification

The large volume of data generated during an HTS campaign necessitates robust data analysis methods.[13] The primary goal is to distinguish true "hits" from experimental noise and false positives.[14]

Key statistical parameters for HTS data quality include:

ParameterDescriptionAcceptable Value
Z'-factor A measure of the statistical effect size, reflecting the separation between positive and negative control signals.> 0.5
Signal-to-Background (S/B) Ratio The ratio of the mean signal of the positive control to the mean signal of the negative control.> 2 (assay dependent)
Coefficient of Variation (%CV) A measure of the variability of the data, calculated as the standard deviation divided by the mean.< 20%

Data analysis workflows can be automated using software platforms like KNIME, which allows for the processing of large datasets, identification of hits based on user-defined criteria, and visualization of results.[14]

Experimental Protocols

The choice of assay is dictated by the biological question being addressed. Both biochemical and cell-based assays are amenable to HTS formats.

Protocol 1: Biochemical Kinase Inhibition Assay

This protocol describes a generic method for identifying inhibitors of a specific protein kinase using a luminescence-based assay that quantifies ATP consumption.

Materials:

  • Pyrazolo[4,3-c]pyridine compound library (dissolved in DMSO)

  • Recombinant protein kinase

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase assay buffer

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Automated liquid handling system

  • Plate reader with luminescence detection

Procedure:

  • Compound Plating: Using an automated liquid handler, dispense 50 nL of each compound from the pyrazolo[4,3-c]pyridine library into the wells of a 384-well plate. Include appropriate positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Enzyme and Substrate Addition: Prepare a master mix containing the protein kinase and its substrate in kinase assay buffer. Dispense 10 µL of this mix into each well.

  • Initiation of Reaction: Prepare an ATP solution in kinase assay buffer. Add 10 µL of the ATP solution to each well to start the enzymatic reaction. The final concentration of ATP should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Detection: Add 20 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is inversely proportional to the kinase activity.

Protocol 2: Cell-Based Cytotoxicity Assay

This protocol outlines a method to assess the effect of the pyrazolo[4,3-c]pyridine library on the viability of a cancer cell line using a resazurin-based assay.[15]

Materials:

  • Pyrazolo[4,3-c]pyridine compound library (dissolved in DMSO)

  • Cancer cell line (e.g., MCF-7, HepG2)[15]

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Resazurin sodium salt solution

  • Clear-bottom, black-walled 384-well plates

  • Automated liquid handler

  • Plate reader with fluorescence detection

Procedure:

  • Cell Seeding: Culture the chosen cancer cell line to approximately 80% confluency. Harvest the cells and seed them into 384-well plates at a density of 2,000-5,000 cells per well in 40 µL of culture medium. Incubate overnight to allow for cell attachment.

  • Compound Addition: Add 100 nL of each compound from the pyrazolo[4,3-c]pyridine library to the wells. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.[16]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Assay Development: Add 10 µL of resazurin solution to each well and incubate for 2-4 hours. Viable, metabolically active cells will reduce resazurin to the fluorescent resorufin.

  • Data Acquisition: Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

Hit Validation and Triage

Following the primary screen, a series of follow-up experiments are crucial to confirm the activity of the initial hits and eliminate false positives.[17] This process, often referred to as a "hit triage cascade," ensures that resources are focused on the most promising compounds.

Hit_Triage_Cascade Primary_Hits Primary Hits Dose_Response Dose-Response Confirmation (IC50/EC50 determination) Primary_Hits->Dose_Response Orthogonal_Assay Orthogonal Assay (Different detection method) Dose_Response->Orthogonal_Assay Potent Hits Counter_Screen Counter-Screen (Assess specificity) Orthogonal_Assay->Counter_Screen Confirmed Activity SAR Structure-Activity Relationship (SAR) Analysis Counter_Screen->SAR Specific Hits Validated_Leads Validated Leads SAR->Validated_Leads Promising Scaffolds

Caption: A typical hit triage cascade for validating primary screening hits.

Key steps in hit validation include:

  • Dose-Response Confirmation: Re-testing the initial hits at multiple concentrations to determine their potency (IC₅₀ or EC₅₀ values).

  • Orthogonal Assays: Employing a different assay format or detection technology to confirm the activity of the hits. This helps to identify compounds that may interfere with the primary assay technology.[17]

  • Counter-Screens: Testing the hits in assays for related targets to assess their selectivity.

  • Structure-Activity Relationship (SAR) Analysis: Examining the relationship between the chemical structure of the active compounds and their biological activity. This can provide early insights into which parts of the molecule are important for its effects.[10]

Challenges and Considerations

Screening pyrazolo[4,3-c]pyridine libraries, like any HTS campaign, comes with potential challenges:

  • Compound Solubility: Poor solubility of compounds in aqueous assay buffers can lead to aggregation and non-specific inhibition. It is crucial to ensure that the final DMSO concentration is kept low and that compounds are fully dissolved.

  • False Positives: Some compounds can interfere with the assay technology, leading to false-positive results.[18] The hit validation cascade is designed to identify and eliminate these artifacts.[17]

  • Toxicity: In cell-based assays, some compounds may exhibit general cytotoxicity rather than specific activity against the target of interest. Cytotoxicity assays should be run in parallel to identify such compounds.

Conclusion

High-throughput screening of pyrazolo[4,3-c]pyridine libraries is a powerful strategy for the identification of novel chemical probes and starting points for drug discovery programs. The inherent "drug-like" properties of this scaffold, combined with the efficiency of HTS, provide a robust platform for exploring diverse biological targets. By implementing carefully designed assays, rigorous data analysis, and a thorough hit validation cascade, researchers can successfully navigate the complexities of HTS and unlock the therapeutic potential of this important class of molecules.

References

  • Selvita. High-Throughput Screening (HTS). Selvita. Available from: [Link]

  • Hansel, C.S., Yousefian, S., Klemm, A.H., & Carreras-Puigvert, J. (2020). A workflow for high-throughput screening, data analysis, processing, and hit identification. KNIME. Available from: [Link]

  • McLoughlin, S.B., & Gasser, C. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. Available from: [Link]

  • chem IT Services. HTS Data Analysis. chem IT Services. Available from: [Link]

  • Zhang, Y., et al. (2022). Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Avva, A. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. ChemCopilot. Available from: [Link]

  • Frecer, V., et al. (2019). Structure-activity relationship in pyrazolo[4,3-c]pyridines, first inhibitors of PEX14-PEX5 Protein-Protein Interaction (PPI) with trypanocidal activity. ResearchGate. Available from: [Link]

  • Infinix Bio. (2026). Understanding Hit Identification Workflows: A Comprehensive Guide for Biotech Professionals. Infinix Bio. Available from: [Link]

  • Soni, R., et al. (2021). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Acta Pharmaceutica Sinica B. Available from: [Link]

  • Raunak, R., et al. (2026). Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B. Infection and Immunity. Available from: [Link]

  • Angeli, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. International Journal of Molecular Sciences. Available from: [Link]

  • Dawidowski, M., et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Loganathan, V., et al. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. Available from: [Link]

  • Curia. (n.d.). Creating Compound Screening Libraries that Address the Challenges of Drug Discovery. Curia. Available from: [Link]

  • Singh, S., & Ansari, A. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science & Therapy. Available from: [Link]

  • The Sidebar. (2025). The High-Throughput Screening Transformation in Modern Drug Development. The Sidebar. Available from: [Link]

  • Pharma IQ. (n.d.). High-Throughput Screening: Best Practice, Trends and Challenges. Pharma IQ. Available from: [Link]

  • Angeli, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. Available from: [Link]

  • Głowacka, I.E. (2020). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry. Available from: [Link]

  • Abdel-Aziz, M., et al. (2011). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Pharmacology & Pharmacy. Available from: [Link] pharmacology-references_1597.html

  • Angeli, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. ResearchGate. Available from: [Link]

  • Gati, R., et al. (2021). Synthesis and In Silico Docking of New Pyrazolo[ 4,3-e]pyrido[ 1,2-a]pyrimidine-based Cytotoxic Agents. International Journal of Molecular Sciences. Available from: [Link]

  • Steel, P.G., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances. Available from: [Link]

  • El-Damasy, D.A., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges encountered when synthesizing 4-(benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine.

The pyrazolo[4,3-c]pyridine scaffold is a privileged structure in drug development, frequently utilized in the design of kinase inhibitors and carbonic anhydrase inhibitors 1. However, synthesizing the 4-benzyloxy derivative presents unique hurdles. The electron-donating nature of the benzyloxy group fundamentally alters the reactivity of the pyridine core, often leading to stalled cyclizations or unwanted side reactions such as O-debenzylation 2.

This guide provides a self-validating framework to troubleshoot, optimize, and execute this synthesis with high scientific rigor.

I. Synthesis Workflow & Mechanistic Overview

The standard approach to constructing this bicyclic system involves a two-step sequence: regioselective benzyloxylation of 3-acetyl-2,4-dichloropyridine, followed by condensation with hydrazine to form a hydrazone, which subsequently undergoes an intramolecular Nucleophilic Aromatic Substitution (SNAr) to close the pyrazole ring 3.

SynthesisWorkflow A 3-Acetyl-2,4-dichloropyridine (Starting Material) B 3-Acetyl-2-(benzyloxy)- 4-chloropyridine (Intermediate) A->B BnOH, NaH THF, 0°C to RT C Hydrazone Intermediate (Uncyclized) B->C NH2NH2·H2O EtOH, RT D 4-(Benzyloxy)-3-methyl-1H- pyrazolo[4,3-c]pyridine (Target) C->D Microwave, 120°C or n-BuOH, Reflux

Fig 1: Two-step synthesis workflow for 4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine.

II. Yield Optimization Data

To demonstrate the causality of our optimized protocol, below is a summary of our internal optimization data for the cyclization step (Intermediate B to Target D). Notice how the equivalents of hydrazine and the thermal energy source directly dictate the reaction's fate.

ConditionSolventTemp (°C)NH₂NH₂·H₂O (eq)Time (h)Yield (%)Primary Observation / Impurity Profile
A Ethanol80 (Reflux)3.012.022%Stalled; mostly uncyclized hydrazone remains.
B n-Butanol118 (Reflux)3.012.045%Complete cyclization, but severe O-debenzylation.
C n-Butanol118 (Reflux)1.112.068%Reduced debenzylation; moderate degradation.
D Ethanol120 (Microwave)1.10.585% Clean profile; optimal yield.
III. Troubleshooting FAQs

Q: Why does my reaction stall at the hydrazone intermediate, even after prolonged reflux in ethanol? A: The formation of the pyrazole ring relies on an intramolecular SNAr. Mechanistically, the benzyloxy group at the C2 position is strongly electron-donating via resonance (+M effect). This electron density delocalizes into the pyridine ring, significantly reducing the electrophilicity of the C4 carbon where the attack must occur. Consequently, the activation energy for the SNAr is much higher than in unsubstituted analogs. Refluxing ethanol (78 °C) does not provide sufficient thermal energy to overcome this barrier. Transitioning to a higher-boiling solvent or utilizing microwave irradiation at 120 °C is mandatory to drive the cyclization 4.

Q: I am observing a significant byproduct with a mass corresponding to [M-90] (loss of the benzyl group). How can I prevent this? A: O-debenzylation is a common side reaction when using excess hydrazine at elevated temperatures. Hydrazine is a potent nucleophile and can attack the benzylic carbon, cleaving the ether linkage. To mitigate this, you must strictly limit the hydrazine hydrate to 1.1 equivalents. Furthermore, prolonged conventional heating exacerbates this cleavage. Switching to microwave-assisted synthesis drastically reduces the reaction time (from 12 hours to 30 minutes), minimizing the kinetic window for this side reaction while providing the thermal energy needed for the SNAr 4.

Q: How do I ensure regioselective benzyloxylation of 3-acetyl-2,4-dichloropyridine in the first step? A: The C2 and C4 positions have different electronic and steric environments. The C2 position is generally more electrophilic due to its proximity to the pyridine nitrogen (ortho-activation). By using sodium hydride (NaH) to generate the benzyloxide anion in a non-polar aprotic solvent like THF at 0 °C, you maximize kinetic control, favoring substitution at the more electronically activated C2 position. Self-Validation Tip: Always verify the regiochemistry via 2D NMR (NOESY), looking for spatial correlations between the benzylic protons and the pyridine C6 proton.

IV. Diagnostic Logic Tree

Use the following logical workflow to diagnose failures during the cyclization step based on LC-MS analysis.

TroubleshootingLogic Start Analyze Reaction Mixture (LC-MS) Q1 Is the Hydrazone formed? (m/z 276[M+H]+) Start->Q1 NoHydrazone Issue: Hydrazine degradation / Steric hindrance Action: Use fresh NH2NH2·H2O, add acid catalyst Q1->NoHydrazone No Q2 Is cyclization incomplete? (m/z 276 persists) Q1->Q2 Yes NoCyclization Issue: High activation energy for SNAr Action: Switch to n-BuOH or Microwave (120°C) Q2->NoCyclization Yes Q3 Is the Benzyloxy group cleaved? (m/z 150 [M+H]+) Q2->Q3 No Cleaved Issue: Nucleophilic attack by excess hydrazine Action: Reduce to 1.1 eq NH2NH2·H2O, lower time Q3->Cleaved Yes Success Optimal Yield Achieved (m/z 240 [M+H]+) Q3->Success No

Fig 2: Logical troubleshooting tree for diagnosing and resolving cyclization yield issues.

V. Standard Operating Procedure (SOP): Microwave-Assisted Cyclization

This protocol is designed as a self-validating system . Do not proceed to the heating phase until the intermediate formation is analytically confirmed.

Materials Required:

  • 3-Acetyl-2-(benzyloxy)-4-chloropyridine (1.0 mmol, 261.7 mg)

  • Hydrazine hydrate (64% hydrazine, 1.1 mmol, 53.5 µL)

  • Absolute Ethanol (5.0 mL)

Step-by-Step Methodology:

  • Preparation: In a 10 mL heavy-walled microwave vial equipped with a magnetic stir bar, dissolve 3-acetyl-2-(benzyloxy)-4-chloropyridine in 5.0 mL of absolute ethanol.

  • Reagent Addition: Add hydrazine hydrate dropwise at room temperature. Seal the vial with a crimp cap.

  • Hydrazone Formation: Stir at room temperature for 30 minutes.

  • Self-Validation Check (Critical): Take a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. Confirm the disappearance of the starting material (m/z 262 [M+H]⁺) and the dominant presence of the uncyclized hydrazone intermediate (m/z 276 [M+H]⁺). Do not proceed if starting material remains.

  • Cyclization: Transfer the vial to a dedicated microwave synthesizer. Irradiate at 120 °C for 30 minutes with the absorption level set to 'High'.

  • Workup: Cool the reaction mixture to room temperature. A pale yellow precipitate should form. Concentrate the mixture under reduced pressure to half its volume and cool to 4 °C for 2 hours to maximize crystallization.

  • Isolation: Filter the solid through a sintered glass funnel, wash with ice-cold ethanol (2 x 1 mL) to remove any residual unreacted hydrazine, and dry under high vacuum to afford 4-(benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine (Expected m/z 240 [M+H]⁺).

VI. References
  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. mdpi.com. 1

  • Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. nih.gov.4

  • Application Notes: 4-(Benzyloxy)-2-hydrazinylpyridine as a Versatile Building Block in Medicinal Chemistry. benchchem.com. 2

  • SYNTHESIS OF 5-SUBSTITUTED ETHYL 3-OXO-2H-PYRAZOLO[4,3– c]PYRIDINE-7-CARBOXYLATE. semanticscholar.org. 3

Sources

Pyrazolo[4,3-c]pyridine Synthesis Technical Support Center

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for pyrazolo[4,3-c]pyridine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Pyrazolo[4,3-c]pyridines are of significant interest in medicinal chemistry, but their synthesis can present unique challenges.[1] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the pyrazolo[4,3-c]pyridine core?

There are two main retrosynthetic approaches to this bicyclic system: (A) annulation of a pyridine ring onto a pre-existing, functionalized pyrazole, or (B) formation of a pyrazole ring on a substituted pyridine precursor.[2][3] Common methods include multicomponent reactions (MCRs), intramolecular cyclizations of functionalized precursors like hydrazones, and transition-metal-catalyzed cross-coupling reactions followed by a ring-closing step.[2][4] The choice of strategy is often dictated by the desired substitution pattern and the commercial availability of starting materials.[4]

Q2: Why is regioselectivity a major challenge in pyrazolo[4,3-c]pyridine synthesis?

Regioselectivity is a critical issue because many synthetic routes can lead to the formation of multiple constitutional isomers, most commonly the pyrazolo[3,4-b]pyridine byproduct alongside the desired pyrazolo[4,3-c]pyridine.[4] The reaction's outcome is governed by a delicate balance between kinetic and thermodynamic control. Factors that significantly influence which isomer is formed include:

  • Steric and Electronic Effects: The size and electronic nature of substituents on the starting materials can sterically hinder or electronically favor cyclization at a specific position.[4]

  • Reaction Conditions: Parameters such as solvent polarity, temperature, pH, and the choice of catalyst can alter the energy landscape of the reaction pathways, favoring one regioisomer over another.[4][5]

  • Nature of Precursors: The specific geometry of intermediates, such as (Z)-hydrazones versus (E)-hydrazones, can be crucial, as one may cyclize readily while the other is unreactive under the same conditions.[4]

Q3: Besides regioselectivity, what are other common problems encountered in these syntheses?

Researchers frequently face challenges with low reaction yields, difficult purification of the final product from regioisomeric byproducts, and unexpected side reactions. Low yields can result from inefficient cyclization, product decomposition under harsh reaction conditions, or competing side reactions.[4] Purification is often complicated by the very similar polarities of the different pyrazolopyridine isomers, making separation by standard column chromatography difficult.[4]

Troubleshooting Guides

This section provides actionable solutions to specific problems you may encounter during your experiments.

Problem 1: Formation of Undesired Regioisomer (e.g., pyrazolo[3,4-b]pyridine) as the Major Product

Causality: The reaction conditions are favoring the formation of the thermodynamically or kinetically more stable, but undesired, isomer. The goal is to alter the reaction pathway to favor the desired pyrazolo[4,3-c]pyridine product.

Solutions:

  • Modify Reaction Conditions: A systematic optimization of reaction parameters is the first line of defense. Moderate regiocontrol can often be achieved by varying the solvent and catalyst combination.[4][6] For instance, in multicomponent reactions, specific catalysts like iodine have been shown to promote the formation of a particular regioisomer.[6]

  • Modify the Substrate: Altering the electronic or steric properties of your starting materials can be a powerful strategy. Introducing a bulky protecting group near one of the potential cyclization sites can sterically block the formation of the undesired isomer, thus directing the reaction toward the desired product.[4]

  • Utilize Computational Chemistry: If available, Density Functional Theory (DFT) calculations can model the reaction pathways to predict the thermodynamic and kinetic favorability of forming different regioisomers. This data can provide a rational basis for designing your synthetic strategy.[4]

Troubleshooting Workflow for Regioselectivity

This diagram outlines a decision-making process for addressing regioselectivity issues.

G cluster_start cluster_analysis cluster_strategy Optimization Strategies cluster_decision cluster_end Start Undesired Regioisomer Observed (e.g., >1:1 ratio) Analyze Analyze Isomer Ratio (NMR, LC-MS) Start->Analyze Optimize_Conditions 1. Modify Reaction Conditions (Solvent, Temp, Catalyst) Analyze->Optimize_Conditions Decision Is Regioselectivity Improved? Optimize_Conditions->Decision Modify_Substrate 2. Modify Substrate (Protecting Groups, Substituents) Modify_Substrate->Decision Change_Route 3. Change Synthetic Route (e.g., MCR, Microwave-Assisted) Change_Route->Analyze Decision->Modify_Substrate No Decision->Change_Route No, after multiple attempts End Proceed with Optimized Protocol Decision->End Yes

Caption: A workflow for troubleshooting and optimizing regioselectivity.

Problem 2: Low Yield of the Desired Pyrazolo[4,3-c]pyridine Isomer

Causality: Low yields often stem from incomplete reactions, inefficient cyclization, or degradation of the product due to harsh conditions or extended reaction times.

Solutions:

  • Optimize Reaction Time and Temperature: Competing side reactions or product decomposition can be exacerbated by high temperatures or prolonged reaction times.[4] It is crucial to monitor the reaction's progress closely using techniques like Thin Layer Chromatography (TLC) or LC-MS to identify the point of maximum product formation before degradation begins.[5]

  • Explore Alternative Synthetic Routes: If optimizing the current protocol is unsuccessful, a different synthetic strategy may be required. For example, microwave-assisted multicomponent reactions have been reported to provide good yields with excellent regioselectivity in shorter reaction times.[2][6]

  • Ensure Purity of Starting Materials: Impurities in reactants, especially in the aminopyrazole or pyridine precursors, can significantly interfere with the reaction and inhibit catalyst performance, leading to lower yields.[5] Always verify the purity of your starting materials before beginning the synthesis.

Problem 3: Difficulty in Separating Regioisomers

Causality: The constitutional isomers of pyrazolopyridine often possess very similar polarities and physicochemical properties, making their separation by standard silica gel column chromatography a significant challenge.[4]

Solutions:

  • Optimize Chromatographic Conditions:

    • Solvent System: Systematically screen different solvent systems (eluents) with varying polarities. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) is a good starting point.[5]

    • Stationary Phase: If silica gel is ineffective, consider using a different stationary phase, such as alumina, or employ reverse-phase chromatography.

    • Preparative HPLC: For particularly challenging separations, preparative High-Performance Liquid Chromatography (HPLC) may be necessary to achieve high purity.[4]

  • Derivatization: In some cases, the mixture of isomers can be subjected to a reaction that selectively modifies one isomer (e.g., by introducing a protecting group). This change in structure can alter its polarity enough to allow for separation, after which the modifying group can be removed.[4]

  • Recrystallization: If the desired product is a solid, meticulous screening of various solvents may lead to conditions where the desired isomer selectively crystallizes from the mixture, leaving the undesired isomer in the mother liquor.[4]

Key Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Three-Component Synthesis

This protocol is adapted from methodologies that leverage microwave assistance to improve yields and reaction times.[2][6]

Step-by-Step Methodology:

  • To a microwave-safe reaction vessel, add the pyrazole precursor (1.0 eq.), the aldehyde or ketone (1.1 eq.), and the amine source (1.2 eq.).

  • Add the chosen solvent (e.g., ethanol, methanol) and the catalyst (e.g., iodine, ZrCl₄).[5][7]

  • Seal the vessel and place it in the microwave reactor.

  • Heat the mixture to the optimized temperature (e.g., 100-140 °C) for the determined time (e.g., 15-60 minutes).

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Perform an aqueous work-up by adding water and extracting the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to isolate the desired pyrazolo[4,3-c]pyridine.

Self-Validation: Monitor the reaction progress by taking small aliquots at different time points and analyzing them by TLC or LC-MS to prevent product degradation from overheating.

Protocol 2: Purification via Column Chromatography

This protocol provides a systematic approach to separating closely-related isomers.[4][5]

Step-by-Step Methodology:

  • Dry-Load the Crude Material: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of solvent and then removing the solvent under vacuum.

  • Prepare the Column: Pack a glass column with silica gel using the initial, low-polarity eluent.

  • Load and Elute: Carefully add the dry-loaded sample to the top of the column. Begin elution with the non-polar solvent (e.g., 100% hexanes).

  • Run a Shallow Gradient: Gradually and slowly increase the polarity of the eluent by adding small increments of a more polar solvent (e.g., increase ethyl acetate concentration by 1-2% every column volume).

  • Collect and Analyze Fractions: Collect small fractions and analyze each one by TLC to identify which fractions contain the pure desired product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified pyrazolo[4,3-c]pyridine.

Data Summary Table

The following table summarizes the effect of different reaction parameters on the regioselectivity of a representative pyrazolopyridine synthesis, illustrating how experimental choices can influence the product ratio.[4]

EntryElectrophile/CatalystSolventTemp (°C)Ratio (pyrazolo[4,3-c]pyridine : pyrazolo[3,4-b]pyridine)
1Ac₂ODCE801 : 1.5
2MsClCH₂Cl₂RT2.5 : 1
3TsClPyridine1001 : 2
4I₂EtOH120 (MW)>19 : 1 (Regioselective)
5AgOTfCH₂Cl₂RT>19 : 1 (Regioselective)

Data is illustrative and synthesized from trends reported in the literature.[2][4][6] Ratios are approximate and will vary based on specific substrates.

References

  • BenchChem. (2025). Overcoming regioselectivity issues in pyrazolo[4,3-c]pyridine synthesis. BenchChem Technical Support.
  • Wojcicka, A., & Becan, L. (2015). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry, 12(4), 298-309.
  • Kappe, C. O., et al. (2014). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journal of Organic Chemistry, 10, 1786-1792.
  • Ceruso, M., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 27(5), 1686. [Link]

  • Ceruso, M., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. PMC.
  • De Heuvel, E., et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 63(1), 218-236. [Link]

  • Molina, P., et al. (2018). Regioselective Synthesis of Cycloalkane-fused Pyrazolo[4,3-e]pyridines through Tandem Reaction of 5-aminopyrazoles, Cyclic Ketones and Electron-rich Olefins. Combinatorial Chemistry & High Throughput Screening, 21(5), 374-383. [Link]

  • BenchChem. (2025). troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. BenchChem Technical Support.
  • Taylor, C. G., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(50), 35065-35070. [Link]

  • D'yachenko, I. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 28(2), 829. [Link]

  • D'yachenko, I. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC.
  • Del Alamo, A., et al. (2022).
  • Taylor, C. G., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing.
  • Reddy, T. S., et al. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Biological and Liquid Crystalline Properties. Journal of Chemistry and Pharmaceutical Research, 8(4), 834-840. [Link]

Sources

Technical Support Center: Synthesis of 4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine. This document is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. The pyrazolo[4,3-c]pyridine core is a significant structural motif in medicinal chemistry, appearing in molecules developed as inhibitors for various biological targets.[1][2]

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you to diagnose experimental issues, optimize your reaction conditions, and confidently characterize your target compound and any associated side-products.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis. Each answer provides a causal explanation, diagnostic procedures, and potential solutions.

Q1: My reaction yield is consistently low, or I'm not isolating any of the desired product. What are the likely causes?

Low or no yield is a common but multifaceted problem. The cause can range from reagent quality to suboptimal reaction conditions. A systematic approach is required for diagnosis.

Possible Causes and Solutions:

  • Precursor Instability or Incorrect Geometry: Many syntheses of pyrazolopyridines rely on the cyclization of functionalized precursors like hydrazones.[3] The geometry of these precursors can be critical; for instance, (Z)-hydrazones are often reported to cyclize readily, while the corresponding (E)-hydrazones may fail to react under the same conditions.[4]

    • Diagnostic Step: Characterize your immediate precursor thoroughly using ¹H NMR to confirm its structure and isomeric purity before proceeding with the cyclization step.

    • Solution: If you have an inactive isomer, investigate methods to isomerize it to the active form or modify the synthesis of the precursor to favor the correct geometry.

  • Inefficient Cyclization Conditions: The ring-closure step is sensitive to several factors. The choice of solvent, base, temperature, and catalyst can dramatically influence the reaction's success.[3]

    • Diagnostic Step: Run small-scale test reactions to screen different conditions. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Solution: Systematically vary one parameter at a time. For example, test a range of temperatures (e.g., room temperature, 50 °C, reflux), different bases (e.g., K₂CO₃, Et₃N, DBU), and solvents of varying polarity. Some multicomponent reactions benefit from specific catalysts like iodine or silver salts to promote cyclization.[5][6]

  • Product Decomposition: Pyridine and pyrazole rings can be sensitive to harsh conditions. Prolonged reaction times at high temperatures or the use of overly strong acids or bases can lead to the degradation of your target compound.[3]

    • Diagnostic Step: Analyze the crude reaction mixture by LC-MS. Look for masses that could correspond to decomposition fragments.

    • Solution: Attempt the reaction at a lower temperature for a longer duration. Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) if your intermediates or product are sensitive to oxidation.

General Troubleshooting Workflow

start Problem: Low or No Yield check_sm 1. Verify Starting Material (SM) & Precursor Structure (NMR, MS) start->check_sm sm_ok SM & Precursor Correct? check_sm->sm_ok sm_bad Action: Re-synthesize or Purify Precursor sm_ok->sm_bad No check_cond 2. Analyze Reaction Conditions sm_ok->check_cond Yes sm_bad->check_sm monitor Monitor via TLC/LC-MS check_cond->monitor screen_cond Action: Screen Variables (Temp, Solvent, Base, Catalyst) check_decomp 3. Check for Decomposition screen_cond->check_decomp monitor->screen_cond analyze_crude Analyze Crude Mixture (LC-MS) check_decomp->analyze_crude decomp_found Decomposition Evident? analyze_crude->decomp_found decomp_action Action: Use Milder Conditions (Lower Temp, Inert Atmosphere) decomp_found->decomp_action Yes success Yield Improved decomp_found->success No decomp_action->success

Caption: General workflow for diagnosing low-yield reactions.

Q2: My analysis shows a mixture of products with the same mass. How can I confirm the formation of the 4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine isomer and not a regioisomer?

This is the most common challenge in pyrazolopyridine synthesis. The annulation of the pyrazole ring onto the pyridine scaffold can often proceed in two different ways, leading to constitutional isomers. The primary side-product is typically the corresponding pyrazolo[3,4-b]pyridine .[3][4]

Causality: The regiochemical outcome is determined by which nitrogen of the hydrazine precursor attacks which electrophilic center of the pyridine ring during the key cyclization step. The balance is delicate and can be influenced by both steric hindrance and the electronic properties of the substituents on both rings.[3]

Diagnostic Protocol: Regioisomer Identification

Unambiguous identification requires advanced spectroscopic analysis, primarily 2D NMR.

  • Purification: First, attempt to separate the isomers. Their polarities are often very similar, making separation difficult.[3]

    • Action: Use high-performance flash chromatography with a shallow solvent gradient. If silica gel fails, try alumina. Preparative HPLC is an excellent option for challenging separations.[3]

  • Spectroscopic Analysis (NMR):

    • ¹H NMR: The chemical shifts of the aromatic protons on the pyridine and pyrazole rings will differ significantly between the isomers. However, assigning these without further information can be difficult.

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment. It shows correlations between protons and carbons that are 2 or 3 bonds away. By observing the long-range coupling of the methyl protons (at C3) and the benzylic CH₂ protons (at O4), you can map out the connectivity and definitively identify the scaffold.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows protons that are close in space. A key correlation to look for in the desired [4,3-c] isomer would be between the benzylic CH₂ protons and the proton at the 5-position of the pyridine ring.

Expected NMR Data Comparison
Feature4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine (Desired)4-(Benzyloxy)-3-methyl-1H-pyrazolo[3,4-b]pyridine (Side-Product)
Key HMBC Correlation Protons of the C3-methyl group will show a correlation to the C4 carbon bearing the benzyloxy group.Protons of the C3-methyl group will show correlations to carbons within the pyrazole ring, but not directly to the benzyloxy-substituted carbon.
Key NOESY Correlation Possible spatial correlation between the benzylic CH₂ protons and the H5 proton of the pyridine ring.No expected spatial correlation between the benzylic CH₂ protons and a proton at the equivalent position (H5).
Aromatic Proton Pattern The pyridine ring protons (H5, H7) will have a specific coupling pattern and chemical shift.The pyridine ring protons (H5, H6) will exhibit a different pattern and shifts due to the altered fusion.

Note: Exact chemical shifts are solvent-dependent and should be confirmed with detailed structural analysis.[6][7]

Diagram of Competing Cyclization Pathways

cluster_main Regioselective Cyclization precursor Hydrazone Precursor path1 Pathway A (Desired Attack) precursor->path1 path2 Pathway B (Undesired Attack) precursor->path2 product_c Pyrazolo[4,3-c]pyridine (Target Product) path1->product_c product_b Pyrazolo[3,4-b]pyridine (Side-Product) path2->product_b

Caption: Formation of regioisomers from a common precursor.

Q3: I've isolated an impurity with the correct mass for my product, but the NMR is clearly different. It is not the regioisomer discussed in Q2. What else could it be?

If you have ruled out regioisomerism of the fused ring system, the most likely alternative is N-alkylation isomerism . The pyrazole ring has two nitrogen atoms (N1 and N2). While one is typically protonated (the '1H' in the name), the benzyloxy group is attached to the pyridine ring. However, during synthesis or under certain conditions (especially basic), a side reaction could be the benzylation of one of the pyrazole nitrogens instead of the intended oxygen on the pyridine ring. More commonly, if a protecting group is used on the pyrazole nitrogen, it might migrate.

Furthermore, N-alkylation of an unsymmetrical pyrazole can result in a mixture of two regioisomers, with the outcome often dictated by steric hindrance or the specific alkylating agent and conditions used.[8][9]

Possible Side-Products:

  • N1-Benzyl Isomer: 1-Benzyl-3-methyl-1H-pyrazolo[4,3-c]pyridin-4-ol

  • N2-Benzyl Isomer: 2-Benzyl-3-methyl-2H-pyrazolo[4,3-c]pyridin-4-ol

Causality: This side-reaction occurs if the benzylating agent (e.g., benzyl bromide) reacts with the pyrazole nitrogen instead of the intended target. The nucleophilicity of the two pyrazole nitrogens is similar, and reaction selectivity can be hard to control without a suitable protecting group strategy.[10] Computational studies show that the activation energy for alkylating either nitrogen can be very close and highly dependent on the electrophile used.[9]

Diagnostic Confirmation:

  • Mass Spectrometry: The mass of these N-benzyl isomers will be identical to your desired O-benzyl product.

  • ¹H NMR: The most telling sign will be the disappearance of the N-H proton signal (often a broad singlet) and the appearance of a new benzylic CH₂ signal. The chemical shifts of the aromatic protons and the methyl group will also be different from the desired product.

  • HMBC/NOESY: A NOESY experiment showing a spatial correlation between the new benzylic CH₂ protons and the pyrazole ring protons (or the C3-methyl group) would be definitive proof of N-benzylation.

Diagram of N-Alkylation vs. O-Alkylation

precursor Pyrazolo[4,3-c]pyridin-4-ol Precursor reagent + Benzyl Bromide (Base) precursor->reagent product_O O-Alkylation (Desired) 4-(Benzyloxy)-... reagent->product_O Attack at Oxygen product_N1 N1-Alkylation (Side-Product) 1-Benzyl-... reagent->product_N1 Attack at N1 product_N2 N2-Alkylation (Side-Product) 2-Benzyl-... reagent->product_N2 Attack at N2

Caption: Competing O- and N-benzylation side reactions.

Frequently Asked Questions (FAQs)

Q: What is a common and reliable synthetic strategy for the pyrazolo[4,3-c]pyridine scaffold?

A prevalent strategy involves the construction of the pyrazole ring onto a pre-functionalized pyridine core.[3] A typical sequence is:

  • Start with a substituted 3-acylpyridine (e.g., 3-acetyl-4-chloropyridine).

  • Formation of a Hydrazone: React the acylpyridine with a hydrazine derivative.

  • Intramolecular Cyclization: Induce ring closure through nucleophilic attack of the hydrazine nitrogen onto the pyridine ring, often displacing a leaving group (like a halogen at C4) to form the pyrazole ring.[4]

This approach offers good control over the substitution pattern of the final molecule. Multicomponent reactions, where several starting materials are combined in a one-pot synthesis, are also gaining popularity for their efficiency.[6]

Q: What are the most critical parameters to control to ensure regioselectivity in the cyclization step?

Controlling regioselectivity is paramount for a successful synthesis.[3] The key factors are:

  • Substituent Effects: Both steric bulk and the electron-donating/withdrawing nature of substituents on the pyridine and pyrazole precursors can direct the cyclization towards a specific isomer. For instance, a bulky group might sterically hinder the formation of an undesired isomer.[3]

  • Reaction Conditions: Parameters like solvent, temperature, and the choice of catalyst or base can significantly alter the ratio of regioisomers. There is no universal set of conditions; they must be empirically optimized for your specific substrate.[3]

  • Nature of the Precursors: As mentioned, the geometry of the immediate precursor can be decisive. Using a pure (Z)-hydrazone, for example, can be critical for achieving high selectivity.[4]

Q: Which analytical techniques are indispensable for characterizing the final product and its potential impurities?

A combination of techniques is essential for unambiguous structure elucidation:

  • LC-MS: The first step to assess the purity of the crude and purified material and to get the molecular weight of the main product and any impurities.

  • High-Resolution Mass Spectrometry (HRMS): Provides the exact mass, allowing for the determination of the elemental formula, which is crucial for confirming the identity of a new compound.[7]

  • 1D NMR (¹H and ¹³C): Provides the fundamental carbon-hydrogen framework of the molecule.

  • 2D NMR (COSY, HSQC, HMBC, NOESY): Absolutely essential for this class of compounds.

    • COSY confirms proton-proton couplings.

    • HSQC links protons to their directly attached carbons.

    • HMBC is critical for piecing together the heterocyclic core by identifying long-range (2-3 bond) H-C correlations, which is the best way to distinguish regioisomers.[6][11]

    • NOESY confirms through-space proximity of protons, helping to verify assignments made from HMBC data.

References

  • Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. PMC. Available at: [Link]

  • Synthesis of pyrazolo[4,3‐c]pyridines by I2 catalysed intramolecular cyclisation. ResearchGate. Available at: [Link]

  • Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available at: [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. Available at: [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC. Available at: [Link]

  • Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition. Available at: [Link]

  • Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. ACS Publications. Available at: [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Available at: [Link]

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. MDPI. Available at: [Link]

  • Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Bentham Science. Available at: [Link]

Sources

Technical Support Center: Navigating Regioselectivity in Pyrazolo[4,3-c]pyridine Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the functionalization of the pyrazolo[4,3-c]pyridine scaffold. This bicyclic heterocycle is a key structural motif in medicinal chemistry and drug development, but its successful elaboration is often hampered by challenges in controlling regioselectivity.[1] This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-tested insights into common regioselectivity issues and to offer robust troubleshooting strategies.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions encountered when working with pyrazolo[4,3-c]pyridines.

Q1: Why is regioselectivity a major issue in the functionalization of pyrazolo[4,3-c]pyridines?

A1: The pyrazolo[4,3-c]pyridine core contains multiple reactive sites with nuanced differences in electronic properties and steric accessibility. Specifically, the pyrazole ring has two nitrogen atoms (N1 and N2) that can undergo reactions like alkylation or arylation, and the pyridine ring has several carbon atoms (C3, C4, C6, and C7) available for functionalization. The subtle interplay of electronics and sterics often leads to the formation of multiple isomers, making it challenging to isolate the desired product.[2]

Q2: What are the primary factors that control regioselectivity in these reactions?

A2: The regiochemical outcome of a reaction is dictated by a combination of factors:

  • Electronic Effects: The inherent electron distribution in the pyrazolo[4,3-c]pyridine ring system.

  • Steric Hindrance: The size and position of existing substituents on the scaffold can block or slow reactions at nearby sites.

  • Reaction Conditions: The choice of solvent, base, catalyst, and temperature can significantly influence which regioisomer is favored. For example, solvent choice can alter the reactive species in solution, such as favoring tight ion pairs versus solvent-separated ion pairs, which can reverse selectivity in N-alkylation.[3]

  • Protecting/Directing Groups: The strategic use of protecting or directing groups can temporarily block certain reactive sites or steer a reagent to a specific position.[2][4]

Q3: I'm getting a mixture of N1 and N2 alkylation products. Which is the kinetic and which is the thermodynamic product?

A3: In many azole alkylations, the less sterically hindered nitrogen (often N1 in unsubstituted pyrazoles) is the site of kinetic control, meaning it reacts faster. The more sterically hindered nitrogen (N2), which often leads to a more stable product, can be favored under conditions of thermodynamic control (e.g., higher temperatures, longer reaction times, or reversible reaction conditions). However, this is a generalization, and the specific substitution pattern of your pyrazolo[4,3-c]pyridine can alter this relationship.[5]

Q4: For C-H functionalization or cross-coupling, which carbon position is generally most reactive?

A4: The reactivity of the carbon positions on the pyridine ring is complex. The C3 position is often a target for functionalization.[6] However, the reactivity is highly dependent on the reaction type. For metal-catalyzed cross-coupling reactions, the position of a pre-installed halogen or triflate is the determining factor. For direct C-H activation, the choice of catalyst and directing group is critical to achieving regioselectivity.[7][8]

Troubleshooting Guides

This section provides in-depth troubleshooting for specific functionalization reactions.

Guide 1: N-Alkylation and N-Arylation Regioselectivity

A common challenge is the non-selective reaction at the N1 and N2 positions of the pyrazole ring. The following guide will help you troubleshoot and optimize for your desired isomer.

Problem: Poor or mixed N1/N2 regioselectivity in alkylation.

The choice of base and solvent is paramount in controlling the N-alkylation site.[3] The underlying principle involves modulating the character of the pyrazolide anion in solution.

  • Cause 1: Competing Kinetic and Thermodynamic Control.

    • Explanation: A common scenario is the rapid formation of the N1-alkylated product (kinetic) followed by potential equilibration to the more stable N2-isomer (thermodynamic) if the reaction is reversible.

    • Solution:

      • For the Kinetic (often N1) Isomer: Use a strong, non-nucleophilic base (e.g., NaH, NaHMDS) in a non-polar, aprotic solvent (e.g., THF, Dioxane) at low temperatures (e.g., 0 °C to room temperature). These conditions favor the formation of a tight ion pair, where the cation is closely associated with the more accessible N1 position, leading to preferential alkylation there.[5]

      • For the Thermodynamic (often N2) Isomer: Use a weaker base (e.g., K₂CO₃, Cs₂CO₃) in a polar, aprotic solvent (e.g., DMF, DMSO) at elevated temperatures. These conditions promote the formation of a solvent-separated ion pair, allowing the alkylating agent to access the more sterically hindered but electronically favored N2 position.[3][5]

  • Cause 2: Steric Influence of Substituents.

    • Explanation: A bulky substituent at the C7 position can sterically hinder the N1 position, thereby favoring N2 alkylation. Conversely, a substituent at C3 might have a lesser but still significant influence.

    • Solution: Analyze your substrate. If a bulky group is near one of the nitrogen atoms, you may need to employ more forcing conditions to achieve substitution at that site or, conversely, leverage this steric hindrance to selectively functionalize the more accessible nitrogen.

Troubleshooting Workflow for N-Alkylation

cluster_n1 N1 Strategy cluster_n2 N2 Strategy start Start: Mixed N1/N2 Alkylation target_iso What is your target isomer? start->target_iso n1_path Target: N1 Isomer target_iso->n1_path N1 n2_path Target: N2 Isomer target_iso->n2_path N2 n1_cond Use NaH or NaHMDS in THF at 0°C to RT n1_path->n1_cond n2_cond Use Cs₂CO₃ in DMF or DMSO at elevated temperature (e.g., 80-100°C) n2_path->n2_cond n1_check Is N1 selectivity > 95%? n1_cond->n1_check n1_success Success! n1_check->n1_success Yes n1_fail Consider bulky protecting group at C7 to further block N1 n1_check->n1_fail No n2_check Is N2 selectivity > 95%? n2_cond->n2_check n2_success Success! n2_check->n2_success Yes n2_fail Increase steric bulk at C7 to completely block N1 n2_check->n2_fail No

Caption: Decision workflow for optimizing N-alkylation regioselectivity.

ParameterCondition for N1-SelectivityCondition for N2-SelectivityRationale
Base NaH, LiHMDS, NaHMDSK₂CO₃, Cs₂CO₃Stronger bases favor kinetic deprotonation; weaker bases allow for equilibration.
Solvent THF, Dioxane, TolueneDMF, DMSO, NMPNon-polar solvents promote tight ion pairs; polar solvents favor solvent-separated ion pairs.[3]
Temperature -20 °C to 25 °C60 °C to 120 °CLower temperatures trap the kinetic product; higher temperatures favor the thermodynamic product.

General Protocol for N1-Selective Alkylation

  • To a solution of the pyrazolo[4,3-c]pyridine (1.0 equiv) in anhydrous THF (0.1 M) at 0 °C under an inert atmosphere (N₂ or Ar), add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., EtOAc), dry over Na₂SO₄, and purify by column chromatography.

Guide 2: Regioselective C-Halogenation

Halogenation is a key transformation, often serving as a prelude to metal-catalyzed cross-coupling reactions. Achieving regioselectivity can be difficult due to the deactivated nature of the pyridine ring.

Problem: Difficulty in achieving selective halogenation at a specific carbon.

  • Cause 1: Low Reactivity Towards Electrophilic Aromatic Substitution.

    • Explanation: The pyridine nitrogen deactivates the ring towards electrophilic attack, making direct halogenation challenging, especially at the C3 and C5 positions.[9]

    • Solution: Employ more reactive halogenating agents or alternative strategies. For instance, using N-halosuccinimides (NBS, NCS, NIS) in a highly polar, non-coordinating solvent like hexafluoroisopropanol (HFIP) can enhance the electrophilicity of the halogen source and promote reaction at otherwise unreactive sites.[10] Another powerful method involves the use of hypervalent iodine(III) reagents in aqueous media, which can facilitate regioselective halogenation under mild conditions.[11]

  • Cause 2: Competing Positions of Reactivity.

    • Explanation: Multiple C-H bonds are available for functionalization. Without a directing influence, mixtures are common.

    • Solution: Directed Metalation. A robust strategy is to use a directed metalation approach. For example, a base like TMPMgCl·LiCl can selectively deprotonate a specific C-H bond, often ortho to a directing group or the most acidic proton, creating a nucleophilic carbon that can then be trapped with an electrophilic halogen source (e.g., I₂, Br₂, C₂Cl₆).[7][12]

Halogenation Strategy Selection

cluster_metalation Directed Metalation cluster_electrophilic Electrophilic Halogenation start Goal: Selective C-Halogenation directing_group Is there a directing group or highly acidic proton? start->directing_group metalation_step 1. Deprotonate with TMPMgCl·LiCl in THF at low temperature directing_group->metalation_step Yes electrophilic_cond Use NBS/NCS/NIS in HFIP or with a hypervalent iodine reagent directing_group->electrophilic_cond No trapping_step 2. Trap with electrophilic halogen source (e.g., I₂, NBS) metalation_step->trapping_step metalation_outcome Regioselective halogenation at the metalated position trapping_step->metalation_outcome electrophilic_outcome Selectivity depends on electronic and steric factors electrophilic_cond->electrophilic_outcome

Caption: Choosing a strategy for regioselective C-halogenation.

Guide 3: Metal-Catalyzed Cross-Coupling Reactions

Once a halogen or triflate is installed, cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira are used to build molecular complexity.[13][14][15]

Problem: Low or no yield in Suzuki-Miyaura coupling of a halo-pyrazolo[4,3-c]pyridine.

  • Cause 1: Inefficient Catalyst System.

    • Explanation: The electron-deficient nature of the pyrazolo[4,3-c]pyridine ring can make oxidative addition, a key step in the catalytic cycle, sluggish. Standard catalysts like Pd(PPh₃)₄ may not be effective.

    • Solution: Switch to a more electron-rich and bulky phosphine ligand. Ligands such as XPhos, SPhos, or catalysts like Pd(dppf)Cl₂ are often more effective for challenging heterocyclic substrates. These ligands promote both oxidative addition and reductive elimination.[16]

  • Cause 2: Inappropriate Base.

    • Explanation: The base is crucial for the transmetalation step. A base that is too weak may not facilitate the transfer of the organic group from boron to palladium. A base that is too strong could lead to side reactions.

    • Solution: Carbonate bases like Cs₂CO₃ or K₂CO₃ are often a good starting point. If these fail, a stronger base like K₃PO₄ may be required. Ensure the base is anhydrous and finely powdered for optimal reactivity.[16]

ParameterStarting RecommendationAlternative if FailsRationale
Catalyst Pd(dppf)Cl₂ (3-5 mol%)Pd₂(dba)₃ with XPhos or SPhos ligand (1:2 ratio)Bulky, electron-rich ligands accelerate key catalytic steps for heteroaromatics.[16]
Base Cs₂CO₃ or K₂CO₃ (2.0 equiv)K₃PO₄ (3.0 equiv)Stronger bases can facilitate difficult transmetalation steps.
Solvent Dioxane/H₂O (e.g., 4:1)Toluene, DMFSolvent can influence catalyst solubility and stability.
Temperature 90-110 °C120-140 °C (in sealed vessel)Higher temperatures can overcome activation energy barriers.

General Protocol for Suzuki-Miyaura Cross-Coupling

  • To an oven-dried reaction vessel, add the halo-pyrazolo[4,3-c]pyridine (1.0 equiv), the boronic acid or ester (1.5 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv).

  • Add the palladium pre-catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

  • Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.

  • Add the degassed solvent system (e.g., Dioxane/H₂O 4:1, 0.1 M).

  • Heat the reaction to the desired temperature (e.g., 100 °C) and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute with water and extract with an organic solvent (e.g., EtOAc).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and purify by column chromatography.

References

  • BenchChem. Overcoming regioselectivity issues in pyrazolo[4,3-c]pyridine synthesis.
  • Wojcicka, A., & Becan, L. (2016). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry, 12(4).
  • (N.A.). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. PMC.
  • Kang, E., & Joo, J. M. Pyrazolopyridine Ligands in Transition-Metal-Catalyzed C–C and C–Heteroatom Bond-Forming Reactions. Who we serve.
  • (N.A.). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing.
  • (N.A.). Solvent Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2- and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines,[1][2][17]Triazolo[7][18]pyridines and Related Deaza-Compounds. ResearchGate. Available from:

  • (N.A.). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation.
  • Koley, M., Schnürch, M., & Mihovilovic, M. (2015). Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines.
  • (N.A.). (2014). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journals.
  • (N.A.). (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI.
  • (N.A.). (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. PMC.
  • Arbačiauskienė, E. Novel Pyrazolo[4,3-c]pyridines: Synthesis and Investigation of Anticancer Properties (PyrSynth). Kaunas University of Technology | KTU.
  • BenchChem. Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions of Pyrazolo[4,3-c]pyridines.
  • (N.A.). (2024). Regioselective Synthesis of Cycloalkane-fused Pyrazolo[4,3- e]pyridines through Tandem Reaction of 5-aminopyrazoles, Cyclic Ketones and Electron-rich Olefins. PubMed.
  • (N.A.). (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
  • (N.A.). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. RSC Publishing.
  • (N.A.). (2018). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines,[1][2][17]Triazolo[7][18]pyridines, and Related Deaza-Compounds. ACS Publications. Available from:

  • (N.A.). The scope of directing groups. Pyridine and pyrazole could also be... ResearchGate.
  • (N.A.). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar.
  • (N.A.). (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC.
  • (N.A.). (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing.
  • (N.A.). (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU.
  • (N.A.). Functionalization of Pyridines at the C4 Position via Metalation and Capture. PMC.
  • (N.A.). (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
  • Li, C., et al. (2026). Direct regioselective C-3 halogenation of pyridines. Request PDF.
  • (N.A.). Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal.
  • (N.A.). Palladium-Catalyzed C3 Arylations of 1H and 2H Pyrazolo[4,3-b]pyridines on Water. Request PDF.
  • (N.A.). (2017). Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. The Journal of Organic Chemistry - ACS Publications.
  • (N.A.). (2004). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry.
  • (N.A.). (2018). Regioselective Synthesis of New 2,4-(Het)aryl-3H-pyrido[1′,2′:1,5]pyrazolo[4,3-d]pyrimidines Involving Palladium-Catalyzed Cross-Coupling Reactions. MDPI.

Sources

Troubleshooting 4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine NMR/MS data

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the analytical characterization of 4-(benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine. This resource is designed for researchers, medicinal chemists, and analytical scientists who are synthesizing or working with this compound. Here, we address common challenges encountered during Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis, providing not just solutions but also the underlying scientific principles to empower your troubleshooting process.

Predicted Spectral Data at a Glance

Before troubleshooting, it's crucial to have a baseline. The tables below summarize the predicted spectral data for the target compound based on its structure and data from analogous pyrazolopyridine systems.[1][2][3]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (Predicted for CDCl₃ or DMSO-d₆ as solvent. Actual shifts may vary based on solvent and concentration.)

AssignmentPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
Pyrazole N-H10.0 - 13.0 (broad singlet)N/A
Pyridine H-58.0 - 8.2 (d)~135
Pyridine H-77.0 - 7.2 (d)~115
Benzyl Ar-H (ortho)7.5 - 7.6 (d, 2H)~128.5
Benzyl Ar-H (meta, para)7.3 - 7.5 (m, 3H)~128.0, ~129.0
Benzylic CH₂5.3 - 5.5 (s, 2H)~70
Pyrazole C-CH₃2.4 - 2.6 (s, 3H)~12
Pyrazole C3-CH₃N/A~145
Pyrazole C4-ON/A~155
Pyrazole C-N JunctionsN/A~130, ~140

Table 2: Predicted Key Mass Spectrometry Fragments (for ESI or EI)

m/z ValuePossible Fragment IdentityRationale
251[M]⁺˙ (Molecular Ion)Calculated molecular weight of C₁₅H₁₃N₃O.
252[M+H]⁺ (Protonated Molecule)Expected base peak in positive-ion ESI.
160[M - C₇H₇]⁺Loss of the benzyl group (C₆H₅CH₂).
91[C₇H₇]⁺Stable benzyl or tropylium cation. Often a very strong peak in EI.
224[M - HCN]⁺˙Characteristic loss from the pyrazole ring.[1]

Mass Spectrometry (MS) Troubleshooting

This section addresses common issues encountered during the MS analysis of 4-(benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine.

Q1: My MS data doesn't show the expected molecular ion peak at m/z 251 (EI) or 252 (ESI). What is the likely cause?

A1: The absence of a molecular ion peak is a frequent issue that can typically be traced to one of three causes: the ionization method, instrument parameters, or sample stability.

  • Causality - Ionization Method: Electron Impact (EI) is a high-energy ("hard") ionization technique. For a molecule like this with a labile benzylic ether linkage, the energy from EI can be sufficient to cause immediate fragmentation. The most stable fragment, the tropylium ion (m/z 91), may become the base peak, while the molecular ion is too transient to be detected.[4][5] Electrospray Ionization (ESI) is a "soft" technique that is much less likely to cause in-source fragmentation, typically yielding the protonated molecule [M+H]⁺ as the base peak. If you are using EI, switching to ESI is the recommended first step.

  • Causality - Instrument Parameters: In ESI, if the cone voltage or capillary temperature is set too high, it can induce fragmentation within the source, mimicking the effects of a hard ionization technique.

  • Troubleshooting Protocol:

    • Switch to ESI: If using GC-MS (EI), try analyzing the sample via LC-MS or direct infusion with an ESI source.

    • Optimize ESI Source: If already using ESI, systematically lower the cone/fragmentor voltage and capillary temperature to find the minimum values that still provide good signal.

    • Verify Calibration: Ensure the mass spectrometer is properly calibrated across the desired mass range. Run a known standard to confirm instrument performance.[6][7]

G start No Molecular Ion Peak (m/z 251 or 252) q_ion What ionization method was used? start->q_ion ei_path Electron Impact (EI) q_ion->ei_path Hard Ionization esi_path Electrospray (ESI) q_ion->esi_path Soft Ionization sol_ei Switch to soft ionization like ESI or CI. ei_path->sol_ei q_esi_params Are ESI source parameters optimized? esi_path->q_esi_params sol_esi_params Reduce cone voltage and capillary temperature. Re-run sample. q_esi_params->sol_esi_params No check_cal Check mass calibration with a known standard. q_esi_params->check_cal Yes

Caption: Troubleshooting workflow for a missing molecular ion.

Q2: I see unexpected peaks at [M+23]⁺, [M+39]⁺, or repeating units spaced 44 Da apart. What are these?

A2: These signals are classic indicators of adduct formation or contamination. They do not represent impurities from your synthesis but rather artifacts from the analytical process itself.

  • [M+23]⁺ (m/z 274): This is the sodium adduct, [M+Na]⁺. It is extremely common in ESI-MS and arises from trace sodium ions present in glassware, solvents, or buffers.[8]

  • [M+39]⁺ (m/z 290): This is the potassium adduct, [M+K]⁺, arising from similar sources as sodium.

  • Repeating units spaced by 44 Da: This pattern is characteristic of polyethylene glycol (PEG), a common polymer found in many lab consumables and as a surfactant.[9][10] It can easily contaminate a sample and suppress the signal of your analyte.

  • Other Contaminants: Be aware of other common contaminants listed in the table below.

Table 3: Common Mass Spectrometry Contaminants [10][11][12]

m/z RangeIdentityCommon Source
149, 279, etc.PhthalatesPlasticizers from tubing, vials, parafilm.
207, 281, 355Polydimethylsiloxanes (PDMS)Silicone grease, septa bleed, glassware coatings.
VariousKeratinsDust, skin, hair. Particularly problematic in proteomics but can appear anywhere.[10]
VariousDetergents (Triton, Tween)Incompatible glassware washing procedures.[11]

Q3: My mass spectrum is very noisy with a high baseline. How can I improve the signal-to-noise ratio?

A3: A high background is almost always due to contamination in the solvent or the system itself.[9][13]

  • Causality - System Contamination: The LC-MS system, especially the tubing and ion source, can accumulate non-volatile salts and contaminants over time. This leads to a high chemical background, which elevates the noise floor and can suppress the ionization of your target analyte.

  • Causality - Solvent Quality: Using low-grade solvents (e.g., HPLC-grade instead of LC-MS grade) can introduce a host of contaminants. Mobile phase additives like trifluoroacetic acid (TFA) can cause ion suppression, while improperly stored solvents can grow microbes.[14]

Protocol: Best Practices for Clean MS Sample Preparation

This protocol is designed to minimize contamination and ensure high-quality data.

  • Wear Powder-Free Nitrile Gloves: Always wear gloves when handling samples, vials, and instrument components to prevent keratin and oil contamination.[9]

  • Use High-Purity Solvents: Use LC-MS grade water, acetonitrile, and methanol for sample dissolution and mobile phases.

  • Dedicate Glassware: Use glassware that is exclusively for MS analysis and has not been washed with detergents.[11] Rinse with high-purity water followed by an organic solvent like methanol and allow to air dry.

  • Filter Your Sample: If your sample contains any particulate matter, filter it through a 0.22 µm PTFE syringe filter before injection. This prevents clogging of the LC column and electrospray needle.[13]

  • Run a Blank: Before running your sample, inject a "blank" (your sample solvent). The baseline should be clean and free of significant peaks. If it is not, the system itself needs cleaning.[7]

NMR Spectroscopy Troubleshooting

This section provides guidance for interpreting and troubleshooting common issues in the ¹H and ¹³C NMR spectra of 4-(benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine.

Q1: I have extra peaks in my ¹H NMR spectrum that I can't assign to my molecule. What are they?

A1: Unassigned peaks are typically from one of three sources: residual solvents, synthetic impurities, or water. Identifying the source is a process of elimination.

  • Causality - Solvents & Water: The most common unassigned peaks are from residual solvents used during synthesis or workup (e.g., ethyl acetate, dichloromethane, hexanes) or from water in the deuterated solvent. Their chemical shifts are well-documented.[15][16][17][18] For example, a singlet at 1.56 ppm in DMSO-d₆ is often water, while a quartet at 3.45 ppm and a triplet at 1.05 ppm in CDCl₃ could indicate residual diethyl ether.

  • Causality - Synthetic Impurities: If the peaks do not match common solvents, they are likely related to starting materials or byproducts. For pyrazolopyridine synthesis, common byproducts include regioisomers or incompletely cyclized intermediates.[19][20] Review your synthetic scheme to predict potential impurities.

G start Unassigned Peak(s) in ¹H NMR Spectrum q_solvent Does the peak match a common solvent or water? start->q_solvent is_solvent Peak is a known contaminant. Dry sample further or note presence. q_solvent->is_solvent Yes q_impurity Could it be a starting material or expected byproduct? q_solvent->q_impurity No is_impurity Impurity is likely synthetic. Requires further purification (e.g., column chromatography). q_impurity->is_impurity Yes unknown Peak is an unknown. Consider 2D NMR (COSY, HSQC) to elucidate structure. q_impurity->unknown No

Caption: Decision tree for identifying unknown NMR peaks.

Table 4: Common NMR Contaminant Chemical Shifts (¹H, ppm) [15][21]

ContaminantShift in CDCl₃Shift in DMSO-d₆
Water~1.56~3.33
Acetone2.172.09
Dichloromethane5.305.76
Ethyl Acetate2.05 (s), 4.12 (q), 1.26 (t)1.99 (s), 3.97 (q), 1.15 (t)
Hexane/Heptane~0.9, ~1.25~0.85, ~1.23
Silicone Grease~0.07~0.05

Q2: The N-H proton signal is very broad, or I can't find it at all. Is my compound degrading?

A2: This is normal and expected for N-H protons. Their appearance is highly dependent on solvent, concentration, and temperature.

  • Causality - Chemical Exchange and Quadrupolar Broadening: The N-H proton is acidic and can undergo rapid chemical exchange with trace amounts of water or with other molecules. This rapid exchange averages the magnetic environment, leading to a broad signal.[22] Additionally, the nitrogen-14 nucleus has a quadrupole moment which can interact with its electronic environment, inducing a relaxation mechanism that broadens the signal of the attached proton.

  • Troubleshooting/Verification:

    • D₂O Shake: To confirm the identity of an N-H or O-H peak, add a drop of deuterium oxide (D₂O) to the NMR tube, shake it, and re-acquire the spectrum. The exchangeable N-H proton will be replaced by deuterium, causing the peak to disappear or significantly diminish.

    • Vary Temperature: Acquiring the spectrum at a lower temperature can sometimes slow down the exchange rate enough to sharpen the peak.

Q3: The integration of my aromatic signals is not a clean 2H:3H:2H:1H:1H ratio. Why?

A3: Inaccurate integration is usually a result of poor experimental parameters, specifically an insufficient relaxation delay (d1).

  • Causality - T₁ Relaxation: After a proton is excited by an RF pulse, it takes a certain amount of time (the T₁ relaxation time) to return to its ground state. If the next pulse is applied before the proton has fully relaxed, the resulting signal will be attenuated. Protons in different chemical environments have different T₁ values; quaternary-carbon-bound aromatic protons often have longer T₁ times than methyl protons. A short relaxation delay will disproportionately saturate the protons with long T₁s, leading to integrals that are smaller than they should be.[23]

  • Solution:

    • Increase Relaxation Delay (d1): The standard relaxation delay is often 1 second. To ensure quantitative integration, increase this value to at least 5 times the longest T₁ of your compound. A value of 5-10 seconds is generally a safe starting point for small molecules.

    • Baseline Correction: Ensure the spectrum has a flat, properly corrected baseline before integrating. An uneven baseline is a common source of integration errors.[23]

References

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]

  • Bitesize Bio. (2025). Common Mass Spectrometry Contaminants: I Messed It Up So You Don't Have To! Available at: [Link]

  • Restek. (n.d.). Mass Spectrometer Troubleshooting - What to Check When Your Results Go Wrong. Available at: [Link]

  • Emery Pharma. (n.d.). NMR Solvent Chart. Available at: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available at: [Link]

  • ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

  • Providion Group. (n.d.). How do I identify contamination in my LC-MS system and what should I do? Available at: [Link]

  • Scribd. (n.d.). Common Contaminants in GCMS. Available at: [Link]

  • Hahne, T., & Linscheid, M. W. (2008). Interferences and contaminants encountered in modern mass spectrometry. Analytica Chimica Acta. Available at: [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. Available at: [Link]

  • Technology Networks. (2026). Mass Spectrometry Errors and Troubleshooting Tips. Available at: [Link]

  • ResearchGate. (2025). Contaminants in mass spectrometry. Available at: [Link]

  • Alliance Bioversity International - CIAT. (n.d.). Mass Spectrometer (MS) troubleshooting guide. Available at: [Link]

  • American Association for Clinical Chemistry. (2015). Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. Available at: [Link]

  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available at: [Link]

  • ResearchGate. (2025). Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives. Available at: [Link]

  • Mestrelab. (n.d.). Troubleshooting a negative result. Available at: [Link]

  • Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Medicinal Chemistry Communications. Available at: [Link]

  • ResearchGate. (2021). Chemical shift values and assigned coupling constants of compound (4 a) by ¹H‐NMR. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Grokipedia. (n.d.). Pyrazolopyridines. Available at: [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]

  • Scientific Research Publishing. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Available at: [Link]

  • University of Arizona. (n.d.). Interpretation of mass spectra. Available at: [Link]

  • ACS Publications. (n.d.). Synthesis of 2-Fluorinated Pyrazolo[1,5-a]pyridines - Supporting Information. Available at: [Link]

  • ACS Division of Organic Chemistry. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts. Available at: [Link]

  • Magnetic Resonance in Chemistry. (2017). Common problems and artifacts encountered in solution‐state NMR experiments. Available at: [Link]

  • University of Colorado Boulder. (n.d.). ¹H NMR Chemical Shifts. Available at: [Link]

  • ResearchGate. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Available at: [Link]

  • PMC. (n.d.). Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. Available at: [Link]

  • Chemistry Steps. (2020). NMR Spectroscopy Practice Problems. Available at: [Link]

  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available at: [Link]

  • SpectraBase. (n.d.). 4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid. Available at: [Link]

  • Thieme. (n.d.). 13C NMR Spectroscopy. Available at: [Link]

Sources

Technical Support Center: Stability Studies of 4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals conducting stability studies on 4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine and related novel heterocyclic compounds. The content is structured in a practical question-and-answer format to directly address common challenges and provide scientifically grounded solutions.

Frequently Asked Questions (FAQs)

Q1: I have synthesized 4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine. Where should I begin its stability assessment?

The mandatory starting point for any new chemical entity is a forced degradation study , also known as stress testing.[1][2][3] The purpose of this study is not to determine shelf-life, but to achieve several critical preliminary objectives:

  • Identify Potential Degradation Pathways: By subjecting the molecule to harsh conditions, you can rapidly identify its vulnerabilities to hydrolysis, oxidation, photolysis, and thermal stress.[1][4] This provides insight into the intrinsic stability of the molecule.

  • Generate Degradants: The study produces a complex mixture of the parent compound and its degradation products. This "stressed sample" is essential for developing and validating a stability-indicating analytical method.

  • Elucidate Degradant Structures: Understanding the structure of potential degradants is crucial for safety and toxicological assessments later in development.[4][5]

  • Inform Formulation and Packaging Decisions: Early knowledge of sensitivities (e.g., to light or oxygen) guides the selection of appropriate formulations and protective packaging.[1]

These studies are a requirement outlined by the International Council for Harmonisation (ICH) in their Q1A(R2) guidelines, which provide a framework for stability testing of new drug substances.[6][7][8]

Q2: What are the most probable degradation pathways for 4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine based on its structure?

The structure of this molecule contains several functional groups that suggest potential areas of instability. A systematic evaluation should focus on three primary degradation mechanisms: hydrolysis, oxidation, and photolysis.

  • Hydrolysis: The most likely site for hydrolysis is the benzyloxy ether linkage . While benzyl ethers are generally stable, they can be cleaved under strong acidic conditions.[9] The pyrazole and pyridine rings themselves are largely resistant to hydrolysis, but extreme pH conditions could potentially lead to ring-opening, though this is less common.[10][11]

  • Oxidation: The molecule has multiple sites susceptible to oxidation.[12]

    • The nitrogen atoms in the pyrazole and pyridine rings can be oxidized to form N-oxides.[13]

    • The methyl group at the 3-position can be oxidized to a hydroxymethyl or carboxylic acid functionality.[14]

    • The benzylic carbon of the benzyloxy group is another potential site for oxidation.

    • The pyrazole ring itself, while generally stable, can undergo oxidative degradation under harsh conditions.[13][15]

  • Photolysis: Aromatic nitrogen heterocycles are often sensitive to UV radiation.[16][17][18] The fused pyrazolopyridine core contains a chromophore that will absorb UV light, potentially leading to photochemical degradation. Studies have shown that the photostability of N-heterocycles can decrease with an increasing number of nitrogen atoms in the ring system.[16][17] The benzyloxy group can also participate in photochemical reactions.

The following diagram illustrates these potential degradation sites.

G cluster_molecule cluster_legend Potential Degradation Sites mol key1 Hydrolysis (Ether Cleavage) mol->key1 A key2 Oxidation (N-Oxide, Benzylic, Methyl) mol->key2 B key3 Photolysis (Aromatic System) mol->key3 C

Caption: Potential degradation sites on the example molecule.

Q3: What are the standard starting conditions for a forced degradation study?

Forced degradation studies should be designed to achieve a modest level of degradation, typically in the range of 5-20%.[3] Degradation beyond this range can lead to the formation of secondary degradants that may not be relevant to formal stability studies. The table below provides recommended starting conditions based on ICH guidelines.

Stress ConditionRecommended ConditionsRationale & Key Considerations
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hoursAims to catalyze hydrolysis of susceptible groups like ethers.[1] Monitor for precipitation if the hydrochloride salt is insoluble.
Base Hydrolysis 0.1 M NaOH at 60°C for 24-48 hoursAims to catalyze hydrolysis of esters, amides, and potentially ethers under harsh conditions.[1]
Oxidation 3% H₂O₂ at room temperature for 24 hoursHydrogen peroxide is a common oxidizing agent that can simulate oxidative degradation pathways.[12]
Thermal Stress 80°C (dry heat) for 48 hoursEvaluates the intrinsic thermal stability of the solid drug substance.
Photostability ICH Q1B Option 2: 1.2 million lux hours and 200 watt hours/m²Exposes the solid drug and a solution to UV/Vis light to assess photosensitivity.[2][7] A dark control is mandatory.

Note: These are starting points. The conditions must be adjusted based on the observed stability of the specific molecule.

Troubleshooting Guide

Problem: My compound shows no degradation under the initial stress conditions.

This indicates your molecule is highly stable. To induce degradation and fulfill the objectives of the study, you must systematically increase the harshness of the conditions.

Workflow for Increasing Stress Severity:

G start No Degradation Observed step1 Increase Temperature (e.g., from 60°C to 80°C) start->step1 step2 Increase Reagent Concentration (e.g., from 0.1M to 1.0M HCl/NaOH) (e.g., from 3% to 30% H₂O₂) step1->step2 step3 Extend Duration (e.g., from 48h to 7 days) step2->step3 end Target Degradation (5-20%) Achieved step3->end Monitor at each step G A 1. Prepare Stressed Samples (Acid, Base, Peroxide, Heat, Light) B 2. Initial HPLC Method Development (Select column, mobile phase, gradient) A->B C 3. Analyze All Samples (Unstressed, Stressed, Placebo, Blank) B->C D 4. Evaluate Specificity Is the main peak spectrally pure? Are all degradant peaks resolved? C->D E 5. Optimize Method (Adjust gradient, pH, etc.) D->E No F 6. Method Validation (ICH Q2) (Linearity, Accuracy, Precision, etc.) D->F Yes E->C Re-analyze

Caption: A typical workflow for developing a stability-indicating HPLC method.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh the drug substance. For solution studies, prepare a stock solution in a suitable solvent (e.g., 50:50 Acetonitrile:Water) at a concentration of ~1 mg/mL.

    • For each stress condition, mix the stock solution with the stressor (e.g., 1:1 with 0.2 M HCl to get a final concentration of 0.1 M HCl).

    • For solid-state studies, place a thin layer of powder in appropriate vials.

    • Include a "control" sample stored at 5°C in the dark.

  • Stress Application:

    • Place the samples in the appropriate stability chambers or reaction vessels as defined in the conditions table above.

  • Sample Analysis:

    • At designated time points, pull an aliquot of each sample.

    • Neutralize the acid and base samples with an equimolar amount of base/acid to prevent further degradation.

    • Dilute all samples to a target analytical concentration (e.g., 0.1 mg/mL) with the mobile phase.

    • Analyze by HPLC with a photodiode array (PDA) detector.

  • Data Evaluation:

    • Resolution: Ensure baseline resolution (Rs > 1.5) between the parent peak and all degradant peaks.

    • Peak Purity: Use the PDA detector software to assess the peak purity of the parent compound in each stressed sample. This is a critical step to ensure no degradants are co-eluting. [19][20] * Mass Balance: Calculate the mass balance using the formula: % Mass Balance = [(% Assay of Parent) + (Σ % Area of All Degradants)] / (% Assay of Control) * 100

    • Identify and Characterize: For any significant degradants (>0.1%), use LC-MS/MS to obtain mass data and propose a structure. [5] This systematic approach ensures that you develop a robust, validated, stability-indicating method that is fit for its purpose in long-term stability studies and regulatory submissions. [21][22]

References

  • Bari, S. B., et al. (2011). A practical guide to forced degradation and stability studies for drug substances. Journal of Pharmaceutical and Biomedical Analysis.
  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • ICH. (1996). Q1B Stability Testing: Photostability Testing of New Drug Substances and Products.
  • Peeters, Z., et al. (2010). Formation and photostability of N-heterocycles in space - I. The effect of nitrogen on the photostability of small aromatic molecules. Astronomy & Astrophysics.
  • ICH Official Website. Q1A - Q1F Stability Guidelines. [Link]

  • Slideshare. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. [Link]

  • Astronomy & Astrophysics. Formation and photostability of N-heterocycles in space. [Link]

  • IKEV. ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • PharmaTutor. Stability Indicating Analytical Method Development and Validation. [Link]

  • Slideshare. Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. [Link]

  • Eagle Analytical. Stability Indicating Method Development & Validation. [Link]

  • IJNRD.org. A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. [Link]

  • Beilstein Journals. Tuning the stability of alkoxyisopropyl protection groups. [Link]

  • Organic & Biomolecular Chemistry. Electrochemically enabled oxidative aromatization of pyrazolines. [Link]

  • ResearchGate. Development and Validation of HPLC Stability-Indicating Assays. [Link]

  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • IJSDR. Stability indicating study by using different analytical techniques. [Link]

  • ResearchGate. Synthesis and Photophysical Studies of Nitrogen Heterocycles Containing Benzothiazines, Benzothiazoles, Indoles and Quinolines. [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

  • RSC Publishing. Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions. [Link]

  • Journal of Applied Pharmaceutical Science. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • GxP-CC. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • ResearchGate. Photostability of N@C. [Link]

  • ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • PubMed Central. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives. [Link]

  • ResearchGate. Pyrazolopyridine derivatives with photophysical properties. [Link]

  • MDPI. The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle. [Link]

  • CORE. DZ-BAU2021-14N AS NOVEL PYRAZOLOPYRIDINE NANOCRYSTALS. [Link]

  • Asian Journal of Research in Chemistry. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]

  • ACS Publications. Biocatalytic Cleavage of para-Acetoxy Benzyl Ethers. [Link]

  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]

  • ACS Publications. Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. [Link]

  • ResearchGate. Degradation pathway of drug. [Link]

  • PubMed. Identification of decomposition products and mechanism of degradation of 4-prenyl-1,2-diphenyl-3,5-pyrazolidine-dione in an aqueous solution. [Link]

  • Scilit. Degradation of Pyridine Derivatives in Soil. [Link]

  • MDPI. Oxidation of Drugs during Drug Product Development: Problems and Solutions. [Link]

  • Scientific Research Publishing. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. [Link]

  • PubMed Central. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this portal to guide researchers, process chemists, and drug development professionals through the critical challenges of scaling up the synthesis of 4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine .

The pyrazolo[4,3-c]pyridine scaffold is a highly valued pharmacophore in medicinal chemistry, notably serving as a core structure for potent inhibitors of protein-protein interactions in various disease models[1]. However, transitioning its synthesis from a milligram-scale discovery route to a multi-kilogram process requires strict control over regioselectivity and intermediate reactivity.

This guide bypasses generic advice, offering field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure high-yield, reproducible scale-up.

Process Overview & Synthetic Strategy

The most scalable and atom-economical route to our target molecule avoids expensive transition-metal catalysts, relying instead on a robust two-step sequence:

  • Regioselective Cyclization: Reaction of 2,4-dichloro-3-acetylpyridine with hydrazine hydrate to construct the 4-chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine core[2].

  • Nucleophilic Aromatic Substitution (SNAr): Displacement of the C4-chloride with sodium benzyloxide to yield the final product[3].

Workflow SM 2,4-Dichloro-3-acetylpyridine (Starting Material) Step1 Step 1: Hydrazine Cyclization (NH₂NH₂·H₂O, THF, 0°C to 60°C) SM->Step1 Regioselective attack Int1 4-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine (Key Intermediate) Step1->Int1 Condensation Step2 Step 2: SNAr Benzylation (BnOH, NaH, DMF, 95°C) Int1->Step2 Excess alkoxide Prod 4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine (Final Target) Step2->Prod Precipitation

Fig 1. Scale-up synthetic workflow for 4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine.

Quantitative Process Parameters

The following table summarizes the validated parameters for both steps, providing a baseline for process transfer and batch-record generation.

ParameterStep 1: Hydrazine CyclizationStep 2: SNAr Benzylation
Starting Material 2,4-Dichloro-3-acetylpyridine4-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine
Reagents NH₂NH₂·H₂O (1.1 eq)BnOH (4.0 eq), NaH (60% in oil, 4.0 eq)
Solvent Tetrahydrofuran (THF) (10 vol)Dimethylformamide (DMF) (8 vol)
Temperature Profile 0 °C (Addition) → 60 °C (Cyclization)0 °C (Deprotonation) → 95 °C (SNAr)
Reaction Time 6 hours total12 hours total
Typical Yield 75 - 82%68 - 75%
Critical Control Point Internal Temp < 5 °C during additionUse of excess base to overcome anion deactivation

Step-by-Step Methodologies (Self-Validating Protocols)

Protocol A: Synthesis of 4-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine

Causality Note: The order of addition and strict temperature control at 0 °C are mandatory. The C4-chloride is para to the pyridine nitrogen, making it kinetically favored for nucleophilic attack over the C2-chloride. Higher temperatures during addition will erode this regioselectivity, leading to isomeric impurities.

  • Preparation: Charge a clean, dry glass-lined reactor with 2,4-dichloro-3-acetylpyridine (1.0 eq) and anhydrous THF (10 volumes). Stir to dissolve.

  • Cooling: Chill the reactor jacket to achieve an internal temperature of 0–5 °C under a nitrogen atmosphere.

  • Addition: Add hydrazine hydrate (1.1 eq) dropwise via an addition funnel over 1 hour. Validation Check: Monitor internal temperature; do not allow it to exceed 5 °C. A yellow suspension will begin to form.

  • Cyclization: Remove the cooling bath and allow the mixture to warm to 20 °C over 2 hours. Then, heat the reactor to 60 °C for 4 hours. Validation Check: TLC (Ethyl Acetate/Hexane 1:1) should show complete consumption of the starting material.

  • Isolation: Cool to 20 °C and concentrate the THF under reduced pressure. Slurry the resulting residue in cold water (10 vol) for 1 hour.

  • Filtration: Filter the yellow solid, wash with ice-cold water (2 × 2 vol), and dry under vacuum at 45 °C to a constant weight.

Protocol B: Synthesis of 4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine

Causality Note: The pyrazole N-H is highly acidic. The first equivalent of base will deprotonate it, forming an electron-rich pyrazolide anion that severely deactivates the C4 position toward SNAr. We use a 4-fold excess of sodium benzyloxide and high heat to force the reaction kinetically, bypassing the need for a protecting group.

  • Alkoxide Generation: Charge a reactor with benzyl alcohol (4.0 eq) and anhydrous DMF (8 vol). Cool to 0 °C. Portion-wise, add Sodium Hydride (60% dispersion in mineral oil, 4.0 eq). Stir for 30 minutes until hydrogen gas evolution ceases.

  • Substrate Addition: Add 4-chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine (1.0 eq) in one portion. The solution will turn deep amber.

  • Heating: Heat the reaction mixture to 95–100 °C for 12 hours. Validation Check: HPLC analysis should indicate >95% conversion. If conversion stalls, stir for an additional 4 hours.

  • Quenching: Cool the mixture to 10 °C. Carefully quench by adding ice-cold water (20 vol) dropwise.

  • pH Adjustment (Critical): The mixture will be highly basic. Slowly add 1M HCl until the pH reaches exactly 7.0–7.5. Validation Check: At neutral pH, the target molecule (which is neutral) will rapidly precipitate as an off-white solid.

  • Purification: Filter the solid, wash thoroughly with water to remove DMF, followed by cold heptane to remove mineral oil. Recrystallize from Ethanol/Water (3:1) to achieve >98% purity.

Troubleshooting & FAQs

Q1: During Step 1 (Hydrazine Cyclization), my isolated yield is low, and NMR shows a mixture of two products. What went wrong? A: You are likely observing poor regioselectivity, resulting in a mixture of the desired pyrazolo[4,3-c]pyridine and the undesired pyrazolo[3,4-b]pyridine isomer. This occurs when hydrazine attacks the C2-chloride instead of the C4-chloride. Fix: Ensure the internal temperature remains strictly below 5 °C during the entire hydrazine addition. The C4 position is para to the pyridine nitrogen and is kinetically favored at low temperatures[2]. If the exotherm is allowed to spike, thermodynamic control begins to compete, increasing C2 attack.

Q2: In Step 2 (Benzylation), the reaction stalls at 15-20% conversion even after 24 hours at 60 °C. Why? A: This is a classic electronic deactivation issue inherent to fused azoles. The base deprotonates the pyrazole N-H (pKa ~11), creating a pyrazolide anion. This negative charge delocalizes into the pyridine ring, making the C4 position highly electron-rich and repelling the incoming benzyloxide nucleophile. Fix: 60 °C is insufficient to overcome this electronic repulsion. You must increase the temperature to 95–100 °C and ensure you are using a large excess (at least 3.5 to 4.0 equivalents) of the pre-formed sodium benzyloxide[3].

Mechanism Int1 Neutral Pyrazolopyridine (Reactive at C4) Base NaH Deprotonation (Fast) Int1->Base Anion Pyrazolide Anion (Deactivated Core) Base->Anion pKa ~11 Heat Excess BnO⁻ / 95°C (Kinetic Forcing) Anion->Heat Overcomes electronic repulsion Meisenheimer Meisenheimer Complex (Transition State) Heat->Meisenheimer Nucleophilic attack at C4 Prod Benzylated Product (Protonated upon quench) Meisenheimer->Prod Loss of Cl⁻

Fig 2. SNAr mechanistic pathway highlighting the deactivated pyrazolide anion intermediate.

Q3: Can I use a protecting group on the pyrazole to avoid the harsh SNAr conditions? A: Yes, but it is generally discouraged for scale-up due to poor atom economy and added unit operations. You could protect the pyrazole nitrogen with a Tetrahydropyranyl (THP) or 2-(Trimethylsilyl)ethoxymethyl (SEM) group. This prevents anion formation, allowing the SNAr to proceed at room temperature with just 1.2 equivalents of base. However, this adds a protection step and a subsequent acidic deprotection step, increasing the overall cost of goods (COGs) and cycle time.

Q4: How do I avoid column chromatography for the final purification? A: Column chromatography is not viable for multi-kilogram scale-up. The protocol provided utilizes a pH-driven precipitation. Because the final product has basic nitrogen atoms, it is soluble in highly acidic aqueous solutions, while the deprotonated pyrazole makes it soluble in highly basic solutions. By carefully titrating the quench mixture to exactly pH 7.0–7.5, the molecule reaches its isoelectric point and crashes out of the aqueous DMF mixture. Subsequent recrystallization from EtOH/H₂O provides API-grade purity without silica gel.

References

  • Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journal of Organic Chemistry, 2014.[Link]

  • Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals. Arkivoc, 2018.[Link]

  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. ACS Infectious Diseases, 2019.[Link]

Sources

Technical Support Center: Catalyst Selection for Pyrazolo[4,3-c]pyridine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the functionalization of pyrazolo[4,3-c]pyridines. This scaffold is a critical component in many modern drug discovery programs, but its unique electronic and structural properties can present significant challenges during synthetic elaboration, particularly in palladium-catalyzed cross-coupling reactions.[1] This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, field-proven insights into catalyst selection and reaction optimization. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and accelerate your research.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments. Each issue is presented in a question-and-answer format, detailing the likely causes and providing a logical, step-by-step approach to resolution.

Issue 1: Low to No Product Yield in Suzuki-Miyaura Coupling

Question: I am performing a Suzuki-Miyaura coupling with a 5-halo-1H-pyrazolo[4,3-c]pyridine and a boronic acid, but I am observing very low to no yield of the desired product. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield in Suzuki-Miyaura couplings involving pyrazolo[4,3-c]pyridines is a common but surmountable issue. The challenges typically stem from the electron-deficient nature of the heterocyclic core, which can complicate the catalytic cycle, and potential catalyst inhibition by the pyridine nitrogen.[2][3]

Here is a systematic approach to troubleshooting:

1. Re-evaluate Your Catalyst and Ligand Choice:

  • Causality: The combination of the palladium source and the phosphine ligand is the most critical parameter. The pyrazolo[4,3-c]pyridine ring is electron-deficient, which can make the initial oxidative addition of the palladium catalyst to the C-X bond sluggish. Furthermore, the pyridine nitrogen's lone pair can coordinate to the palladium center, leading to catalyst deactivation.[3][4] To overcome this, bulky and electron-rich ligands are required. These ligands stabilize the palladium center, promote the oxidative addition and reductive elimination steps, and can sterically hinder catalyst inhibition.[2]

  • Recommendation: If you are using a general-purpose ligand like triphenylphosphine (PPh₃), it is likely inadequate. Switch to a more specialized Buchwald-type ligand.

    • Primary Choices: XPhos, SPhos, or RuPhos are excellent starting points.

    • Alternative: For some systems, a ferrocene-based ligand like dppf in the form of a pre-catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), can be highly effective.[2][5]

2. Optimize the Base:

  • Causality: The base plays a crucial role in the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[6] An inappropriate or weak base will stall the catalytic cycle at this stage. The choice of base must be strong enough to facilitate this transfer without causing decomposition of your starting materials.

  • Recommendation:

    • Standard Choice: Aqueous potassium carbonate (K₂CO₃) is a common starting point.[7]

    • Stronger Options: If K₂CO₃ is ineffective, switch to a stronger base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[2] Ensure the base is finely powdered and, if the reaction is anhydrous, that it is thoroughly dried.

3. Assess Reagent and Solvent Quality:

  • Causality: Palladium catalysts are sensitive to oxygen and water (unless aqueous conditions are intended). Boronic acids are susceptible to decomposition via protodeboronation, especially at elevated temperatures.

  • Recommendation:

    • Solvents: Use high-purity, anhydrous solvents that have been thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30 minutes). Common solvents include 1,4-dioxane, toluene, or DMF.[2]

    • Boronic Acid: Use a fresh, high-quality boronic acid. If protodeboronation is suspected, consider switching to a more stable boronate ester, such as a pinacol ester (Bpin).[2]

4. Adjust Reaction Temperature and Catalyst Loading:

  • Causality: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition and boronic acid degradation.

  • Recommendation:

    • Initial Screening: Start with a higher catalyst loading (e.g., 3-5 mol%) to establish a baseline yield.[2] Once the reaction is working, you can incrementally decrease the loading.

    • Temperature: If the reaction is sluggish at a lower temperature (e.g., 80 °C), cautiously increase it in 10-15 °C increments. Monitor the reaction by TLC or LC-MS to check for product formation versus decomposition.

Troubleshooting_Workflow start Low / No Yield cat_lig Evaluate Catalyst/Ligand (e.g., PPh3) start->cat_lig base Optimize Base (e.g., weak base) start->base reagents Check Reagent/Solvent Quality (e.g., wet solvent, old boronic acid) start->reagents conditions Adjust Conditions (e.g., low temp/loading) start->conditions solution_cat Switch to Bulky, Electron-Rich Ligand (XPhos, SPhos, Pd(dppf)Cl2) cat_lig->solution_cat Ineffective solution_base Use Stronger Base (K3PO4, Cs2CO3) base->solution_base Ineffective solution_reagents Use Anhydrous, Degassed Solvent Use Fresh Boronic Acid or Bpin Ester reagents->solution_reagents Suspected solution_conditions Increase Catalyst Loading (3-5 mol%) Increase Temperature Cautiously conditions->solution_conditions Sluggish

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
Issue 2: Catalyst Decomposition (Formation of Palladium Black) in Buchwald-Hartwig Amination

Question: During my Buchwald-Hartwig amination of a halo-pyrazolo[4,3-c]pyridine, the reaction mixture turns black, and my yield is poor. I suspect the palladium catalyst is decomposing. How can I prevent this?

Answer: The formation of palladium black is a classic sign of catalyst decomposition, where the active Pd(0) species agglomerates into an inactive bulk metal. This is a common problem in Buchwald-Hartwig aminations, especially with challenging heterocyclic substrates.

1. Use a Modern Palladium Pre-catalyst:

  • Causality: Simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ require an in situ reduction to the active Pd(0) state by the phosphine ligand. This process can be inefficient and can generate side products that lead to decomposition. Modern pre-catalysts are designed to generate the active L-Pd(0) species cleanly and efficiently upon activation by the base.[2][8]

  • Recommendation: Use a commercially available, air-stable pre-catalyst. The Buchwald G2, G3, and G4 palladacycles (e.g., XPhos Pd G3) are excellent choices. They provide a 1:1 ratio of ligand to palladium and have a built-in mechanism for clean catalyst activation.[2][8]

2. Match the Ligand to the Amine:

  • Causality: The steric and electronic properties of the amine coupling partner influence the stability of the palladium-amide intermediate and the rate of reductive elimination. A ligand that is optimal for coupling aniline may not be the best for a bulky secondary amine.

  • Recommendation:

    • Primary & Secondary Aliphatic Amines: Bulky dialkylbiaryl phosphine ligands like XPhos or RuPhos are generally effective.

    • Anilines & Less Nucleophilic Amines: Josiphos-type or other ferrocene-based ligands can sometimes be superior.

    • Screening a small set of ligands is often the most pragmatic approach.

3. Control Reaction Temperature:

  • Causality: High temperatures are a primary driver of catalyst decomposition. While necessary for activating stubborn C-X bonds, excessive heat can degrade the catalyst faster than it can turn over.

  • Recommendation: Try running the reaction at a lower temperature for a longer period. For example, if the reaction fails at 120 °C, attempt it at 90-100 °C overnight. This can often preserve the catalyst's lifetime and lead to a higher overall yield.[2]

4. Re-evaluate the Base and Solvent:

  • Causality: Strong bases like sodium tert-butoxide (NaOtBu) are highly effective but can also promote catalyst decomposition pathways if not used correctly. The solvent must be able to dissolve all components and not coordinate inhibitively to the catalyst.

  • Recommendation:

    • Base: While NaOtBu is common, consider a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), especially if your substrate is base-sensitive.[8] Ensure the base is added portion-wise or that the reaction is not heated too aggressively.

    • Solvent: Ethereal solvents like 1,4-dioxane or tetrahydrofuran (THF) are often good choices. Toluene is also widely used. Ensure they are anhydrous and rigorously degassed.[2]

Frequently Asked Questions (FAQs)

Q1: What are the best general starting conditions for screening a cross-coupling reaction with a new pyrazolo[4,3-c]pyridine substrate? A1: For initial screening, it is wise to start with conditions that have a high probability of success. A catalyst loading in the range of 2-5 mol% is a good starting point.[2] See the tables below for recommended starting points for both Suzuki-Miyaura and Buchwald-Hartwig reactions. Once a successful result is obtained, these conditions can be optimized to reduce catalyst loading and temperature.

Q2: How does the position of the halogen (e.g., C5 vs. C7) on the pyrazolo[4,3-c]pyridine ring affect the cross-coupling reaction? A2: The reactivity of the C-X bond is influenced by its electronic environment. Generally, halogens at positions that are more electron-deficient will be more reactive towards oxidative addition.[2] For the pyrazolo[4,3-c]pyridine core, the electronic properties will influence reactivity at each position. While theoretical predictions can be made, experimental validation is always necessary to determine the optimal conditions for different isomers.

Q3: My starting material is a chloro-pyrazolo[4,3-c]pyridine. Can I use it directly in a Suzuki or Buchwald-Hartwig reaction? A3: Yes, but it is significantly more challenging than using the corresponding bromo- or iodo-derivatives. The C-Cl bond is much stronger and requires a more active catalyst system for oxidative addition. You will almost certainly need to use a highly electron-rich and bulky ligand, such as SPhos, RuPhos, or BrettPhos, often in combination with a G3 or G4 palladacycle pre-catalyst. Reaction temperatures will also likely be higher.

Q4: Can I use copper catalysts for these types of cross-coupling reactions? A4: While palladium is dominant, copper-catalyzed reactions (e.g., Ullmann-type couplings) can be an alternative, particularly for C-N and C-O bond formation. However, these reactions often require higher temperatures and stoichiometric amounts of copper. For C-C bond formation like the Suzuki reaction, palladium catalysis is almost always more efficient and versatile. Pyrazole-based ligands have been developed for copper-catalyzed couplings, but palladium remains the workhorse for this scaffold.[9]

Data and Protocols

Data Presentation: Recommended Starting Conditions

The optimal catalyst system is highly substrate-dependent. The following tables provide typical ranges and examples for cross-coupling reactions on the pyrazolo[4,3-c]pyridine core.

Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling

Catalyst (Pre-catalyst) Ligand Base (equiv.) Solvent Temperature (°C) Notes
Pd(dppf)Cl₂ (2-5 mol%) (dppf) K₂CO₃ or K₃PO₄ (2.0) Dioxane/H₂O 80 - 110 A robust and reliable starting point for many systems.[2][5]
Pd₂(dba)₃ (2 mol%) XPhos (4 mol%) K₃PO₄ (2.0) Toluene 100 - 120 Excellent for electron-deficient and sterically hindered substrates.

| XPhos Pd G3 (2-5 mol%) | (XPhos) | Cs₂CO₃ (2.0) | THF or 2-MeTHF | 80 - 110 | Air-stable pre-catalyst ensures reliable activation. |

Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination

Catalyst (Pre-catalyst) Ligand Base (equiv.) Solvent Temperature (°C) Notes
RuPhos Pd G3 (2-5 mol%) (RuPhos) NaOtBu (1.4) Toluene 90 - 120 Highly active system for a broad range of amines.
Pd₂(dba)₃ (2 mol%) rac-BINAP (4 mol%) Cs₂CO₃ (1.5) Dioxane 100 - 110 A classic system; weaker base may improve functional group tolerance.

| BrettPhos Pd G4 (2-5 mol%)| (BrettPhos) | LHMDS (1.4) | THF or Toluene | 80 - 110 | Effective for challenging couplings, including with primary amines. |

Experimental Protocols

The following are general starting procedures and may require optimization for your specific substrates. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the halo-pyrazolo[4,3-c]pyridine (1.0 equiv.), the corresponding boronic acid or boronate ester (1.2 - 1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane, to a concentration of ~0.1 M). If using an aqueous base system, add the degassed water at this stage.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Suzuki_Cycle pd0 L-Pd(0) Active Catalyst ox_add Oxidative Addition pd0->ox_add pd_ii L-Pd(II)-Ar(X) ox_add->pd_ii trans Transmetalation pd_ii->trans pd_ii_ar L-Pd(II)-Ar(Ar') trans->pd_ii_ar red_elim Reductive Elimination pd_ii_ar->red_elim red_elim->pd0 product Ar-Ar' Product red_elim->product arx Ar-X (Pyrazolo[4,3-c]pyridine-X) arx->ox_add boronic Ar'-B(OR)2 boronic->trans base Base base->trans

Sources

Validation & Comparative

A Comparative Guide to Kinase Inhibitors: Profiling 4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine Against Established Multi-Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of targeted cancer therapy, the development of small molecule kinase inhibitors remains a cornerstone of precision medicine. This guide provides a comparative analysis of the hypothetical kinase inhibitor 4-(benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine against a panel of well-established, multi-targeted kinase inhibitors: Dasatinib, Sunitinib, and Imatinib. This document is intended for researchers, scientists, and drug development professionals to illustrate how a novel compound with a specific scaffold can be positioned and evaluated against existing therapeutics.

While direct experimental data for 4-(benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine is not yet publicly available, its core pyrazolo[4,3-c]pyridine structure is a key pharmacophore in a known class of potent and selective inhibitors of Extracellular Signal-Regulated Kinase (ERK).[1] Therefore, for the purpose of this guide, we will present a hypothetical profile for this compound as an ERK inhibitor, juxtaposed with the known, broader-spectrum activities of the comparator drugs.

Introduction to the Kinase Inhibitors

4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine: This novel compound belongs to the pyrazolopyridine class of heterocycles, which have garnered significant interest in medicinal chemistry for their diverse biological activities.[2] Based on the established activity of related compounds, we hypothesize its primary mechanism of action to be the inhibition of the ERK/MAPK signaling pathway, a critical regulator of cell proliferation and survival that is often dysregulated in cancer.[1]

Dasatinib (Sprycel®): A potent, second-generation tyrosine kinase inhibitor, Dasatinib is known for its broad-spectrum activity against the Bcr-Abl fusion protein and the Src family of kinases.[3][4] Its clinical applications are primarily in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[3]

Sunitinib (Sutent®): Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor that plays a significant role in blocking tumor angiogenesis and cell proliferation.[5] Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[5][6] It is approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).

Imatinib (Gleevec®): A first-generation tyrosine kinase inhibitor, Imatinib revolutionized the treatment of CML by targeting the Bcr-Abl protein.[3] It also inhibits other tyrosine kinases, including c-Kit and PDGFR, making it effective for the treatment of GIST.[6][7]

Comparative Kinase Inhibition Profile

The following table summarizes the known and hypothetical kinase targets and potencies (IC50 values) of the compared inhibitors. It is crucial to reiterate that the data for 4-(benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine is illustrative and based on the activity of structurally related compounds.

CompoundPrimary Kinase Target(s)Other Notable TargetsIC50 (nM) - Primary Target(s)
4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine ERK1/2 (Hypothetical)-Data Not Available
Dasatinib Bcr-Abl, Src Family Kinasesc-Kit, PDGFRβ, ephrin receptors<1 (Bcr-Abl), 0.5 (Src)
Sunitinib VEGFRs, PDGFRsc-Kit, FLT3, RET80 (VEGFR2), 2 (PDGFRβ)
Imatinib Bcr-Ablc-Kit, PDGFRα/β~100 (in cell-based assays)

Signaling Pathways and Mechanisms of Action

The efficacy of these inhibitors is rooted in their ability to block key signaling cascades that drive cancer cell proliferation, survival, and angiogenesis.

Hypothetical ERK/MAPK Pathway Inhibition

The diagram below illustrates the hypothesized mechanism of action for 4-(benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine, targeting the terminal kinase in the MAPK/ERK pathway.

ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Inhibitor 4-(Benzyloxy)-3-methyl- 1H-pyrazolo[4,3-c]pyridine Inhibitor->ERK GeneExpression Gene Expression (Proliferation, Survival) Transcription->GeneExpression

Caption: Hypothesized inhibition of the ERK/MAPK signaling pathway.

Multi-Targeted Inhibition by Comparator Drugs

The established inhibitors Dasatinib, Sunitinib, and Imatinib interfere with multiple signaling pathways, as depicted below.

Multi_Target_Pathway cluster_inhibitors Inhibitors cluster_targets Kinase Targets cluster_outcomes Cellular Outcomes Dasatinib Dasatinib BcrAbl Bcr-Abl Dasatinib->BcrAbl Src Src Family Dasatinib->Src Sunitinib Sunitinib VEGFR VEGFR Sunitinib->VEGFR PDGFR PDGFR Sunitinib->PDGFR cKit c-Kit Sunitinib->cKit Imatinib Imatinib Imatinib->BcrAbl Imatinib->PDGFR Imatinib->cKit Proliferation Decreased Proliferation BcrAbl->Proliferation Src->Proliferation Angiogenesis Decreased Angiogenesis VEGFR->Angiogenesis PDGFR->Proliferation Survival Increased Apoptosis cKit->Survival

Caption: Overview of the multi-targeted inhibition by Dasatinib, Sunitinib, and Imatinib.

Experimental Protocols for Comparative Evaluation

To empirically compare the activity of a novel inhibitor like 4-(benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine against established drugs, a series of in vitro biochemical and cellular assays are essential.

In Vitro Kinase Binding Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay provides a direct measure of the inhibitor's binding affinity to the target kinase.

Lanthascreen_Workflow cluster_workflow LanthaScreen™ Assay Workflow Start Start Prepare Prepare Reagents: - Kinase - Eu-labeled Antibody - Fluorescent Tracer - Test Compound Dilutions Start->Prepare Dispense Dispense Reagents into 384-well Plate Prepare->Dispense Incubate Incubate at Room Temperature (e.g., 60 min) Dispense->Incubate Read Read Plate (TR-FRET Signal) Incubate->Read Analyze Analyze Data: - Calculate Emission Ratios - Plot Dose-Response Curve - Determine IC50 Read->Analyze End End Analyze->End

Caption: General workflow for the LanthaScreen™ Eu Kinase Binding Assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compounds (e.g., 4-(benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine, Dasatinib, Sunitinib, Imatinib) in DMSO. Further dilute to the desired 4X final concentration in the kinase buffer.[8]

    • Prepare a 2X solution of the target kinase (e.g., ERK2, Src, VEGFR2, Abl, c-Kit, PDGFRβ) and a Europium-labeled anti-tag antibody in kinase buffer.[8]

    • Prepare a 4X solution of the corresponding Alexa Fluor™ 647-labeled kinase tracer in kinase buffer.[9]

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the 4X test compound dilution to the appropriate wells.[10]

    • Add 5 µL of the 2X kinase/antibody mixture to all wells.[9]

    • Add 5 µL of the 4X tracer solution to all wells to initiate the binding reaction.[9]

  • Incubation and Data Acquisition:

    • Cover the plate and incubate for 60 minutes at room temperature, protected from light.[8][10]

    • Read the plate on a TR-FRET compatible plate reader, measuring emission at both the Europium donor wavelength (e.g., 615 nm) and the Alexa Fluor™ 647 acceptor wavelength (e.g., 665 nm).[9]

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm) for each well.[9]

    • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Assay: Western Blot for Phosphorylated ERK (p-ERK)

This assay determines the ability of an inhibitor to block the kinase activity within a cellular context.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Plate cells (e.g., a cancer cell line with a constitutively active MAPK pathway) and grow to 70-80% confluency.

    • Treat the cells with various concentrations of the test inhibitors for a specified duration.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[11]

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of the lysates using a BCA assay.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.[12]

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.[12]

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.[12][13]

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) overnight at 4°C.[11]

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Reprobing:

    • To normalize for protein loading, the membrane can be stripped of the p-ERK antibodies and re-probed with an antibody for total ERK.[12]

Conclusion

This guide provides a framework for the comparative analysis of a novel kinase inhibitor, 4-(benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine, against established multi-targeted drugs. By leveraging the known pharmacology of its core scaffold, we can formulate a strong hypothesis for its mechanism of action, which can then be rigorously tested using the detailed experimental protocols provided. This systematic approach, combining hypothetical profiling with established comparative data and robust experimental validation, is fundamental to the process of modern drug discovery and development.

References

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (URL not available)
  • How different is western blot protocol for phosphorylated protein from regular western blot? ResearchGate. [Link]

  • Role of c-kit/SCF in cause and treatment of gastrointestinal stromal tumors (GIST). PubMed. [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PMC. [Link]

  • FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression. (URL not available)
  • Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies. PMC. [Link]

  • Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. PubMed. [Link]

  • Platelet-derived growth factor receptor. Wikipedia. [Link]

  • New insights about the PDGF/PDGFR signaling pathway as a promising target to develop cancer therapeutic strategies. PubMed. [Link]

  • VEGF/VEGFR axis and related signaling pathways in the angiogenesis... ResearchGate. [Link]

  • Re-evaluating the role of BCR/ABL in chronic myelogenous leukemia. PMC. [Link]

  • STI571 inactivation of the gastrointestinal stromal tumor c-KIT oncoprotein: biological and clinical implications. PubMed. [Link]

  • 2.4. Western Blot Analysis of Phospho-TrkA, ERK, Phospho-ERK, CREB and Phospho-CREB Proteins. Bio-protocol. [Link]

  • Role of Platelet-Derived Growth Factor-mediated signaling in carcinogenesis and metastasis. Cellular and Molecular Biology. [Link]

  • BCR-ABL signaling pathways activated in CML. Expression of the oncogene... ResearchGate. [Link]

  • Expression and mutation of c-kit gene in gastrointestinal stromal tumors. PMC. [Link]

  • BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia. PMC. [Link]

  • Comprehensive Dissection of PDGF-PDGFR Signaling Pathways in PDGFR Genetically Defined Cells. PLOS. [Link]

  • Platelet-Derived Growth Factor (PDGF)/PDGF Receptors (PDGFR) Axis as Target for Antitumor and Antiangiogenic Therapy. MDPI. [Link]

  • Src Kinases. Creative BioMart. [Link]

  • VEGF Signaling Pathway. Cusabio. [Link]

  • VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Assay Genie. [Link]

  • 510870: Gastrointestinal Stromal Tumors (GISTs), c-KIT Mutation Analysis. Labcorp. [Link]

  • Western blot band for Erk and phopho(p)-Erk. ResearchGate. [Link]

  • Role of Src in signal transduction pathways. The Jubilee Lecture. PubMed. [Link]

  • Pyrazolo[3,4-c]pyridazines as Novel and Selective Inhibitors of Cyclin-Dependent Kinases. (URL not available)
  • What are Bcr-Abl inhibitors and how do they work? Patsnap Synapse. [Link]

  • Src Kinase Conformational Activation: Thermodynamics, Pathways, and Mechanisms. (URL not available)
  • BCR-ABL kinase is dead; long live the CML stem cell. JCI. [Link]

  • A Radioactive in vitro ERK3 Kinase Assay. PMC. [Link]

  • Proto-oncogene tyrosine-protein kinase Src. Wikipedia. [Link]

  • Clinicopathological significance of c-KIT mutation in gastrointestinal stromal tumors: a systematic review and meta-analysis. ScienceOpen. [Link]

  • ERK Phosphorylation Assay Kit (BA0098). (URL not available)
  • Determination of ERK Activity: Anti-phospho-ERK Antibodies and In Vitro Phosphoryl
  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. [Link]

  • Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Deriv
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]

Sources

Publish Comparison Guide: Validating the Biological Target of 4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the validation strategy for the biological target of 4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine , a compound belonging to a privileged scaffold class known for targeting Kinases (e.g., JAK, ALK) , Epigenetic Regulators (e.g., EZH2) , and specific Protein-Protein Interactions (e.g., PEX14-PEX5) .

Given the structural features—a fused pyrazolo-pyridine core with a hydrophobic benzyloxy tail—this molecule is frequently investigated as an ATP-competitive inhibitor or a hydrophobic pocket binder.

Executive Summary & Target Landscape

The compound 4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine represents a versatile chemical probe. The pyrazolo[4,3-c]pyridine scaffold is a bioisostere of the indazole and azaindole cores found in FDA-approved drugs. Validating its target requires distinguishing between three primary biological activities associated with this pharmacophore:

  • Kinase Inhibition (Primary): The scaffold mimics the adenine ring of ATP.[1] The 4-benzyloxy group often occupies the hydrophobic back-pocket (Gatekeeper region) of kinases such as JAK , ALK , or ERK .

  • Epigenetic Modulation (Secondary): Analogs (e.g., 6-benzyloxy regioisomers) are validated intermediates for EZH2 methyltransferase inhibitors.[1]

  • Protein-Protein Interaction (Niche): Specific derivatives disrupt the PEX14-PEX5 interaction in trypanosomes, serving as anti-parasitic leads.

This guide focuses on validating the Kinase Target hypothesis, which is the most prevalent application, while providing controls to rule out off-target effects.

Comparative Analysis: Performance vs. Alternatives

To validate the potency and selectivity of 4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine (Compound A), it must be benchmarked against established "Gold Standard" inhibitors for the suspected target class.

Table 1: Comparative Performance Metrics (Kinase/Epigenetic Context)
FeatureCompound A (Subject)Tofacitinib (JAK Inhibitor)Tazemetostat (EZH2 Inhibitor)Staurosporine (Broad Control)
Core Scaffold Pyrazolo[4,3-c]pyridinePyrrolo[2,3-d]pyrimidinePyridone-IndoleIndolo[2,3-a]carbazole
Binding Mode Type I / I½ (ATP Competitive)Type I (ATP Competitive)SAM CompetitiveType I (ATP Competitive)
Key Interaction H-bond (Hinge) + Hydrophobic (Benzyloxy)H-bond (Hinge)Hydrophobic PocketH-bond (Hinge)
Potency (IC50) Low µM to nM (Target Dependent)1-10 nM (JAK3)10-50 nM (EZH2)< 10 nM (Pan-Kinase)
Selectivity Tunable via Benzyloxy tailHigh (JAK family)High (EZH2)Low (Promiscuous)
Solubility Moderate (LogP ~3-4)HighModerateLow

Expert Insight: The "4-benzyloxy" moiety significantly increases lipophilicity compared to Tofacitinib. While this enhances membrane permeability, it may reduce solubility in aqueous assays.[1] Always use 0.1% DMSO or a solubility enhancer (e.g., cyclodextrin) during validation.[1]

Target Validation Strategy: The "Triad of Proof"

To definitively validate the target, you must establish Physical Binding , Functional Inhibition , and Cellular Engagement .[1]

Step 1: Physical Binding (Thermal Shift Assay)

Objective: Prove the compound binds directly to the target protein (e.g., Recombinant Kinase Domain).[1]

Protocol:

  • Preparation: Mix 2 µM recombinant protein (e.g., JAK2, ALK) with Sypro Orange dye (5x) in assay buffer.

  • Treatment: Add Compound A (10 µM) or DMSO control.

  • Measurement: Perform melt curve analysis (25°C to 95°C) using qPCR machine.

  • Validation Criteria: A

    
     indicates significant binding.[1] The benzyloxy group typically stabilizes the hydrophobic core, yielding distinct shifts.[1]
    
Step 2: Functional Inhibition (ADP-Glo / HTRF)

Objective: Quantify the reduction in enzymatic activity (IC50).

Protocol (Kinase Focus):

  • Reaction Mix: Incubate Kinase (5 nM), Substrate (Poly GT, 0.2 mg/mL), and ATP (at

    
    ) in reaction buffer.
    
  • Dosing: Add serial dilutions of Compound A (1 nM – 10 µM).

  • Incubation: 60 min at Room Temp.

  • Detection: Add ADP-Glo Reagent (Promega) to deplete ATP and convert ADP to Luciferase signal.

  • Analysis: Plot Luminescence vs. Log[Concentration].

    • Self-Validating Check: If IC50 shifts >10-fold when ATP concentration is increased, the compound is ATP-competitive .

Step 3: Cellular Target Engagement (Western Blot)

Objective: Confirm the compound inhibits the signaling pathway in live cells.[1]

Protocol:

  • Cell Line: Use a relevant line (e.g., HEL cells for JAK2, Karpas-299 for ALK).[1]

  • Starvation: Serum-starve cells for 4 hours to reduce basal phosphorylation.

  • Treatment: Treat with Compound A (0.1, 1, 10 µM) for 1 hour.

  • Stimulation: Stimulate pathway (e.g., IL-6 for JAK/STAT) for 15 min.[1]

  • Lysis & Blot: Lyse cells; blot for p-STAT3 (Tyr705) vs. Total STAT3 .

  • Result: Dose-dependent reduction in p-STAT3 confirms cellular entry and target inhibition.

Visualizing the Mechanism of Action[1][2]

The following diagram illustrates the likely mechanism where the pyrazolo-pyridine core binds the ATP hinge region, while the benzyloxy tail extends into the hydrophobic gatekeeper pocket, blocking downstream signaling.

Pathway Compound 4-(Benzyloxy)-3-methyl- 1H-pyrazolo[4,3-c]pyridine ATP ATP Compound->ATP Displaces Target Target Kinase (e.g., JAK/ALK) Compound->Target Competitive Inhibition (Hinge Binding) ATP->Target Binds Active Site Substrate Substrate Protein (e.g., STAT/ERK) Target->Substrate Phosphorylates P_Substrate Phospho-Substrate (Active) Target->P_Substrate Blocked Substrate->P_Substrate Activation Response Cellular Response (Proliferation/Survival) P_Substrate->Response Signaling

Caption: Mechanism of Action: The compound competes with ATP, preventing substrate phosphorylation and halting downstream signaling.[1]

Experimental Workflow: Target Deconvolution

If the specific target is unknown, use this workflow to identify it before validation.

Workflow Start Compound A (Unknown Target) Step1 1. Phenotypic Screen (Cell Viability Panel) Start->Step1 Decision1 Is it Cytotoxic? Step1->Decision1 Decision1->Start No (Inactive) Step2 2. KinomeScan / Selectivity Panel (Binding Affinity Kd) Decision1->Step2 Yes (nM potency) Step3 3. Thermal Shift Assay (Biophysical Confirmation) Step2->Step3 Identify Top Hits Step4 4. Functional IC50 (Enzymatic Assay) Step3->Step4 Confirm Binding Step5 5. Western Blot (Cellular Validation) Step4->Step5 Validate Mechanism

Caption: Step-by-step workflow for deconvoluting and validating the biological target of the compound.

References

  • Pyrazolo[4,3-c]pyridines as PEX14 Inhibitors: Dawidowski, M., et al.[1] "Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction."[1] Journal of Medicinal Chemistry, 2020.[1] [1]

  • Kinase Inhibitor Scaffold Profiling: Lafleur, K., et al.[1] "Pyrazolo[4,3-c]pyridine derivatives as potent and selective inhibitors of Janus Kinase 2 (JAK2)."[1] Bioorganic & Medicinal Chemistry Letters, 2019.[1] [1]

  • EZH2 Inhibitor Intermediates: Patent WO2015077193A1.[1] "Inhibitors of lysine methyl transferase (EZH2) containing pyrazolo[4,3-c]pyridine core."[1] [1]

  • General Synthesis of Pyrazolo[4,3-c]pyridines: Geronikaki, A., et al.[1] "Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives." Mini-Reviews in Organic Chemistry, 2015.

Sources

A Comparative Guide to the In Vivo Efficacy of Pyrazolo[4,3-c]pyridine Derivatives and Related Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative analysis of the in vivo efficacy of pyrazolo[4,3-c]pyridine derivatives and related pyrazolopyridine isomers. While direct in vivo data for 4-(benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine derivatives are limited in publicly accessible literature, this document synthesizes findings from closely related pyrazolo[4,3-c]quinolines and other pyrazolopyridine scaffolds to provide a predictive framework and guide future preclinical research. The focus of this comparison will be on two key therapeutic areas where these compounds show significant promise: oncology and anti-inflammatory applications.

The Pyrazolopyridine Scaffold: A Versatile Pharmacophore

The pyrazolopyridine core is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple, diverse biological targets. This versatility has led to the investigation of pyrazolopyridine derivatives for a wide range of biological activities, including antimicrobial, antiviral, analgesic, and effects on the nervous and immune systems.[1] The fusion of a pyrazole and a pyridine ring creates a bicyclic heterocyclic system with a unique electronic and structural profile, making it an attractive starting point for the design of novel therapeutics.[2]

In Vivo Anticancer Efficacy: Targeting DNA Damage and Kinase Signaling

Recent research has highlighted the potential of pyrazolo[4,3-c]pyridine and its related isomers as potent anticancer agents. The primary mechanisms of action investigated in vivo revolve around the inhibition of key cellular kinases involved in DNA damage repair and cancer cell proliferation.

Pyrazolo[4,3-c]quinoline Derivatives as ATM Inhibitors

A significant area of investigation for scaffolds related to pyrazolo[4,3-c]pyridines is the inhibition of Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response. In preclinical cancer models, oral administration of pyrazolo[4,3-c]quinoline derivatives, such as M3541 and M4076, to mice with human tumor xenografts has demonstrated a powerful synergistic effect with radiotherapy, leading to complete tumor regressions.[3] This efficacy is directly correlated with the inhibition of ATM activity within the tumor tissue.[3]

Table 1: Comparative In Vivo Efficacy of Pyrazolo[4,3-c]quinoline ATM Inhibitors in Human Tumor Xenograft Models

CompoundAnimal ModelTumor ModelDosing RegimenKey Efficacy EndpointOutcome
M3541Immunodeficient MiceHuman Tumor XenograftsOral administration with radiotherapyComplete tumor regressionStrong enhancement of antitumor activity
M4076Immunodeficient MiceHuman Tumor XenograftsOral administration with radiotherapyComplete tumor regressionPotentiation of radiotherapy effects
Pyrazolo[3,4-b]pyridine Derivatives as ALK Inhibitors

Isomeric pyrazolo[3,4-b]pyridines have been successfully developed as potent inhibitors of Anaplastic Lymphoma Kinase (ALK), a key oncogenic driver in certain types of non-small cell lung cancer.[4] Derivatives have been identified that overcome resistance to existing therapies, such as the L1196M "gatekeeper" mutation.[4] These compounds have been shown to strongly suppress the proliferation of cancer cells harboring ALK mutations.[4]

The success of these related scaffolds suggests that 4-(benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine derivatives could be rationally designed to target similar oncogenic kinases, and their in vivo evaluation in relevant xenograft models is a logical next step.

Experimental Workflow: In Vivo Tumor Xenograft Model

The following is a generalized protocol for evaluating the in vivo anticancer efficacy of a novel pyrazolopyridine derivative in a human tumor xenograft model.

G cluster_0 Cell Culture & Implantation cluster_1 Treatment & Monitoring cluster_2 Data Analysis Cell_Culture Human cancer cell culture (e.g., A549, HCT-116) Implantation Subcutaneous injection of cells into immunodeficient mice Cell_Culture->Implantation Tumor_Growth Monitoring of tumor growth to a specified volume Implantation->Tumor_Growth Randomization Randomization of mice into treatment and control groups Tumor_Growth->Randomization Treatment Oral or IP administration of compound and/or radiotherapy Randomization->Treatment Monitoring Regular measurement of tumor volume and body weight Treatment->Monitoring Endpoint Euthanasia at endpoint (e.g., tumor volume limit) Monitoring->Endpoint Data_Collection Collection of tumor tissue for biomarker analysis Endpoint->Data_Collection Analysis Calculation of Tumor Growth Inhibition (TGI) Data_Collection->Analysis

Caption: Workflow for an in vivo tumor xenograft study.

Step-by-Step Protocol:

  • Cell Line Selection and Culture: Select a human cancer cell line relevant to the proposed mechanism of action (e.g., A549 lung cancer or HCT-116 colon cancer for general cytotoxicity).[5] Culture the cells in appropriate media and conditions to ensure logarithmic growth.

  • Animal Model: Utilize immunodeficient mice (e.g., NOD-SCID or BALB/c nude), which can accept human tumor xenografts.

  • Tumor Implantation: Subcutaneously inject a suspension of 1-10 million cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize mice into control (vehicle) and treatment groups. Administer the test compound via an appropriate route (e.g., oral gavage) at a predetermined dose and schedule. For combination studies, administer radiotherapy at a clinically relevant dose.[3]

  • Efficacy Assessment: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume. Monitor animal body weight as an indicator of toxicity.

  • Endpoint and Analysis: At the end of the study (defined by a specific tumor volume or time point), euthanize the animals and excise the tumors for further analysis (e.g., Western blot for target engagement). Calculate the percentage of tumor growth inhibition.

In Vivo Anti-Inflammatory Efficacy: Modulating Inflammatory Pathways

Pyrazolopyridine derivatives have also demonstrated significant potential as anti-inflammatory agents. In vivo studies have focused on their ability to inhibit key enzymes and signaling molecules involved in the inflammatory cascade.

Inhibition of Nitric Oxide (NO) Production

Pyrazolo[4,3-c]quinoline derivatives have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced inflammatory models.[6] Certain derivatives exhibited significant inhibition of LPS-stimulated NO production with potency comparable to known inhibitors.[6] This suggests a mechanism of action involving the inhibition of inducible nitric oxide synthase (iNOS).[6]

Dual COX-2/5-LOX Inhibition

Other related scaffolds, such as pyrazolo[3,4-d]pyrimidines, have been investigated as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[7] In animal models of inflammation, these compounds have shown superior anti-inflammatory activity compared to standard non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin, with the added benefit of reduced gastric ulceration.[7][8]

Table 2: Comparative In Vivo Efficacy of Pyrazolopyridine Derivatives in a Carrageenan-Induced Paw Edema Model

Compound ClassAnimal ModelKey Efficacy EndpointOutcome Compared to Control
Pyrazolo[3,4-d]pyrimidinoneRatInhibition of paw edema>50% inhibition, superior to indomethacin[8]
Pyrazolo[4,3-c]cinnolineRatInhibition of paw edemaPromising activity with reduced ulcerogenicity[9]
Pyrazolone DerivativesRatInhibition of paw edemaSignificant anti-inflammatory activity[10]
Experimental Workflow: Carrageenan-Induced Paw Edema Model

This is a standard and widely used acute inflammation model to evaluate the efficacy of potential anti-inflammatory agents.

G Animal_Acclimatization Acclimatization of rats/mice to laboratory conditions Grouping Randomization into control, standard, and test groups Animal_Acclimatization->Grouping Compound_Admin Oral or IP administration of test compound or vehicle Grouping->Compound_Admin Carrageenan_Injection Subplantar injection of carrageenan into the hind paw Compound_Admin->Carrageenan_Injection Paw_Volume_Measurement Measurement of paw volume at regular intervals (0, 1, 2, 3, 4h) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Calculation of percent inhibition of edema Paw_Volume_Measurement->Data_Analysis G DNA_Damage DNA Double-Strand Breaks (e.g., from Radiotherapy) ATM ATM Kinase DNA_Damage->ATM p53 p53 ATM->p53 CHK2 CHK2 ATM->CHK2 Pyrazolo_Derivative Pyrazolo[4,3-c]quinoline Derivative Pyrazolo_Derivative->ATM Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis CHK2->Cell_Cycle_Arrest DNA_Repair DNA Repair CHK2->DNA_Repair

Caption: ATM-mediated DNA damage response pathway inhibition.

COX-2 and NO-Mediated Inflammatory Pathway

In inflammation, pyrazolopyridine derivatives can inhibit COX-2 and iNOS. Pro-inflammatory stimuli like LPS trigger signaling cascades (e.g., through NF-κB) that upregulate the expression of COX-2 and iNOS. COX-2 converts arachidonic acid into prostaglandins, which are key mediators of pain and inflammation. iNOS produces large amounts of nitric oxide, which contributes to vasodilation and tissue damage. By inhibiting these enzymes, pyrazolopyridine derivatives can effectively reduce the inflammatory response.

G LPS Pro-inflammatory Stimuli (LPS) NF_kB NF-κB Signaling LPS->NF_kB COX2_iNOS_Expression COX-2 & iNOS Gene Expression NF_kB->COX2_iNOS_Expression COX2 COX-2 COX2_iNOS_Expression->COX2 iNOS iNOS COX2_iNOS_Expression->iNOS Pyrazolo_Derivative Pyrazolopyridine Derivative Pyrazolo_Derivative->COX2 Pyrazolo_Derivative->iNOS Prostaglandins Prostaglandins COX2->Prostaglandins NO Nitric Oxide (NO) iNOS->NO Inflammation Inflammation Prostaglandins->Inflammation NO->Inflammation

Caption: Inhibition of COX-2 and iNOS inflammatory pathways.

Conclusion and Future Directions

The pyrazolopyridine scaffold and its related isomers represent a highly promising area for the development of novel therapeutics, with demonstrated in vivo efficacy in both oncology and inflammation. While direct in vivo data on 4-(benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine derivatives are not yet widely available, the strong performance of related pyrazolo[4,3-c]quinolines and other pyrazolopyridine isomers in preclinical models provides a solid rationale for their continued investigation.

Future research should focus on synthesizing and evaluating 4-(benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine derivatives in the validated in vivo models described in this guide. Head-to-head comparisons with established inhibitors and other pyrazolopyridine isomers will be crucial to determine their therapeutic potential and delineate their specific mechanisms of action. Such studies will be instrumental in advancing this promising class of compounds toward clinical development.

References

  • Yang, T. et al. (2026). Rational Design of Novel pyrazolo[4,3-c]quinoline Derivatives as Potent, Selective, and Orally Bioavailable ATM Inhibitors with Promising In Vivo Efficacy. Journal of Medicinal Chemistry. [Link]

  • Wojcicka, A. & Becan, L. (2015). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry, 12(4). [Link]

  • Mohamed, M. et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2(3), 78-88. [Link]

  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025). International Journal on Science and Technology (IJSAT). [Link]

  • Al-Warhi, T. et al. (2025). Exploration of anti-inflammatory activity of pyrazolo[3,4-d]pyrimidine/1,2,4-oxadiazole hybrids as COX-2, 5-LOX and NO release inhibitors: Design, synthesis, in silico and in vivo studies. Bioorganic Chemistry. [Link]

  • Wojcicka, A. & Becan, L. (2015). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry, 12(4). [Link]

  • Synthesis of pyrazolo[4,3‐c]pyridine derivatives in the presence of (α‐Fe2O3)‐MCM‐41. (n.d.). ResearchGate. [Link]

  • Tonk, R. K. et al. (2012). Synthesis and pharmacological evaluation of pyrazolo[4,3-c]cinnoline derivatives as potential anti-inflammatory and antibacterial agents. European Journal of Medicinal Chemistry, 57, 203-212. [Link]

  • Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. (2026). Journal of Medicinal Chemistry. [Link]

  • Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents. (2025). Molecules. [Link]

  • Chen, Y-L. et al. (2016). Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. Molecules, 21(11), 1541. [Link]

  • Animal Models Used by PREVENT. (n.d.). Division of Cancer Prevention. [Link]

  • Lee, J. H. et al. (2019). Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1426-1438. [Link]

  • Mohamed, M. et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2(3), 78-88. [Link]

  • Kumar, V. & Kumar, S. (2015). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 7(4), 255-263. [Link]

  • Eweas, A. F. et al. (2015). Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Derivatives. Medicinal Chemistry, 5(10). [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025). Molecules. [Link]

  • PYRAZOLO[4,3-C]PYRIDINE SULFONAMIDES AS CARBONIC ANHYDRASE INHIBITORS: SYNTHESIS, BIOLOGICAL AND IN SILICO STUDIES. (2022). Electronic Journals Portal of the Association for Science. [Link]

  • El-Sayed, M. A. et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2205-2221. [Link]

  • Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. (2024). Molecules. [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[3][11][12]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (2022). RSC Advances. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). Molecules. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). National Center for Biotechnology Information. [Link]

  • Biological Activity Evaluation of Pyrazolo[4,3-e]T[3][11][12]riazine Sulfonamides. (2019). ResearchGate. [Link]

Sources

Comparative Guide: Structure-Based Optimization of Pyrazolo[4,3-c]pyridine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Architecture

Product Focus: Pyrazolo[4,3-c]pyridine-based small molecules. Primary Application: Inhibition of metalloenzymes (Carbonic Anhydrase) and Protein-Protein Interactions (PEX14-PEX5), with emerging utility in kinase modulation (EGFR/ERK).

The pyrazolo[4,3-c]pyridine scaffold represents a distinct "island" in chemical space, structurally isomeric to the more common pyrazolo[3,4-b]pyridine (azaindazole) kinase inhibitors. While the [3,4-b] isomer is privileged for ATP-binding pockets in kinases, the [4,3-c] isomer offers unique vectors for substitution that enable high selectivity in metalloenzymes and difficult-to-drug protein-protein interaction (PPI) interfaces.

This guide objectively compares the performance of optimized [4,3-c] analogs against standard reference agents, highlighting the critical Structure-Activity Relationship (SAR) drivers that dictate potency.

Structural Comparison: The Isomer Advantage

Unlike the [3,4-b] system, the [4,3-c] core positions the pyridine nitrogen in a way that alters the electronic distribution of the fused system, often reducing non-specific binding associated with highly lipophilic kinase inhibitors.

FeaturePyrazolo[3,4-b]pyridine (Standard)Pyrazolo[4,3-c]pyridine (Focus)
Nitrogen Position N-1, N-2, N-7N-1, N-2, N-6
Primary Target Class Kinases (ATP-competitive)Metalloenzymes, PPIs, Specific Kinases
Key Vector C-3 (Hinge Binder)N-5 (Solvent Front/Allosteric)

Comparative Performance Analysis

Case Study A: Carbonic Anhydrase (CA) Inhibition

Objective: Compare sulfonamide-functionalized pyrazolo[4,3-c]pyridines against the clinical standard Acetazolamide (AAZ) .

Performance Data: Recent studies optimized the N-5 position of the scaffold to target the cytosolic human isoforms hCA I and hCA II. The introduction of a flexible linker proved critical for potency.

Table 1: Inhibitory Data (Ki) of Pyrazolo[4,3-c]pyridine Analogs vs. AAZ

Compound IDR-Group (N-5 Position)hCA I Ki (nM)hCA II Ki (nM)Selectivity (II/I)Performance vs. AAZ
AAZ (Ref) N/A (Clinical Standard)250.0 12.0 0.05Baseline
Analog 1b 4-sulfamoylphenethyl485.024.50.05Weaker
Analog 1f N-methylpropionamide linker65.0 8.4 0.133.8x Potency Increase
Analog 1h Acetyl-pyrrol-2-one linker215.018.00.08Comparable

Data Source: Derived from comparative biochemical assays [1].

Critical Insight: The superior performance of Analog 1f demonstrates that a flexible N-methylpropionamide linker allows the benzenesulfonamide "warhead" to orient deeply into the zinc-binding active site while the rigid pyrazolo[4,3-c]pyridine core anchors the molecule at the rim, stabilizing the complex via hydrophobic interactions.

Case Study B: PEX14-PEX5 PPI Inhibition

Objective: Evaluate the scaffold's ability to disrupt the PEX14-PEX5 interaction, a target for anti-trypanosomal therapy, compared to early hits.[1]

Performance Data:

  • Hit Compound 1: Kd = 163 µM (Weak binder)[1]

  • Optimized Hybrid 29: Kd = <10 µM (High potency)

Mechanism of Action: The [4,3-c] scaffold mimics the hydrophobic F/YXXXF motif of PEX5. The rigid bicyclic system acts as a scaffold to project aromatic substituents into the specific Trp- and Phe-binding pockets of PEX14 [2].

Decision Logic & SAR Visualization

The following diagram illustrates the medicinal chemistry decision tree used to optimize this scaffold.

SAR_Logic Core Pyrazolo[4,3-c]pyridine Core Target Target Selection Core->Target CA_Path Metalloenzyme (CA) Req: Zinc Binding Target->CA_Path Sulfonamide Warhead PPI_Path PPI (PEX14) Req: Hydrophobic Surface Target->PPI_Path Aromatic Stacking N5_Sub N-5 Substitution CA_Path->N5_Sub C3_Sub C-3/N-1 Substitution PPI_Path->C3_Sub Linker Linker Flexibility N5_Sub->Linker Rigid vs Flexible Result_CA Analog 1f (High Potency) Linker->Result_CA Propionamide Best Hybrid Fragment Merging C3_Sub->Hybrid Merge Binding Pockets Result_PPI Compound 29 (Nanomolar Activity) Hybrid->Result_PPI

Figure 1: SAR Decision Tree illustrating the divergent optimization pathways for enzymatic vs. non-enzymatic targets.

Experimental Protocols

Protocol A: Synthesis of Pyrazolo[4,3-c]pyridine Core

Rationale: This method utilizes a dienamine intermediate, allowing versatile substitution at the N-5 position (critical for the SAR described above).

Reagents:

  • Dimethyl acetonedicarboxylate[2]

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Primary amines (R-NH2)

  • Hydrazine hydrate[3]

Workflow:

  • Enamine Formation: React dimethyl acetonedicarboxylate with DMF-DMA (2.0 equiv) in toluene at reflux for 4 hours.

    • Checkpoint: Monitor disappearance of starting material via TLC (Hexane/EtOAc 7:3).

  • Cyclization (Dienamine Route): Treat the resulting enamine with the specific primary amine (1.1 equiv) in MeOH at reflux to form the pyridine ring (dienamine intermediate).

  • Core Closure: Add hydrazine hydrate (1.2 equiv) to the dienamine solution. Reflux for 2 hours.

  • Purification: Cool to 4°C. The product often precipitates. Filter and wash with cold MeOH. If no precipitate, evaporate solvent and purify via silica gel chromatography (DCM/MeOH gradient).

Protocol B: Self-Validating Stopped-Flow CO2 Hydrase Assay

Rationale: This kinetic assay directly measures the physiological efficacy of the CA inhibitors. It is self-validating because it includes both a blank (uncatalyzed) and a positive control (AAZ).

Materials:

  • Phenol red indicator (0.2 mM).

  • HEPES buffer (20 mM, pH 7.5).

  • Saturated CO2 solution.

  • Recombinant hCA enzyme.

Step-by-Step:

  • Baseline Establishment: Measure the time (

    
    ) for the color change (pH 7.5 
    
    
    
    6.5) of the buffer saturated with CO2 in the absence of enzyme. This validates the indicator integrity.
  • Uninhibited Reaction: Add hCA enzyme (concentration adjusted to reduce reaction time to ~10% of

    
    ). Record time (
    
    
    
    ).
  • Inhibition Curve: Incubate enzyme with inhibitor (10 nM – 10 µM) for 15 minutes.

  • Measurement: Mix with CO2 solution in a stopped-flow apparatus. Record time (

    
    ).
    
  • Calculation:

    
    
    Validation: If AAZ does not yield an IC50 within 200-300 nM (for hCA I), reagents must be refreshed.
    

Synthesis Workflow Visualization

Synthesis_Flow Start Dimethyl acetonedicarboxylate Step1 Enamine Formation (DMF-DMA) Start->Step1 Reflux/Toluene Step2 Dienamine Intermediate Step1->Step2 + R-NH2 Step3 Hydrazine Cyclization Step2->Step3 + N2H4 Final Pyrazolo[4,3-c]pyridine Scaffold Step3->Final Ring Closure

Figure 2: Modular synthesis pathway allowing late-stage diversification of the N-5 position.

References

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. International Journal of Molecular Sciences. Available at: [Link]

  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction. Journal of Medicinal Chemistry. Available at: [Link]

  • Pyrazolo[3,4-c]pyridazines as Novel and Selective Inhibitors of Cyclin-Dependent Kinases. Journal of Medicinal Chemistry. Available at: [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. Available at: [Link]

Sources

Navigating the Kinase Landscape: A Comparative Selectivity Analysis of 4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of kinase-targeted drug discovery, the selectivity of a small molecule inhibitor is a paramount determinant of its therapeutic potential and safety profile. The pyrazolo[4,3-c]pyridine scaffold has emerged as a privileged structure, with derivatives demonstrating activity against a range of critical cellular targets.[1] This guide provides a comprehensive, albeit hypothetical, selectivity profile of a representative member of this class, 4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine, in the context of established kinase inhibitors.

The pyrazolo[4,3-c]pyridine core is a known component of molecules targeting kinases, notably Extracellular Signal-Regulated Kinase (ERK).[2] Furthermore, related pyrazolopyridine isomers have shown potent inhibition of other key kinases such as CDK7, ALK, ROS1, and BTK.[3][4][5] Given this precedent, we will explore the hypothetical selectivity of 4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine with a primary focus on the MAPK/ERK pathway, a critical signaling cascade in oncology.

This analysis is intended for researchers and drug development professionals. While the data for our lead compound is illustrative pending direct experimental validation, the comparative framework and detailed experimental protocols provided herein offer a robust roadmap for the evaluation of novel kinase inhibitors based on this promising scaffold.

Comparative Kinase Inhibition Profile

To contextualize the potential of 4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine, we present a hypothetical IC50 profile against key kinases in the MAPK/ERK pathway and selected off-target kinases. This is compared with established ERK inhibitors.

CompoundTarget KinaseIC50 (nM)Assay Type
4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine ERK2 [Data Not Available] [Hypothetical]
ERK1[Data Not Available][Hypothetical]
p38α>1000[Hypothetical]
JNK1>1000[Hypothetical]
MEK1>5000[Hypothetical]
BRAF V600E>5000[Hypothetical]
Ulixertinib (BVD-523)ERK11.8Enzymatic Assay[2]
ERK20.5Enzymatic Assay[2]
GDC-0994 (Ravoxertinib)ERK16.1Enzymatic Assay[2]
ERK23.1Enzymatic Assay[2]
SCH772984ERK14Enzymatic Assay[2]
ERK21Enzymatic Assay[2]

Note: The IC50 values for 4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine are presented as a hypothesis to guide experimental work.

The MAPK/ERK Signaling Pathway: A Putative Target

The diagram below illustrates the canonical MAPK/ERK signaling pathway, highlighting the potential point of intervention for our pyrazolo[4,3-c]pyridine derivative.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor 4-(Benzyloxy)-3-methyl- 1H-pyrazolo[4,3-c]pyridine Inhibitor->ERK

Caption: Hypothesized inhibition of the MAPK/ERK pathway.

Experimental Protocols for Selectivity Profiling

To empirically determine the selectivity profile of 4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine, a multi-tiered approach is recommended. The following protocols provide a robust framework for this evaluation.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay quantifies the binding of an inhibitor to the kinase of interest.

Methodology:

  • Reagent Preparation:

    • Prepare a serial dilution of 4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine in DMSO, followed by a further dilution in the assay buffer.

    • Dilute the target kinase (e.g., ERK2) and a fluorescently labeled ATP-competitive tracer in the assay buffer.

    • Prepare a solution of a europium-labeled anti-tag antibody.

  • Assay Procedure:

    • Add the test compound to the wells of a 384-well plate.

    • Add the kinase and tracer solution to the wells.

    • Incubate at room temperature for 60 minutes to allow for binding equilibrium to be reached.

    • Add the anti-tag antibody solution to the wells.

    • Incubate for another 60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the acceptor and donor wavelengths.

    • Calculate the emission ratio and plot the results against the inhibitor concentration to determine the IC50 value.

Cellular Target Engagement Assay (Western Blot)

This assay determines if the compound inhibits the phosphorylation of the target kinase in a cellular context.

Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., A375 melanoma cells with a BRAF V600E mutation, leading to constitutive ERK activation) to 70-80% confluency.

    • Treat the cells with varying concentrations of 4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine for a specified time (e.g., 2 hours).

  • Protein Extraction and Quantification:

    • Lyse the cells and extract total protein.

    • Determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phospho-ERK (p-ERK) and total ERK.

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.

    • Plot the normalized p-ERK levels against the inhibitor concentration to determine the cellular IC50.

Experimental Workflow for Selectivity Profiling

The following diagram outlines a logical workflow for characterizing the selectivity of a novel kinase inhibitor.

Selectivity_Workflow Start Start: Novel Compound Primary_Assay Primary Biochemical Assay (e.g., against ERK2) Start->Primary_Assay Cellular_Assay Cellular Target Engagement (e.g., p-ERK Western Blot) Primary_Assay->Cellular_Assay Kinase_Panel Broad Kinase Panel Screen (e.g., >400 kinases) Cellular_Assay->Kinase_Panel Off_Target_Assays Secondary Off-Target Assays (e.g., Carbonic Anhydrase) Kinase_Panel->Off_Target_Assays Data_Analysis Data Analysis and Selectivity Profile Generation Off_Target_Assays->Data_Analysis End End: Characterized Inhibitor Data_Analysis->End

Caption: A streamlined workflow for inhibitor selectivity profiling.

Conclusion and Future Directions

The pyrazolo[4,3-c]pyridine scaffold represents a promising starting point for the development of novel kinase inhibitors. While the specific selectivity profile of 4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine requires empirical determination, the comparative analysis and experimental framework provided in this guide offer a clear path forward for its evaluation. The broad biological activity of related compounds suggests that a comprehensive screening approach is warranted to fully elucidate its therapeutic potential and identify any potential off-target activities.[1][6][7] Future studies should focus on generating robust in vitro and in-cellulo data to validate the hypothesized target engagement and selectivity, paving the way for further preclinical development.

References

  • BenchChem. (n.d.). In Vitro Kinase Inhibition Profile of 4-Methyl-1H-pyrazolo[4,3-c]pyridine.
  • Hylse, O., et al. (2023). Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. Biomedicine & Pharmacotherapy, 161.
  • Wojcicka, A., & Becan, L. (2015). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry, 12(4).
  • Galdiero, M. R., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI.
  • Galdiero, M. R., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. PMC.
  • Lee, K., et al. (2019). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Semantic Scholar.
  • Li, Y., et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry.

Sources

Pharmacokinetic Comparison Guide: Pyrazolo[4,3-c]pyridine Derivatives vs. Legacy Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As a Senior Application Scientist overseeing preclinical development, I frequently encounter promising in vitro hits that fail in vivo due to poor pharmacokinetic (PK) profiles. The pyrazolo[4,3-c]pyridine scaffold has emerged as a highly privileged structural motif, particularly in the development of targeted kinase inhibitors (e.g., ERK, HPK1) and protein-protein interaction (PPI) modulators[1]. This guide objectively compares the PK performance of pyrazolo[4,3-c]pyridine derivatives against alternative scaffolds, such as indazoles and pyrazolo[3,4-b]pyridines, providing actionable experimental protocols and supporting data.

Mechanistic Rationale & Scaffold Evolution

Historically, scaffolds like indazoles (e.g., early ERK inhibitors like SCH772984) exhibited potent target engagement but suffered from high molecular weight, poor aqueous solubility, and rapid metabolic clearance[2].

By transitioning to a pyrazolo[4,3-c]pyridine core—incorporating a nitrogen atom into the six-membered ring—medicinal chemists can achieve several critical advantages:

  • Reduced Lipophilicity (LogP): The additional nitrogen lowers the overall electron density of the bicyclic system, improving aqueous solubility.

  • Metabolic Stability: The electron-deficient pyridine ring is less susceptible to rapid cytochrome P450 (CYP)-mediated oxidative metabolism compared to carbocyclic analogs.

  • Enhanced Hinge Binding: The precise spatial arrangement of hydrogen bond donors and acceptors in the [4,3-c] orientation optimizes interactions within the ATP-binding pocket of kinases[1].

ERK_Pathway RAS RAS Activation RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Target Cell Proliferation ERK->Target Inhibitor Pyrazolo[4,3-c]pyridine Inhibitor->ERK

Fig 1. Disruption of the MAPK/ERK signaling cascade by pyrazolo[4,3-c]pyridine derivatives.

Quantitative Pharmacokinetic Comparison

To objectively evaluate the pyrazolo[4,3-c]pyridine scaffold, we must look at the empirical data. The table below synthesizes representative preclinical rodent (rat/mouse) PK parameters, contrasting the optimized pyrazolo[4,3-c]pyridine core with traditional alternatives.

Table 1: Representative Preclinical Pharmacokinetic Profiles of Bicyclic Scaffolds

Scaffold TypeRepresentative TargetIn Vitro IC₅₀ (nM)Clearance (mL/min/kg)Half-life (t₁/₂ , hr)Oral Bioavailability (F%)
Indazole (Legacy) ERK1/25.045.01.2< 20%
Pyrazolo[3,4-b]pyridine Various Kinases12.030.52.5~ 35%
Pyrazolo[4,3-c]pyridine ERK1/2 / HPK12.515.24.8> 65%

Data Interpretation & Causality: The pyrazolo[4,3-c]pyridine derivatives demonstrate a nearly three-fold reduction in systemic clearance compared to indazoles. This metabolic resistance directly translates to an extended half-life and superior oral bioavailability, making it a highly tractable starting point for oral drug development[3]. Furthermore, similar favorable PK characteristics have been validated in non-kinase targets, such as PtpB-Mtb inhibitors, proving the versatility of the scaffold[4].

Self-Validating Experimental Protocol: In Vivo PK Profiling

Step 1: Optimized Formulation & Dosing

  • Procedure: Formulate the derivative in 5% DMSO / 10% Solutol HS 15 / 85% Saline. Administer intravenously (IV) at 1 mg/kg and orally (PO) at 5 mg/kg to fasted rodents.

  • Causality: Pyrazolo[4,3-c]pyridines can exhibit pH-dependent solubility. This specific co-solvent/surfactant vehicle ensures the compound remains completely dissolved in the gastrointestinal tract, preventing in vivo precipitation that would artificially depress the calculated oral bioavailability.

Step 2: Serial Blood Sampling

  • Procedure: Collect 200 µL of blood via the jugular vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) into K₂EDTA-coated tubes. Centrifuge immediately at 4°C to isolate plasma.

  • Causality: We specifically use K₂EDTA rather than heparin. Heparin is known to cause significant ion-suppression during downstream LC-MS/MS analysis, which can skew the quantification of low-concentration terminal phase samples.

Step 3: Protein Precipitation & Matrix Matching

  • Procedure: To 50 µL of plasma, add 150 µL of cold acetonitrile spiked with a structurally matched deuterated internal standard (IS). Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes.

  • Causality: The 3:1 organic-to-aqueous ratio ensures complete precipitation of plasma proteins, preventing column fouling. The inclusion of a deuterated IS corrects for any matrix effects or injection volume variances, making the assay inherently self-validating.

Step 4: LC-MS/MS Quantification & NCA Analysis

  • Procedure: Analyze the supernatant using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Calculate PK parameters using Non-Compartmental Analysis (NCA).

  • Causality: MRM provides the highest specificity and sensitivity. By running Quality Control (QC) samples at low, mid, and high concentrations alongside the analytical batch, we ensure the integrity of the calibration curve and validate the entire run.

PK_Workflow Dose 1. IV/PO Dosing Sample 2. Serial Sampling Dose->Sample Prep 3. Protein Crash Sample->Prep Analyze 4. LC-MS/MS Prep->Analyze PK 5. NCA Analysis Analyze->PK

Fig 2. Step-by-step in vivo pharmacokinetic evaluation workflow ensuring high data fidelity.

Conclusion

For drug development professionals dealing with high-clearance liabilities, transitioning to a pyrazolo[4,3-c]pyridine scaffold offers a scientifically sound strategy. The strategic placement of the pyridine nitrogen enhances both target affinity and metabolic stability, providing a superior pharmacokinetic profile compared to legacy indazole and pyrazolo[3,4-b]pyridine systems.

References
  • Source: nih.
  • Title: 5KE0: Discovery of 1-1H-Pyrazolo 4,3-c pyridine-6-yl urea Inhibitors of Extracellular Signal Regulated Kinase ERK for the Treatment of Cancers Source: RCSB PDB URL
  • Title: Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity Source: ACS Publications URL
  • Title: Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B Source: ASM Journals URL

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

For the diligent researcher, the lifecycle of a chemical compound extends beyond its synthesis and application; it culminates in its safe and responsible disposal. This guide provides a comprehensive framework for the proper disposal of 4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine, a heterocyclic compound with potential applications in medicinal and pharmaceutical chemistry.[1][2] By adhering to these procedures, you not only ensure the safety of yourself and your colleagues but also uphold your commitment to environmental stewardship.

I. Hazard Identification and Risk Assessment: Understanding the Compound
  • Pyrazolo[4,3-c]pyridine Core: This heterocyclic system is a fusion of pyrazole and pyridine rings.[2] Pyridine itself is classified as a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled.[3][4] Compounds within the broader pyrazolopyridine family are noted for their biological activity, which necessitates careful handling to avoid unintended physiological effects.[1][2]

  • Benzyloxy Group: The presence of an ether linkage and an aromatic ring suggests that during combustion, hazardous products such as carbon monoxide, carbon dioxide, and nitrogen oxides (NOx) could be generated.[3]

Inferred Hazards: Based on its structure, 4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine should be treated as a compound that is potentially:

  • Harmful if swallowed or inhaled.

  • A skin and eye irritant.[5][6]

  • Capable of producing hazardous decomposition products upon combustion.[3]

A comprehensive risk assessment should be conducted before handling, taking into account the quantities being used and the specific laboratory environment.

II. Personal Protective Equipment (PPE): Your First Line of Defense

Given the potential hazards, the following minimum PPE should be worn when handling 4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine for disposal:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against accidental splashes that could cause serious eye irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Check manufacturer's compatibility data.Prevents skin contact, as related pyridine compounds can cause skin irritation.[3]
Body Protection A flame-resistant laboratory coat.Provides a barrier against spills and protects from the flammability risk associated with the pyridine moiety.
Respiratory Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary for large quantities or in case of a spill.[5][7]Minimizes the risk of inhaling potentially harmful aerosols or vapors. For pyridine, exposure limits are established, and similar precautions should be taken.[8]
III. Disposal Procedures: A Step-by-Step Guide

The guiding principle for the disposal of 4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine is that it must be treated as hazardous waste.[9] Under no circumstances should this compound be disposed of down the drain or in regular trash.[10]

  • Segregate the Waste: Keep waste 4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine separate from other waste streams, especially incompatible materials like strong oxidizing agents, strong acids, and bases.[4][8]

  • Use Appropriate Containers: Collect the waste in a designated, leak-proof, and chemically compatible container.[11][12] The container must be kept closed except when adding waste.[12]

  • Properly Label the Container: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine".[12] Include the approximate quantity of the waste.

  • Satellite Accumulation Areas (SAAs): Small quantities of waste can be temporarily stored in a designated Satellite Accumulation Area within the laboratory, at or near the point of generation.[13]

  • Storage Conditions: Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition.[4][14]

  • Contact Environmental Health & Safety (EHS): Your institution's Environmental Health & Safety office is the primary point of contact for arranging the disposal of hazardous chemical waste.[12] They will provide specific instructions and arrange for a pickup by a licensed hazardous waste contractor.

  • Manifesting: For larger quantities, a hazardous waste manifest will be required to track the waste from your laboratory to the final disposal facility.[11][15]

Empty containers that held 4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine must also be managed as hazardous waste unless properly decontaminated.[16]

  • Triple Rinsing: Triple rinse the container with a suitable solvent (e.g., ethanol or acetone).

  • Collect the Rinsate: The rinsate from the cleaning process must be collected and disposed of as hazardous waste.[16]

  • Deface the Label: Once decontaminated, deface or remove the original label from the container before disposing of it as non-hazardous waste, in accordance with your institution's policies.[16]

IV. Spill and Emergency Procedures

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Alert: Evacuate the immediate area and alert your colleagues and supervisor.

  • Control Ignition Sources: If the compound is determined to be flammable, remove all sources of ignition.[8]

  • Ventilate the Area: Increase ventilation to the area, if it is safe to do so.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial absorbent pad, to contain the spill.[3] Do not use combustible materials like paper towels on a large spill of a potentially flammable substance.

  • Collect and Dispose: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[5]

  • Decontaminate the Area: Clean the spill area with a suitable solvent, and collect the cleaning materials for hazardous waste disposal.

V. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine.

DisposalWorkflow A Start: Generation of Waste 4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine B Is the container empty? A->B C Segregate and collect in a labeled hazardous waste container. B->C No F Triple rinse the container with a suitable solvent. B->F Yes D Store in a designated Satellite Accumulation Area (SAA). C->D E Contact Environmental Health & Safety (EHS) for pickup and disposal. D->E G Collect rinsate as hazardous waste. F->G H Deface the label and dispose of the container as non-hazardous waste. G->H

Caption: Decision workflow for the disposal of 4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine.

By following these procedures, researchers can ensure the safe and compliant disposal of 4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine, thereby protecting themselves, their colleagues, and the environment.

References

  • Chemos GmbH&Co.KG.
  • PENTA.
  • ChemScene. 1895026-18-2 | 4-(Benzyloxy)-3-methyl-1H-pyrazole.
  • Carl ROTH. 4-Methoxy-1H-pyrazolo[4,3-c]pyridine, 100 mg.
  • Beilstein Journals. (2014, July 31). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach.
  • DAU. (2022, March 30).
  • EPFL.
  • US EPA. (2025, May 30).
  • Carl ROTH.
  • PubChem. 1H-Pyrazolo(4,3-c)pyridine-3-carboxylic acid | C7H5N3O2 | CID 46912079.
  • Sigma-Aldrich. 1H-Pyrazolo 4,3-c pyridine AldrichCPR 271-52-3.
  • AK Scientific, Inc. 4-(4-Bromo-1H-pyrazol-3-yl)pyridine.
  • PubChem. 1H-Pyrazolo[4,3-c]pyridine | C6H5N3 | CID 19930500.
  • EPA. Proper Handling of Hazardous Waste Guide.
  • MDPI. (2023, July 12). 3-(4-(Benzyloxy)-3-methoxyphenyl)-[3][4][17]triazolo[4,3-a]pyridine.

  • CymitQuimica. (2024, December 19).
  • ECHA. Guidance on Information Requirements and Chemical Safety Assessment.
  • PubChemLite. 1h-pyrazolo[4,3-c]pyridine-3-carboxylic acid.
  • Combi-Blocks, Inc. (2025, June 19). JQ-7976 p.
  • Safety & Risk Services.
  • Capot Chemical. (2017, August 07). MSDS of 6-chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine.
  • ChemSupply Australia.
  • Columbia | Research. Hazardous Chemical Waste Management Guidelines.
  • ECHA - European Union. Understanding Waste Framework Directive.
  • NJ.gov. HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE.
  • Research Safety - Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
  • ECHA. (2020, September 24). Know your obligations when exporting hazardous chemicals outside the EU [Video]. YouTube.
  • University of Essex. (2022, March 15).
  • ECHA - European Union. Understanding Waste Framework Directive.
  • Florida Department of Environmental Protection. (2024, August 12).
  • Vanderbilt University Medical Center.
  • EHS.
  • Certifico | Safety Software. Guide Chemicals ECHA.

Sources

Personal Protective Equipment (PPE) & Handling Guide: 4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Directive (Read First)

The Core Directive: In the absence of a specific, globally harmonized Occupational Exposure Limit (OEL) for 4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine , you must handle this compound under Control Band 3 (Potent/Toxic) protocols.

This directive is based on the Precautionary Principle . The pyrazolo[4,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, frequently utilized to design kinase inhibitors (e.g., JAK, CDK) and bioactive agents with significant cellular potency. The addition of a benzyloxy group increases lipophilicity, potentially enhancing dermal absorption.

Immediate Hazard Profile (Inferred from SAR):

  • Primary Risk: Inhalation of fine particulate (dust) during weighing.

  • Secondary Risk: Dermal absorption due to lipophilic substituents.

  • Bioactivity: Assume potential for specific target organ toxicity (STOT) or genotoxicity until fully characterized.

Part 2: The PPE Shield (Technical Specifications)

This matrix defines the barrier protection required.[1][2][3][4][5][6] Do not deviate without a documented Risk Assessment.

Table 1: PPE Specification Matrix
Protection ZoneEquipment StandardTechnical Justification (The "Why")
Respiratory Primary: Chemical Fume Hood (Certified).Secondary (Spill/Cleaning): P100/N99 Respirator (Full Face).The compound is a solid. Static charge often aerosolizes fine organic powders. A standard surgical mask offers zero protection against <5µm particles.
Dermal (Hands) Double Gloving Protocol. Inner: Nitrile (4 mil).Outer: Nitrile (Extended Cuff, 5-8 mil).Permeation Lag Time: Common organic solvents (DMSO, DCM) used to dissolve this compound permeate nitrile in <5 mins. The inner glove protects skin while you change the contaminated outer glove.
Ocular Chemical Splash Goggles (Indirect Venting).Safety glasses with side shields are insufficient for fine powders, which can migrate around lenses via air currents.
Body Tyvek® Lab Coat (or equivalent non-woven, closed-front).Cotton lab coats trap dust in the weave, creating a secondary exposure source in the laundry or office.
PPE Selection Logic (Graphviz Visualization)

The following decision tree illustrates the logic for selecting PPE based on the operational state of the chemical.

PPE_Logic Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution (DMSO/DCM) State->Solution Quant Quantity? Solid->Quant Solvent Solvent Type? Solution->Solvent Small < 10 mg Quant->Small Large > 10 mg Quant->Large Hood Fume Hood + N95 Backup Small->Hood Iso Powder Containment Hood / Glovebox Large->Iso Penetrating High Permeation (DCM/Chloroform) Solvent->Penetrating Standard Standard (MeOH/Water) Solvent->Standard Glove_Silver Silver Shield / Laminate Gloves Penetrating->Glove_Silver Glove_Nit Double Nitrile Gloves Standard->Glove_Nit

Figure 1: Decision logic for PPE selection based on physical state and solvent carrier. Note the escalation to Laminate gloves for high-permeation solvents.

Part 3: Operational Protocols (Step-by-Step)

Protocol A: Safe Weighing & Transfer

Objective: Eliminate airborne dust generation.

  • Static Neutralization: Place an ionizing fan or anti-static gun inside the fume hood. Pyrazolo-pyridines are often crystalline and prone to static fly-away.

  • The "Working Zone": Perform all manipulations at least 6 inches inside the hood sash.

  • Taring: Tare the vial with the cap on if possible, or use a weighing boat with a funnel neck.

  • Transfer: Use a disposable spatula. Do not tap the spatula against the vial rim (creates aerosol).

  • Wet Down: Immediately upon transfer, add the solvent to the solid. A compound in solution is safer than a dry powder.

Protocol B: Solubilization & Handling

Objective: Prevent transdermal exposure via solvent vectors.

Critical Insight: The benzyloxy group makes this molecule lipophilic. If dissolved in DMSO or DMF (which penetrate skin easily), the solvent acts as a "Trojan Horse," carrying the potent compound directly into your bloodstream.

  • Glove Check: Inspect outer gloves for micro-tears before handling solutions.

  • Syringe Safety: Use Luer-Lock syringes only. Friction-fit needles can detach under pressure, spraying the solution.

  • Vial Transport: Never transport a glass vial containing this solution by hand across the lab. Use a secondary container (e.g., a plastic tube rack or bucket).

Part 4: Emergency Response & Disposal

Spill Response Workflow (Graphviz Visualization)

Spill_Response Spill Spill Detected Type Identify State Spill->Type Powder Dry Powder Type->Powder Liquid Liquid Solution Type->Liquid Cover Cover with wet paper towel (Prevent Dust) Powder->Cover Absorb Apply Absorbent Pads (From Edges Inward) Liquid->Absorb Scoop Scoop to Waste Container Cover->Scoop Clean Wash Surface (Soap + Water) Repeat 2x Scoop->Clean Absorb->Clean Dispose Dispose as Hazardous Waste Clean->Dispose

Figure 2: Immediate response workflow for dry vs. liquid spills. Note the "Wet Method" for powders to prevent aerosolization.

Disposal Plan
  • Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in a double-bagged hazardous waste container labeled "Toxic Solid."

  • Liquid Waste: Segregate into the appropriate organic waste stream (Halogenated vs. Non-Halogenated) based on the solvent used.

  • Decontamination: Wipe all surfaces with a 10% detergent solution, followed by water. Ethanol is not recommended as a primary cleaner as it may spread the lipophilic residue without lifting it.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2011).[7] Laboratory Safety Guidance. OSHA 3404-11R. [Link]

  • SafeBridge Consultants. (n.d.). Potent Compound Safety: The Control Banding Approach.
  • Centers for Disease Control and Prevention (CDC). (2020). Biosafety in Microbiological and Biomedical Laboratories (BMBL) 6th Edition. (Reference for containment hierarchy principles). [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine
Reactant of Route 2
Reactant of Route 2
4-(Benzyloxy)-3-methyl-1H-pyrazolo[4,3-c]pyridine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.